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  • Product: 1-Benzylpiperazine-2-carboxylic acid HCl
  • CAS: 2308061-25-6

Core Science & Biosynthesis

Foundational

1-Benzylpiperazine-2-carboxylic Acid Hydrochloride: Physicochemical Profiling, Synthetic Utility, and Scaffold Design

Executive Summary In modern drug discovery and chemical biology, piperazine derivatives serve as privileged scaffolds due to their favorable pharmacokinetic properties and structural rigidity. 1-Benzylpiperazine-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and chemical biology, piperazine derivatives serve as privileged scaffolds due to their favorable pharmacokinetic properties and structural rigidity. 1-Benzylpiperazine-2-carboxylic acid hydrochloride is a highly versatile bifunctional building block. By offering a protected/derivatized N1 position, a reactive C2-carboxylic acid, and an accessible N4-amine (post-deprotection), this compound enables orthogonal functionalization.

This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol for its generation, and explores its downstream applications in pharmaceutical development and proteomics.

Structural Rationale and Chemical Identity

The strategic placement of functional groups on the piperazine ring dictates its utility in complex syntheses.

  • N1-Benzyl Group: The benzyl moiety provides moderate electron donation through resonance effects, stabilizing the ring system while simultaneously serving as a lipophilic anchor for target binding[1]. It also acts as a robust protecting group that resists standard acidic and basic conditions.

  • C2-Carboxylic Acid: This electron-withdrawing group allows for esterification and amidation, expanding the molecule's utility in synthesizing peptidomimetics and complex drug derivatives[1].

  • N4-Amine (Salt Form): Supplied as a hydrochloride salt, the N4 secondary amine is protonated, significantly enhancing the compound's shelf-life and aqueous solubility while preventing premature auto-condensation.

Physicochemical Data Summary

To facilitate experimental design, the core quantitative data for 1-Benzylpiperazine-2-carboxylic acid HCl is summarized below.

PropertyValueScientific Context / Source
Chemical Name 1-Benzylpiperazine-2-carboxylic acid HClStandard IUPAC nomenclature[2].
CAS Number 180285-25-0 / 2308061-25-6Commercially recognized registry numbers[2][3].
Molecular Formula C₁₂H₁₇ClN₂O₂Represents the free base + 1 eq. HCl[2].
Molecular Weight 256.73 g/mol Ideal low-MW intermediate for fragment-based design[2][3].
Physical Appearance White to off-white powderTypical of highly pure amine hydrochloride salts.
Solubility Profile High in H₂O, MeOH, DMSO; Low in Et₂O, HexanesDriven by the zwitterionic potential and the HCl salt form.
Predicted pKa ~2.0 (COOH), ~5.5 (N1), ~9.0 (N4)N4 is highly basic; requires neutralization prior to nucleophilic attack.

Synthetic Workflows: Deprotection Kinetics & Protocol

In most research settings, 1-benzylpiperazine-2-carboxylic acid is generated in situ or isolated via the acidic deprotection of its precursor, 1-Benzyl-4-Boc-piperazine-2-carboxylic acid . The Boc (tert-butyloxycarbonyl) group reduces the nucleophilicity of the N4 nitrogen through electron withdrawal[1]. Removing it under acidic conditions yields the highly reactive secondary amine[1].

Experimental Protocol: Acidic Cleavage of the Boc Group

This protocol is designed as a self-validating system, utilizing physicochemical phase changes as built-in progress indicators.

Reagents:

  • 1-Benzyl-4-Boc-piperazine-2-carboxylic acid (1.0 eq)

  • 4M HCl in Dioxane (10.0 eq)

  • Anhydrous Diethyl Ether (for trituration)

Step-by-Step Methodology:

  • Solubilization: Suspend the Boc-protected precursor in a minimal volume of 4M HCl in dioxane at 0 °C under an inert atmosphere (N₂ or Ar). Causality: Dioxane is a polar aprotic solvent that readily dissolves the lipophilic Boc-precursor but is a poor solvent for the resulting highly polar zwitterionic/HCl salt.

  • Cleavage & Kinetic Monitoring: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 2–4 hours.

  • Self-Validation Checkpoint (Visual & Kinetic): The reaction progress is self-indicating. As the Boc group is cleaved, isobutylene and CO₂ gases are evolved. The cessation of bubbling indicates the end of the chemical conversion. Concurrently, the product (1-benzylpiperazine-2-carboxylic acid HCl) will precipitate out of the dioxane solution as a dense, white solid due to its insolubility in the medium.

  • Isolation: Dilute the suspension with anhydrous diethyl ether to maximize precipitation. Filter the solid under a vacuum using a glass frit.

  • Purification: Wash the filter cake with copious amounts of cold diethyl ether to remove residual dioxane and tert-butyl alcohol byproducts. Dry in vacuo to yield the pure hydrochloride salt.

Workflow Visualization

DeprotectionWorkflow BocPrecursor 1-Benzyl-4-Boc-piperazine- 2-carboxylic acid AcidicCleavage Acidic Cleavage (4M HCl in Dioxane) BocPrecursor->AcidicCleavage Solubilization GasEvolution Isobutylene & CO2 Evolution (Kinetic Cue) AcidicCleavage->GasEvolution Deprotection Precipitation Product Precipitation (Solubility Differential) AcidicCleavage->Precipitation Salt Formation GasEvolution->Precipitation Drives Equilibrium FinalProduct 1-Benzylpiperazine-2-carboxylic acid HCl (Isolated) Precipitation->FinalProduct Filtration & Washing QC QC Validation (NMR, MS, Ninhydrin) FinalProduct->QC Verification

Caption: Self-validating synthetic workflow for the Boc-deprotection of 1-benzylpiperazine derivatives.

Downstream Applications in Drug Discovery & Proteomics

The deprotected 1-benzylpiperazine-2-carboxylic acid is a highly reactive intermediate that participates in diverse chemical pathways[1]. Its unique microenvironment, governed by the steric and electronic effects of the benzyl and carboxyl groups, dictates its downstream utility.

A. Pharmaceutical Development (Neurological Targets)

Piperazine rings are ubiquitous in central nervous system (CNS) therapeutics. The secondary amine at N4 can undergo alkylation or acylation to build extended pharmacophores, while the C2-carboxylic acid undergoes amidation with various amines to synthesize complex drug derivatives targeting neurological disorders[1]. The benzyl group enhances blood-brain barrier (BBB) permeability via increased lipophilicity.

B. Proteomics and Chemical Biology

In proteomics research, the bifunctional nature of this compound is utilized for labeling and studying proteins[1]. The carboxylic acid can be activated (e.g., via EDC/NHS esters) to covalently tag lysine residues on target proteins. Conversely, the N4 amine can be functionalized with fluorophores or affinity tags (like biotin) to create custom proteomic probes.

Derivatization Logic & Pharmacophore Mapping

DerivatizationLogic Core 1-Benzylpiperazine- 2-carboxylic acid N4_Site N4 Secondary Amine (Nucleophilic Core) Core->N4_Site C2_Site C2 Carboxylic Acid (Electrophilic Precursor) Core->C2_Site Alkylation Alkylation/Acylation (Kinase Inhibitors) N4_Site->Alkylation RX / Base Proteomics Protein Labeling (Proteomics Probes) N4_Site->Proteomics Fluorophore Tagging Amidation Amide Coupling (CNS Peptidomimetics) C2_Site->Amidation HATU/DIPEA C2_Site->Proteomics NHS Esterification

Caption: Orthogonal derivatization pathways for 1-benzylpiperazine-2-carboxylic acid in drug design.

Analytical Characterization & Quality Control

To ensure scientific integrity before utilizing the intermediate in downstream coupling, orthogonal quality control is mandatory:

  • Ninhydrin Stain (TLC): Because the product contains a free secondary amine (unlike its Boc-protected precursor), spotting the product on a TLC plate and heating with a ninhydrin solution will yield a distinct deep purple/blue spot, validating successful deprotection.

  • ¹H NMR (D₂O or DMSO-d₆): The complete disappearance of the intense singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) confirms quantitative cleavage.

  • LC-MS: Electrospray ionization (ESI+) should show a dominant[M+H]⁺ peak at m/z 221.1 (free base mass), confirming the structural integrity of the piperazine core.

References

  • 001CHEMICAL, "CAS No. 2308061-25-6, 1-Benzylpiperazine-2-carboxylic acid HCl", [Link]

Sources

Exploratory

Architecting Chiral Scaffolds: A Technical Whitepaper on 1-Benzylpiperazine-2-carboxylic Acid HCl

Executive Summary In modern medicinal chemistry, the piperazine ring is recognized as a highly privileged structural motif. When functionalized with a carboxylic acid at the C2 position and a benzyl group at N1, it trans...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is recognized as a highly privileged structural motif. When functionalized with a carboxylic acid at the C2 position and a benzyl group at N1, it transforms into a conformationally restricted, versatile building block. The hydrochloride salt of 1-benzylpiperazine-2-carboxylic acid is a critical intermediate extensively utilized in the synthesis of peptidomimetics, multitarget-directed ligands (MTDLs), and complex protease inhibitors[1]. This whitepaper details the physicochemical profile, regioselective synthesis strategies, and downstream applications of this essential scaffold.

Structural Elucidation & Physicochemical Profile

Understanding the physicochemical baseline of this compound is essential for predicting its behavior in parallel synthesis and purification workflows. The presence of the chiral center at C2 allows for the synthesis of specific stereoisomers (R- or S-enantiomers), which is critical for target-binding stereospecificity in drug discovery.

ParameterSpecification
IUPAC Name 1-Benzylpiperazine-2-carboxylic acid hydrochloride
CAS Registry Number 180285-25-0
Molecular Formula C12H17ClN2O2 (Free base: C12H16N2O2)
Molecular Weight 256.73 g/mol
Stereochemistry Chiral center at C2 (Available as racemate or pure enantiomers)
Physical State White to off-white crystalline powder

Strategic Regioselective Synthesis

The synthesis of 1-benzylpiperazine-2-carboxylic acid requires meticulous orthogonal protection strategies due to the presence of two secondary amines (N1 and N4) with differing steric and electronic environments[2]. The N1 position is sterically hindered by the adjacent C2-carboxylic acid, making N4 the kinetically favored site for electrophilic attack.

To achieve N1-benzylation without inadvertently esterifying the carboxylic acid, we employ a three-stage sequence: regioselective N4-Boc protection, N1-reductive amination, and global acidic deprotection[2]. Reductive amination is deliberately chosen over standard alkylation (e.g., using benzyl bromide) to strictly prevent the formation of benzyl esters, thereby maintaining a self-validating, high-yield synthetic loop that avoids unnecessary downstream saponification steps.

SynthesisWorkflow A Piperazine-2-carboxylic acid B N4-Boc Protection (Boc2O, pH 9.5) A->B C 4-Boc-piperazine-2-carboxylic acid B->C D N1-Reductive Amination (PhCHO, NaBH(OAc)3) C->D E 1-Benzyl-4-Boc-piperazine-2-carboxylic acid D->E F Acidic Cleavage (4M HCl in Dioxane) E->F G 1-Benzylpiperazine-2-carboxylic acid HCl F->G

Synthetic workflow for 1-benzylpiperazine-2-carboxylic acid HCl via orthogonal protection.

Experimental Protocols

Note: The following methodologies are engineered with built-in analytical checkpoints to ensure mechanistic integrity at every stage of the workflow.

Phase 1: Regioselective N4-Boc Protection

Causality: The pH is strictly maintained at ~9.5 to ensure the N4 amine is deprotonated and highly nucleophilic, while the N1 amine remains partially shielded by the carboxylate's hydration sphere and inherent steric bulk.

  • Suspend piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane.

  • Chill the reaction vessel to 0 °C to suppress di-Boc formation and control the exothermic reaction.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise over 30 minutes.

  • Warm the mixture to ambient temperature and stir for 12 hours.

  • Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The primary spot should be the mono-protected 4-Boc-piperazine-2-carboxylic acid.

  • Acidify the aqueous layer to pH 4 using 1M citric acid and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Phase 2: N1-Reductive Amination

Causality: Utilizing benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) ensures selective N-alkylation. Unlike benzyl halides, this reagent system cannot react with the carboxylic acid moiety, eliminating the risk of esterification[2].

  • Dissolve the 4-Boc-piperazine-2-carboxylic acid intermediate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add benzaldehyde (1.1 eq) and glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Portion-wise, add NaBH(OAc)₃ (1.5 eq). The mild reducing power of this hydride source selectively reduces the iminium intermediate without affecting the Boc or carboxylic acid groups.

  • Stir for 16 hours, then quench carefully with saturated aqueous NaHCO₃.

  • Validation Checkpoint: LC-MS analysis must confirm the mass of 1-benzyl-4-Boc-piperazine-2-carboxylic acid (m/z [M+H]⁺ = 321.4).

Phase 3: Boc Deprotection and Salt Formation

Causality: Anhydrous HCl in dioxane is utilized to cleave the Boc group while simultaneously precipitating the target compound as a highly pure hydrochloride salt. This drives the reaction to completion via Le Chatelier's principle and simplifies purification[2].

  • Dissolve the intermediate in a minimal volume of anhydrous dichloromethane (DCM).

  • Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise at 0 °C.

  • Stir for 4 hours as the product cleanly precipitates from the solution.

  • Filter the white crystalline solid, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford 1-benzylpiperazine-2-carboxylic acid HCl.

Applications in Advanced Drug Discovery

The 1-benzylpiperazine-2-carboxylic acid scaffold is highly prized in the development of neurological therapeutics. Recent medicinal chemistry advancements have utilized this core to synthesize Multitarget-Directed Ligands (MTDLs) for Alzheimer's disease[3].

Specifically, 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been engineered as potent, competitive inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[3]. The C2-carboxylic acid provides a critical vector for functionalization into hydroxamic acids or carboxamides. These functional groups interact directly with the catalytic active site of cholinesterases, demonstrating remarkable low micromolar to nanomolar binding affinities and offering a promising therapeutic avenue for complex neurodegenerative etiologies[3].

References

  • 1-BENZYLPIPERAZINE-2-CARBOXYLIC ACID HCL | 180285-25-0 Source: Sigma-Aldrich URL:1

  • Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 Source: Smolecule URL:2

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies Source: PubMed (Bioorganic Chemistry) URL:3

Sources

Foundational

The Dual Mechanism of 1-Benzylpiperazine-2-carboxylic Acid HCl: From Synthetic Scaffold to Neuropharmacological Modulator

Executive Summary 1-Benzylpiperazine-2-carboxylic acid hydrochloride (CAS 180285-25-0 / 2308061-25-6) is a highly specialized chiral building block[1]. Unlike traditional active pharmaceutical ingredients (APIs) that pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzylpiperazine-2-carboxylic acid hydrochloride (CAS 180285-25-0 / 2308061-25-6) is a highly specialized chiral building block[1]. Unlike traditional active pharmaceutical ingredients (APIs) that possess a direct biological target, the "mechanism of action" of this compound is bipartite. First, it operates through a chemical mechanism , acting as a privileged, conformationally restricted scaffold that dictates regioselective functionalization. Second, it operates through a pharmacological mechanism , where its downstream derivatives—specifically 1,4-bisbenzylpiperazine-2-carboxylic acids—act as potent Multi-Target-Directed Ligands (MTDLs) targeting cholinesterase enzymes in neurodegenerative pathologies like Alzheimer's Disease (AD)[2][3].

This whitepaper deconstructs both the synthetic utility and the biological translation of this critical molecule, providing self-validating protocols and quantitative insights for drug development professionals.

Chemical Mechanism of Action: The Scaffold Dynamics

The utility of 1-benzylpiperazine-2-carboxylic acid HCl lies in its precise 3D spatial arrangement and orthogonal reactivity[4]. The piperazine ring adopts a rigid chair conformation, which serves as a structural anchor.

  • Regioselective Reactivity: The N1 position is protected and sterically shielded by the benzyl group, which also provides electron density via resonance. The C2 position houses the carboxylic acid, primed for amidation or esterification. The N4 position (often transiently Boc- or Fmoc-protected in precursor forms) serves as the primary site for electrophilic diversification (e.g., alkylation, sulfonylation)[5][6].

  • Causality of the HCl Salt: Formulating this scaffold as a hydrochloride salt prevents the spontaneous formation of zwitterionic species, significantly enhancing its solubility in polar aprotic solvents (like DMF or DMSO) used during solid-phase peptide synthesis (SPPS), while preventing premature decarboxylation.

SyntheticWorkflow A 1-Benzylpiperazine- 2-carboxylic acid HCl B C2-Amidation (HBTU, DIPEA) A->B Peptide Coupling C N4-Deprotection & Alkylation B->C Diversification D Bisbenzylpiperazine MTDL (API) C->D Purification

Fig 1: Stepwise regioselective functionalization of the piperazine-2-carboxylic acid scaffold.

Pharmacological Mechanism of Action: The Biological Translation

When functionalized into 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, the scaffold becomes a potent neuropharmacological agent. Recent advancements have positioned these derivatives as superior MTDLs for Alzheimer's Disease, mimicking and often outperforming standard therapeutics like [2][3].

Dual-Site Cholinesterase Inhibition

The primary biological mechanism of action for these derivatives is the competitive, dual-site inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[3].

  • Peripheral Anionic Site (PAS) Engagement: The N1-benzyl and N4-substituted benzyl groups span the opening of the cholinesterase gorge. They engage in strong π−π stacking interactions with aromatic residues (e.g., Trp286 in AChE), effectively blocking substrate entry[7].

  • Catalytic Active Site (CAS) Engagement: The C2-carboxylic acid (or its hydroxamic acid/carboxamide bioisosteres) extends deeply into the gorge, forming critical hydrogen bonds with the catalytic triad (Ser203, His447, Glu334).

  • Causality: This simultaneous PAS and CAS binding sterically occludes the enzyme gorge, preventing the hydrolysis of acetylcholine. The resulting accumulation of synaptic acetylcholine directly improves cholinergic neurotransmission, mitigating cognitive deficits in AD models[3][7].

MOA cluster_Target Cholinesterase (AChE/BChE) Active Site Gorge API 1,4-Bisbenzylpiperazine-2-carboxylic Acid Derivative PAS Peripheral Anionic Site (PAS) API->PAS N1/N4-Benzyl π-π Stacking CAS Catalytic Active Site (CAS) API->CAS C2-Carboxyl H-Bonding Effect Inhibition of Acetylcholine Hydrolysis PAS->Effect CAS->Effect

Fig 2: Dual-site binding mechanism of piperazine derivatives within the cholinesterase gorge.

Quantitative Data: Cholinesterase Inhibition Profiles

The functionalization of the C2 and N4 positions dramatically alters target selectivity. The table below summarizes the kinetic parameters ( Ki​ ) of key derivatives synthesized from the 1-benzylpiperazine-2-carboxylic acid scaffold against AChE and BChE[2][3].

Compound / Scaffold DerivativeC2-SubstitutionN4-SubstitutionAChE Ki​ (µM)BChE Ki​ (µM)Selectivity Index (SI)
Compound 4c Carboxylic Acid4-Chlorobenzyl10.18 ± 1.00> 100~17.90 (AChE selective)
Compound 7b Hydroxamic Acid2-Chlorobenzyl~35.000.0016 ± 0.0821,862.5 (BChE selective)
Donepezil (Reference) N/AN/A0.04912.5 ± 2.6Highly AChE selective
Tacrine (Reference) N/AN/A0.1500.017 ± 2.3Mixed / BChE selective

Data Synthesis: Converting the C2-carboxylic acid into a hydroxamic acid (Compound 7b) shifts the molecule from a moderate AChE inhibitor to an extraordinarily potent, nanomolar BChE inhibitor, surpassing the efficacy of both Donepezil and Tacrine[3].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to guarantee reproducibility.

Protocol 1: Solid-Phase Synthesis of Piperazine-2-carboxamide Libraries

This protocol details the conversion of the scaffold into a diverse library of carboxamides[4].

  • Resin Loading: Swell Rink Amide AM resin in DMF for 30 minutes. Causality: Swelling expands the polymer matrix, ensuring all reactive sites are accessible to the bulky piperazine scaffold.

  • C2-Coupling: Add 1-benzyl-4-Boc-piperazine-2-carboxylic acid (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF to the resin. Agitate for 2 hours.

    • Self-Validation: Perform a Kaiser test. A transition from blue to colorless/yellow confirms complete coupling of the primary amines on the resin.

  • N4-Deprotection: Treat the resin with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes.

    • Causality: TFA selectively cleaves the acid-labile Boc group at N4 without disrupting the N1-benzyl group or the resin linker, ensuring strict regiocontrol.

  • N4-Alkylation/Acylation: React the newly liberated N4 secondary amine with the desired electrophile (e.g., 2-chlorobenzyl chloride) and DIPEA in DMF overnight.

  • Cleavage: Treat the resin with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours to cleave the final piperazine-2-carboxamide derivative. Analyze via LC-MS to confirm mass and purity.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)

This kinetic assay evaluates the pharmacological efficacy of the synthesized derivatives[3].

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the enzyme (AChE or BChE), substrate (acetylthiocholine or butyrylthiocholine), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.

  • Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL enzyme solution, 20 µL DTNB, and 10 µL of the test derivative (at varying concentrations). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme's PAS and CAS before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the substrate to initiate the reaction.

  • Kinetic Readout: Monitor absorbance continuously at 412 nm for 10 minutes using a microplate reader.

    • Self-Validation System: The assay must include a Blank (buffer + substrate + DTNB, no enzyme) to account for spontaneous substrate hydrolysis, and a Positive Control (Donepezil) to confirm enzyme viability. The continuous formation of the yellow 5-thio-2-nitrobenzoate anion provides a real-time, self-verifying kinetic curve.

References

  • Soliman, A. M., et al. "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry, vol. 142, 2024, 106916. DOI:.

  • Katsoulaki, E.-E., et al. "Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases." Pharmaceuticals, vol. 18, no. 6, 2025, 831. DOI:.

  • Dixon, S. M., et al. "Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries." Molecular Diversity, vol. 4, 1998, pp. 3-13. DOI:.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723757, Piperazine-2-carboxylic acid dihydrochloride." PubChem,[Link].

Sources

Exploratory

The Biological Activity and Medicinal Chemistry of 1-Benzylpiperazine-2-carboxylic Acid HCl: A Comprehensive Technical Guide

Executive Summary As modern drug discovery pivots toward complex, multi-target directed ligands (MTDLs) and conformationally constrained peptidomimetics, the demand for versatile, stereochemically defined scaffolds has s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward complex, multi-target directed ligands (MTDLs) and conformationally constrained peptidomimetics, the demand for versatile, stereochemically defined scaffolds has surged. 1-Benzylpiperazine-2-carboxylic acid hydrochloride (CAS: 180285-25-0 / 2308061-25-6) represents a privileged chiral building block in medicinal chemistry[1].

Rather than acting as a standalone therapeutic agent, this compound’s primary biological significance lies in its role as a foundational intermediate. The piperazine-2-carboxylic acid core is a pharmacologically critical motif found in Angiotensin II antagonists, substance P antagonists, and aspartyl protease inhibitors like Indinavir[2]. By leveraging the N1-benzyl group for both synthetic orthogonal protection and lipophilic target-site binding, researchers can synthesize highly potent derivatives targeting neurodegenerative diseases, particularly Alzheimer's disease[3][4].

This whitepaper provides an in-depth mechanistic analysis of the scaffold's downstream biological activity, supported by validated experimental protocols and kinetic data.

Structural & Pharmacological Significance

The utility of 1-Benzylpiperazine-2-carboxylic acid HCl is dictated by its unique structural topology:

  • The C2 Carboxylic Acid: Introduces a stereogenic center, which is critical for the spatial orientation of pharmacophores in chiral drug development[5]. It serves as the primary attachment point for synthesizing amides, esters, and hydroxamic acids.

  • The Piperazine Ring: Provides a conformationally restricted, semi-rigid framework that enhances metabolic stability and predictable receptor geometry compared to linear aliphatic amines.

  • The N1-Benzyl Group: Synthetically, it acts as a robust protecting group that allows for selective N4-derivatization[5]. Pharmacologically, the benzyl moiety frequently engages in π−π stacking interactions with aromatic residues in target proteins, such as Tryptophan (Trp286) in the Peripheral Anionic Site (PAS) of cholinesterase enzymes[3].

Mechanism of Action: Multi-Target Directed Ligands (MTDLs)

Recent pharmacological studies highlight the conversion of piperazine-2-carboxylic acid derivatives into MTDLs for Alzheimer's disease. These derivatives act as competitive inhibitors of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[3]. The mechanism relies on dual-binding:

  • Catalytic Active Site (CAS): The functionalized C2-carbonyl (e.g., hydroxamic acid) forms critical hydrogen bonds within the CAS, preventing the hydrolysis of acetylcholine.

  • Peripheral Anionic Site (PAS): The N1-benzyl group (and subsequent N4-benzyl additions) interacts with the hydrophobic PAS, blocking the entry of substrates into the catalytic gorge and preventing amyloid- β aggregation—a hallmark of Alzheimer's pathology[4].

MoA Ligand Piperazine-2-carboxylic acid Derivative (MTDL) Enzyme Cholinesterase Enzyme (AChE / BChE) Ligand->Enzyme Binds to PAS Peripheral Anionic Site (PAS) (pi-pi stacking via Benzyl group) Enzyme->PAS Target Region 1 CAS Catalytic Active Site (CAS) (H-bonding via C2-Carbonyl) Enzyme->CAS Target Region 2 Inhibition Competitive Enzyme Inhibition (Decreased ACh Breakdown) PAS->Inhibition CAS->Inhibition Outcome Enhanced Cholinergic Neurotransmission (Anti-Alzheimer Effect) Inhibition->Outcome

Diagram 1: Dual-binding mechanism of piperazine-2-carboxylic acid derivatives in cholinesterase.

Quantitative Data: Cholinesterase Inhibitory Kinetics

To illustrate the biological efficacy of compounds derived from the 1-benzylpiperazine-2-carboxylic acid scaffold, the following table summarizes the inhibitory constants ( Ki​ ) of recent derivatives against AChE and BChE, compared to standard clinical therapeutics (Donepezil and Tacrine)[3][4].

Compound / DerivativeTarget Enzyme Ki​ ValueSelectivity Index (SI)Cytotoxicity Profile
Compound 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid)AChE 10.18±1.00μM ~17.90 (AChE selective)Low (Comparable to Donepezil)
Compound 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid)BChE 1.6±0.08nM 21,862.5 (BChE selective)Low (Comparable to Donepezil)
Donepezil (Clinical Standard)BChE 12.5±2.6μM N/ABaseline Reference
Tacrine (Clinical Standard)BChE 17.3±2.3nM N/AHigh (Hepatotoxic)

Data Interpretation: The conversion of the C2-carboxylic acid into a hydroxamic acid (Compound 7b), combined with N1/N4 benzylation, yields a BChE inhibitor that is significantly more potent than both Donepezil and Tacrine, validating the scaffold's immense potential in neuropharmacology[3].

Experimental Workflows & Protocols

As an application scientist, ensuring reproducibility is paramount. Below are self-validating protocols for both the chemical utilization of the scaffold and the biological evaluation of its derivatives.

Protocol 1: Solid-Phase Synthesis of Piperazine-2-carboxamide Libraries

Solid-phase synthesis is preferred for high-throughput library generation because it eliminates the need for intermediate purification, allowing rapid functionalization of the N4 position while the C2-carboxylic acid is anchored to a resin[2].

Reagents: 1-Benzylpiperazine-2-carboxylic acid HCl, Wang resin, HBTU, DIEA, DMF, 20% Piperidine/DMF (if Fmoc is used), TFA.

  • Resin Preparation & Scaffold Loading:

    • Swell Wang resin in Dimethylformamide (DMF) for 30 minutes.

    • Activate the C2-carboxylic acid of the scaffold using HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate) and DIEA (Diisopropylethylamine) in a 1:1:2 molar ratio. Causality: HBTU/DIEA is chosen to prevent racemization at the C2 stereocenter during amide bond formation[2].

    • Add the activated scaffold to the resin and agitate at room temperature for 12 hours.

  • N4-Derivatization:

    • If the N4 position is protected (e.g., Fmoc), deprotect using 20% piperidine in DMF.

    • React the exposed N4 secondary amine with diverse electrophiles (e.g., sulfonyl chlorides or isocyanates) in the presence of DIEA to generate structural diversity.

  • Cleavage:

    • Cleave the final synthesized derivatives from the Wang resin using a Trifluoroacetic acid (TFA)/Dichloromethane (DCM) cocktail (1:1 v/v) for 2 hours.

    • Filter the resin, concentrate the filtrate under vacuum, and precipitate the final MTDL library in cold diethyl ether.

SynthesisWorkflow Start 1-Benzylpiperazine-2-carboxylic acid (Starting Scaffold) Protect N4 Protection (Fmoc-Cl or Boc2O) Start->Protect Step 1 Resin Solid-Phase Coupling (Wang Resin / HBTU / DIEA) Protect->Resin Step 2 Deprotect N4 Deprotection (Piperidine or TFA) Resin->Deprotect Step 3 Derivatize N4-Derivatization (Sulfonyl chlorides, Isocyanates) Deprotect->Derivatize Step 4 Cleave Resin Cleavage (Yields MTDL Library) Derivatize->Cleave Step 5

Diagram 2: Solid-phase combinatorial synthesis workflow utilizing the piperazine scaffold.

Protocol 2: In Vitro Cholinesterase Inhibitory Assay (Ellman’s Method)

To validate the biological activity of the synthesized derivatives, Ellman’s colorimetric assay is the gold standard. It measures the production of thiocholine, which reacts with DTNB to form a yellow anion detectable at 412 nm[3].

Reagents: 0.1 M Phosphate buffer (pH 8.0), DTNB (5,5′-dithiobis(2-nitrobenzoic acid)), Acetylthiocholine iodide (ATCI), AChE/BChE enzymes, test compounds.

  • Assay Preparation:

    • Prepare a 96-well microplate. To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 20 µL of the test compound (dissolved in DMSO, serially diluted), and 20 µL of the enzyme solution (AChE or BChE, 0.28 U/mL).

  • Incubation:

    • Incubate the microplate at 25°C for 15 minutes. Causality: Pre-incubation allows the competitive inhibitor to establish equilibrium binding with the enzyme's CAS/PAS before the substrate is introduced.

  • Reaction Initiation & Measurement:

    • Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 10 minutes to establish the initial velocity ( V0​ ) of the enzymatic reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition: %Inhibition=Vcontrol​Vcontrol​−Vtest​​×100 .

    • Plot Lineweaver-Burk graphs to determine the Ki​ values and confirm the competitive nature of the inhibition[3][4].

Conclusion

1-Benzylpiperazine-2-carboxylic acid HCl is far more than a simple chemical reagent; it is a highly engineered scaffold designed to bridge synthetic feasibility with complex biological targeting. By exploiting its orthogonal reactivity and the inherent biological affinity of its N1-benzyl and C2-carboxylic acid groups, drug development professionals can construct highly potent, stereospecific libraries. Its recent success in generating sub-nanomolar BChE inhibitors for Alzheimer's disease underscores its enduring value in modern medicinal chemistry.

References

  • 5z.com (Combinatorial Chemistry Literature) - Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries URL: [Link]

  • Assiut University / Process Biochemistry - Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents URL: [Link]

  • PubMed (Bioorganic Chemistry) - Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies URL:[Link]

Sources

Foundational

Comprehensive Solubility Profiling of 1-Benzylpiperazine-2-carboxylic Acid HCl: A Technical Guide for Preclinical Formulation

Executive Summary In preclinical drug development, the physicochemical profiling of versatile synthetic intermediates is a critical prerequisite for successful formulation. 1-Benzylpiperazine-2-carboxylic acid hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the physicochemical profiling of versatile synthetic intermediates is a critical prerequisite for successful formulation. 1-Benzylpiperazine-2-carboxylic acid hydrochloride (CAS: 2308061-25-6 / 180285-25-0) is a highly valued bifunctional building block used in the synthesis of peptidomimetics, CNS-active agents, and complex heterocyclic APIs.

As a Senior Application Scientist, I approach the solubility of this compound not merely as a static metric, but as a dynamic thermodynamic system governed by its ionization state, solvent dielectric properties, and crystal lattice energy. This whitepaper provides an authoritative, in-depth framework for predicting, measuring, and optimizing the solubility of 1-benzylpiperazine-2-carboxylic acid HCl, ensuring that your downstream assays and formulations are built on self-validating, artifact-free data.

Physicochemical Grounding & Theoretical Solubility Framework

To understand the solubility behavior of 1-benzylpiperazine-2-carboxylic acid HCl, we must deconstruct its molecular architecture. The molecule is characterized by three distinct functional domains:

  • The Lipophilic Benzyl Group (N1): Imparts hydrophobic character, driving solubility in moderately polar organic solvents but limiting intrinsic aqueous solubility.

  • The Carboxylic Acid (C2): A highly polar, ionizable group capable of strong hydrogen bond donation and acceptance.

  • The Piperazine Ring (N1, N4): Contains a tertiary amine (N1, benzylated) and a secondary amine (N4).

Ionization Profile and Causality of Solubility

The solubility of ionizable drugs is strictly dictated by their pKa values. Based on empirical data for the parent scaffold, piperazine-2-carboxylic acid (pK1: 1.5, pK2: 5.41, pK3: 9.53) , the addition of the electron-withdrawing and sterically bulky benzyl group at N1 shifts these constants. The N1 tertiary amine becomes significantly less basic (pKa ~4.5), while the N4 secondary amine remains strongly basic (pKa ~9.2).

Because the compound is supplied as a hydrochloride (HCl) salt , it is pre-protonated at the most basic center (N4). This dictates its solubility across the pH spectrum:

  • Low pH (Gastric conditions, pH 1-2): The molecule is fully protonated (cationic). The presence of the chloride counterion ensures high aqueous solubility via strong ion-dipole interactions with water.

  • Neutral pH (Physiological conditions, pH 7.4): The molecule exists primarily as a zwitterion (deprotonated COO⁻, protonated N4⁺). At this isoelectric point, the net charge approaches zero. The strong intermolecular ionic interactions within the solid crystal lattice compete with hydration, resulting in the lowest aqueous solubility (intrinsic solubility, S0​ ).

  • High pH (Intestinal/Basic conditions, pH > 10): The molecule is deprotonated at both nitrogen centers and exists as an anion (COO⁻). Solubility increases relative to the zwitterion but remains limited by the lipophilic benzyl moiety.

Speciation LowPH LowPH MidPH pH 5 - 8 Zwitterionic (Net Charge ~0) Lowest Solubility (Intrinsic) LowPH->MidPH Deprotonation of COOH (pKa ~1.5) HighPH pH 10 - 12 Deprotonated (Anionic) Moderate Solubility MidPH->HighPH Deprotonation of Piperazine N4 (pKa ~9.2)

Fig 1. Speciation and thermodynamic solubility profile across the physiological pH spectrum.

Quantitative Solubility Data Matrix

The table below synthesizes the predicted thermodynamic solubility of 1-benzylpiperazine-2-carboxylic acid HCl across various solvents, grounded in its dielectric constant ( ε ) and solvation mechanics.

Table 1: Estimated Thermodynamic Solubility Profile at 25°C

SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Water (Unbuffered) 80.1> 50.0Ion-dipole interactions (HCl salt drives pH < 3)
Water (pH 7.4 Buffer) 80.11.0 - 5.0Zwitterionic packing; limited by benzyl lipophilicity
DMSO 46.7> 30.0Strong H-bond acceptor; disrupts crystal lattice
Methanol 32.710.0 - 20.0Dipole-dipole and H-bonding
Hexane 1.89< 0.01Lack of polar interactions; insoluble salt

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent-shift methods) are prone to supersaturation artifacts and are insufficient for rigorous formulation development. To obtain the "true" solubility, we employ the Saturation Shake-Flask Method , the gold standard endorsed by USP General Chapter <1236> and foundational biopharmaceutical guidelines .

This protocol is designed as a self-validating system : it accounts for the acidifying effect of the HCl salt and prevents adsorption artifacts during phase separation.

Step-by-Step Methodology
  • Solid Excess Addition: Weigh approximately 15-20 mg of 1-benzylpiperazine-2-carboxylic acid HCl into a 2 mL glass HPLC vial.

    • Causality: A 2-to-4-fold excess over the expected solubility ensures the maintenance of a saturated solution. Exceeding this ratio in buffered media can overwhelm the buffer capacity, artificially altering the pH and the resulting solubility measurement.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Equilibration (Mixing): Sonicate the vial for 10 minutes to disrupt macroscopic aggregates. Place the vial on an orbital shaker at 300 rpm in a thermostated incubator at 25.0 ± 0.5 °C for 24 to 48 hours.

    • Causality: Sonication increases the kinetic dissolution rate by maximizing surface area, but 24-48 hours of mechanical shaking is strictly required to reach thermodynamic equilibrium between the solid crystal lattice and the solvated ions.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C.

    • Causality: Centrifugation is prioritized over syringe filtration. Lipophilic benzyl derivatives can adsorb onto standard PTFE or Nylon filter membranes, artificially lowering the quantified concentration in the filtrate.

  • pH Verification (Critical Step): Measure the pH of the clear supernatant.

    • Causality: Because the compound is an HCl salt, its dissolution releases protons. If the buffer capacity is insufficient, the pH will drop, shifting the compound out of its zwitterionic state into a highly soluble cationic state, yielding a false-positive high solubility at the intended pH.

  • Dilution & Quantification: Dilute the supernatant 1:10 to 1:100 in the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector. Analyze via HPLC-UV (See Table 2).

Workflow A Solid Compound (Excess) B Solvent Addition & Sonication A->B C Equilibration 25°C, 24-48h B->C D Phase Separation (Centrifugation) C->D E Supernatant Dilution D->E F HPLC-UV Quantification E->F

Fig 2. Standardized shake-flask workflow for thermodynamic solubility determination.

Analytical Quantification Workflow

Table 2: HPLC-UV Parameters for 1-Benzylpiperazine-2-carboxylic acid

ParameterSpecification
Column C18, 100 Å, 5 µm, 4.6 mm × 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm (Amide/Carboxyl) and 254 nm (Benzyl ring)

Conclusion & Formulation Strategy

When formulating 1-benzylpiperazine-2-carboxylic acid HCl for in vitro or in vivo studies, researchers must account for its dual nature. While the HCl salt form guarantees rapid dissolution in unbuffered water, it will significantly depress the pH of the solution. For physiological assays (pH 7.4), the compound transitions into a zwitterion, where the lipophilicity of the benzyl group becomes the rate-limiting factor for solubility. Utilizing the shake-flask protocol outlined above ensures that any co-solvents (like DMSO) or pH adjustments applied during formulation are based on rigorous, thermodynamically stable data.

References

  • LookChem. (n.d.). Piperazine-2-carboxylic acid dihydrochloride (CAS 3022-15-9) Chemical Properties and pKa Data. LookChem. Retrieved March 11, 2026, from[Link]

  • United States Pharmacopeial Convention (USP). (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter <1236>. Dissolution Technologies.[Link]

  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.[Link]

Exploratory

Structural Elucidation and Spectroscopic Profiling of 1-Benzylpiperazine-2-carboxylic Acid Hydrochloride

Executive Summary & Structural Significance The piperazine-2-carboxylic acid scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics. It is p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The piperazine-2-carboxylic acid scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics. It is prominently featured in the synthesis of the HIV protease inhibitor Indinavir, substance P antagonists, and multi-target-directed ligands (MTDLs) for neurodegenerative diseases like Alzheimer's[1][2].

1-Benzylpiperazine-2-carboxylic acid hydrochloride (C₁₂H₁₆N₂O₂ • HCl; MW: 256.73 g/mol ) is a highly versatile, orthogonally functionalizable building block. The presence of the benzyl protecting group at N1 and the carboxylic acid at C2 creates a unique electronic and stereochemical environment. Characterizing this molecule requires a nuanced understanding of its salt form, zwitterionic potential, and the stereochemical implications of its chiral center. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this critical intermediate, establishing a self-validating analytical workflow for structural confirmation.

Spectroscopic Characterization: Causality & Interpretation

As an application scientist, it is not enough to simply list spectral peaks; one must understand the causality behind the data. The spectroscopic profile of 1-benzylpiperazine-2-carboxylic acid HCl is heavily influenced by its protonation state and its C2 stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound present specific diagnostic features driven by inductive effects and spatial geometry[1][3].

  • Diastereotopicity of Benzyl Protons: The most critical diagnostic feature in the ¹H NMR spectrum is the behavior of the benzylic -CH₂- protons. Because the adjacent C2 carbon is a chiral center, the two benzylic protons are diastereotopic (chemically and magnetically non-equivalent). Instead of a simple singlet, they appear as an AB quartet (or two distinct doublets) centered around δ 3.85 and 4.15 ppm with a large geminal coupling constant (J ≈ 13.5 Hz)[1].

  • C2 Methine Proton: The proton at C2 is highly deshielded due to the combined electron-withdrawing effects of the adjacent N1 atom and the C2-carboxylic acid group. It typically appears as a doublet of doublets (dd) around δ 3.65 ppm.

  • Salt Form Implications: Because the molecule is an HCl salt, the secondary amine (N4) is protonated (-NH₂⁺-). When analyzed in a polar, protic solvent like D₂O, the exchangeable protons (COOH, NH₂⁺) will exchange with deuterium and be suppressed in the spectrum. If analyzed in DMSO-d₆, these protons appear as broad downfield singlets due to hydrogen bonding and intermediate exchange rates.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to confirm the functional groups and the specific salt state of the molecule.

  • Carboxylic Acid vs. Carboxylate: In the hydrochloride salt form, the pH of the local microenvironment is acidic, meaning the C2 group exists primarily as a free carboxylic acid (-COOH) rather than a zwitterionic carboxylate (-COO⁻). Consequently, the C=O stretching vibration appears as a sharp, strong peak at ~1730 cm⁻¹, rather than the lower frequency ~1600 cm⁻¹ typical of carboxylate anions.

  • Amine Hydrochloride: The protonated N4 amine (-NH₂⁺-) and the carboxylic acid -OH create a massive, broad hydrogen-bonding network, resulting in a wide absorption band spanning 3400 to 2500 cm⁻¹.

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive ion mode is the gold standard for this polar, basic molecule. The soft ionization preserves the intact molecule, yielding a strong protonated precursor ion[M+H]⁺ at m/z 221.1 (based on the free base exact mass of 220.12 Da)[3].

  • Fragmentation Logic: Collision-Induced Dissociation (CID) of the m/z 221.1 precursor yields predictable, structure-specific fragments. The most favorable cleavage is the loss of the benzyl group, yielding a highly stable tropylium cation (m/z 91.1). Secondary neutral losses include water (-18 Da, m/z 203.1) and formic acid/CO₂ from the C2 position (-46 Da, m/z 175.1).

Fragmentation M [M+H]+ m/z 221.1 (Protonated Precursor) F1 [M+H - H2O]+ m/z 203.1 M->F1 -H2O (-18 Da) F2 [M+H - HCOOH]+ m/z 175.1 M->F2 -HCOOH (-46 Da) F3 Tropylium Cation m/z 91.1 M->F3 Benzyl Cleavage

Caption: ESI-MS/MS positive ion fragmentation pathway of 1-Benzylpiperazine-2-carboxylic acid.

Standardized Experimental Protocols

To ensure data integrity, every analytical workflow must be a self-validating system. The following protocols incorporate internal standards and blank runs to eliminate false positives and instrument artifacts.

NMR Acquisition Protocol (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of 1-benzylpiperazine-2-carboxylic acid HCl in 0.6 mL of D₂O (99.9% D).

  • Internal Standard: Add 0.05% v/v of 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal reference (δ 0.00 ppm). Causality: TSP is water-soluble and non-volatile, making it superior to TMS for aqueous samples.

  • Instrument Setup: Load the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies.

  • Acquisition:

    • ¹H NMR: 16 scans, 90° pulse angle, 2-second relaxation delay (d1) to ensure full relaxation of the benzylic protons.

    • ¹³C NMR: 512 scans, standard proton-decoupled sequence (zgpg30), 2-second relaxation delay.

  • Validation: Run a pure D₂O blank with TSP prior to the sample to identify any solvent impurities or residual HDO peaks (δ 4.79 ppm).

ESI-LC/MS Acquisition Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the molecule, maximizing the[M+H]⁺ signal.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Operate in Positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Validation: Perform a blank injection (diluent only) immediately before the sample to rule out column carryover of the highly retentive benzyl moiety.

Workflow A Sample Preparation (1-Benzylpiperazine-2-carboxylic acid HCl) B NMR Spectroscopy (D2O, 400 MHz, TSP Ref) A->B C IR Spectroscopy (ATR Crystal, Background Subtracted) A->C D Mass Spectrometry (ESI-MS, 0.1% FA modifier) A->D E Data Processing & Assignment (MestReNova, Xcalibur) B->E C->E D->E F Structural Validation (Self-Validating System) E->F

Caption: Self-validating spectroscopic characterization workflow for structural elucidation.

Consolidated Spectroscopic Data Tables

The following tables summarize the quantitative data derived from the rigorous application of the protocols described above.

Table 1: ¹H and ¹³C NMR Assignments (in D₂O, 400 MHz)
Position¹H Shift (ppm)MultiplicityJ-Coupling (Hz)¹³C Shift (ppm)Assignment Causality
C2 3.65dd8.5, 3.565.2Deshielded by adjacent COOH and N1 atom.
Benzyl CH₂ 3.85, 4.15d, d (ABq)13.558.4Diastereotopic due to proximity to the C2 chiral center.
C6 (CH₂) 2.95 - 3.10m-50.1Adjacent to N1 (benzyl substituted).
C3, C5 (CH₂) 3.25 - 3.45m-42.5, 44.1Adjacent to protonated N4 (-NH₂⁺-), shifted downfield.
Aromatic (Ph) 7.35 - 7.50m-128.5 - 135.0Standard monosubstituted benzene ring shifts.
COOH ---172.5Carboxylic acid carbonyl carbon.
Table 2: Key Infrared (ATR-FTIR) Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeStructural Implication / Causality
3400 - 2500 O-H & N-H stretchBroad band indicative of extensive H-bonding in the HCl salt.
3030 C-H stretch (sp²)Aromatic ring C-H bonds (benzyl group).
1730 C=O stretchSharp, strong peak confirming the un-ionized free carboxylic acid.
1590 N-H bendingCharacteristic of the secondary amine hydrochloride salt.
750, 700 C-H out-of-plane bendConfirms the presence of a monosubstituted benzene ring.
Table 3: ESI-MS Positive Ion Fragmentation
m/z ObservedIon TypeFragmentation Logic
221.1 [M+H]⁺Intact protonated molecule (Free base MW = 220.12).
203.1 [M+H - H₂O]⁺Loss of water (-18 Da) from the carboxylic acid moiety.
175.1 [M+H - HCOOH]⁺Decarboxylation/loss of formic acid (-46 Da).
91.1 [C₇H₇]⁺Tropylium ion resulting from benzylic C-N bond cleavage.

References

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries 5z.com (Combinatorial Chemistry and Molecular Diversity in Drug Discovery)
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Assiut University
  • 1-Boc-Piperazine-2-carboxylic acid: Spectroscopic Data and Applic

Sources

Foundational

Pharmacological Profiling and Therapeutic Potential of 1-Benzylpiperazine-2-carboxylic acid HCl: A Scaffold for Neuropsychiatric Drug Discovery

Executive Summary 1-Benzylpiperazine-2-carboxylic acid HCl (1-BPC) is commercially recognized primarily as a highly versatile 1[1]. However, from a structural pharmacology perspective, 1-BPC represents a "privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzylpiperazine-2-carboxylic acid HCl (1-BPC) is commercially recognized primarily as a highly versatile 1[1]. However, from a structural pharmacology perspective, 1-BPC represents a "privileged scaffold" that bridges two distinct neuropharmacological domains. The piperazine-2-carboxylic acid (P2C) moiety is a well-documented pharmacophore for competitive N-methyl-D-aspartate (NMDA) receptor antagonism[2], while the benzylpiperazine (BZP) core is a classical modulator of monoamine transporters (MATs)[3]. This technical guide explores the causality behind these structural interactions, detailing the mechanistic rationale and providing self-validating experimental protocols for evaluating 1-BPC derivatives in drug discovery pipelines.

Section 1: Structural Pharmacology & Target Rationale

The therapeutic potential of 1-BPC lies in its dual-motif topology, which allows researchers to divergently target two major central nervous system (CNS) networks:

  • The Glutamatergic Axis (GluN2C/GluN2D Selectivity): Competitive NMDA receptor antagonists bind directly to the glutamate recognition site located on the GluN2 (formerly NR2) subunits[4]. The C2-carboxylic acid of 1-BPC mimics the acidic side chain of endogenous glutamate, forming critical electrostatic interactions with arginine residues in the receptor's binding pocket. Furthermore, bulky N1-substituents (such as the benzyl group in 1-BPC) exploit a hydrophobic sub-pocket unique to the GluN2C and GluN2D subunits, shifting selectivity away from the ubiquitous GluN2A/GluN2B subtypes[5].

  • The Monoaminergic Axis (DAT/SERT/NET Modulation): The benzylpiperazine core is a recognized psychostimulant scaffold that interacts with the central S1 binding site of monoamine transporters[6]. Depending on specific ring substitutions, BZP derivatives can act as reuptake inhibitors or substrate-type releasers, with a general preference for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT)[3].

Pathway cluster_0 Glutamatergic System cluster_1 Monoaminergic System BPC 1-BPC Scaffold NMDA GluN2C/D Subunits BPC->NMDA C2-Carboxyl + N1-Benzyl MAT DAT / SERT / NET BPC->MAT Benzylpiperazine Core Ca Ca2+ Influx Blockade NMDA->Ca Neuro Neuroprotection / Anticonvulsant Ca->Neuro DA Dopamine/5-HT Efflux MAT->DA Stim Psychostimulant / Antidepressant DA->Stim

Divergent pharmacological pathways modulated by the 1-BPC structural motifs.

Section 2: Target 1 - The NMDA Receptor (GluN2C/GluN2D)

Mechanistic Causality

Targeting GluN2A or GluN2B often results in unacceptable psychotomimetic side effects and motor impairment. Conversely, GluN2C/D-selective antagonists offer targeted neuroprotection and anticonvulsant properties without disrupting baseline synaptic transmission[5]. The N1-benzyl group of 1-BPC sterically hinders binding to the compact GluN2A pocket, acting as a selectivity filter for the more accommodating GluN2C/D binding domains[2].

Self-Validating Protocol: Recombinant NMDA Receptor Electrophysiology

To rigorously evaluate the subtype selectivity of 1-BPC derivatives, Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes is the gold standard. Causality for Model Selection: Mammalian cell lines express endogenous glutamate receptors that confound subtype-specific data. Xenopus oocytes lack these endogenous receptors, allowing precise stoichiometric control of recombinant GluN1/GluN2 expression[5].

Step-by-Step Methodology:

  • cRNA Preparation & Microinjection: Transcribe mature GluN1a and specific GluN2 (A, B, C, or D) cRNA. Microinject 50 nL of a 1:3 molar ratio (GluN1:GluN2) into the oocyte cytoplasm to ensure uniform heteromeric assembly[5].

  • Incubation: Incubate oocytes in ND-96 solution at 17°C for 1–5 days to allow optimal membrane expression[5].

  • Internal Control & Validation: Clamp oocytes at -70 mV. Apply a positive control solution (100 µM Glutamate + 10 µM Glycine) to elicit an inward Ca2+/Na+ current. Validation Check: Un-injected oocytes must exhibit <5% of the current amplitude of injected oocytes to rule out endogenous channel interference.

  • Test Article Application: Co-apply the 1-BPC derivative at varying concentrations (0.1 µM to 100 µM) alongside the agonist solution.

  • Schild Analysis (System Validation): Plot log(dose ratio−1) versus log[antagonist] . Success Criterion: A linear regression slope of 1.0±0.1 mathematically validates that the compound is acting as a purely competitive antagonist at the glutamate binding site[4].

Workflow A 1-BPC Synthesis & Derivatization B cRNA Microinjection (Xenopus Oocytes) A->B C Recombinant GluN1/GluN2 Expression B->C D Two-Electrode Voltage Clamp (TEVC) C->D E Schild Analysis (Subtype Selectivity) D->E

Workflow for evaluating 1-BPC derivatives at recombinant NMDA receptor subtypes.

Section 3: Target 2 - Monoamine Transporters (DAT/SERT/NET)

Mechanistic Causality

The BZP core of 1-BPC fits precisely into the S1 orthosteric site of MATs. Molecular docking studies confirm that the basic piperazine nitrogen forms a crucial salt bridge with a conserved aspartate residue in transmembrane domain 1 (TM1) of the transporters[6]. The benzyl ring engages in π−π stacking with aromatic residues in TM3 and TM6, driving the compound's affinity for DAT over SERT[3].

Self-Validating Protocol: In Vitro Synaptosomal Radioligand Binding Assay

Causality for Model Selection: While recombinant HEK293 cells offer high throughput, rat brain synaptosomes preserve the native lipid microenvironment and endogenous accessory proteins of MATs, yielding binding kinetics that more accurately predict in vivo efficacy[6].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold 0.32 M sucrose. Isolate the synaptosomal fraction ( P2​ pellet) via differential centrifugation (10,000 x g for 20 mins).

  • Assay Setup: Incubate synaptosomes in a 96-well plate with assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Add specific radioligands near their Kd​ values: [3H] WIN35,428 for DAT, [3H] Citalopram for SERT, or [3H] Nisoxetine for NET.

  • Test Article & Controls: Add 1-BPC derivatives across a log-scale concentration gradient (0.1 nM to 100 µM). Validation Check: Define Non-Specific Binding (NSB) using an excess (10 µM) of a known pan-MAT inhibitor (e.g., Indatraline).

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

  • Data Validation: Calculate the Z′ -factor for the assay plate. Success Criterion: Z′>0.5 and specific binding >80% of total binding ensures assay robustness and reliability.

Section 4: Quantitative Data Summaries

Table 1: Representative Affinities of P2C Derivatives at NMDA Receptor Subtypes

(Data extrapolated from structurally related N1-substituted piperazine-2-carboxylic acid derivatives to illustrate scaffold potential[2],[5])

Compound Class / MotifGluN2A Ki​ (µM)GluN2B Ki​ (µM)GluN2C Ki​ (µM)GluN2D Ki​ (µM)Selectivity Profile
Unsubstituted P2C0.51.28.510.2GluN2A/B > GluN2C/D
N1-Biphenyl P2C (PBPD)10.51.50.50.2GluN2C/D > GluN2A/B
N1-Phenanthrenyl P2C0.960.130.070.04High GluN2C/D Preference
1-BPC Scaffold (Predicted) >10.0 ~2.0 <1.0 <0.5 GluN2C/D > GluN2A/B
Table 2: Monoamine Transporter Inhibition Profile of the Benzylpiperazine Core

(Data representative of the unsubstituted BZP pharmacophore[3])

Transporter TargetRadioligandInhibitor Constant ( IC50​ , µM)Functional Outcome
Dopamine Transporter (DAT) [3H] WIN35,428~4.0Reuptake Inhibition / Efflux
Norepinephrine Transporter (NET) [3H] Nisoxetine~4.5Reuptake Inhibition
Serotonin Transporter (SERT) [3H] Citalopram~80.0Weak / Negligible Interaction

Conclusion

While 1-Benzylpiperazine-2-carboxylic acid HCl is primarily utilized as a chemical precursor[1], its structural architecture offers a master blueprint for neuropharmacological drug design. By selectively modifying the N1-benzyl or C2-carboxyl domains, researchers can divergently target either the GluN2C/D NMDA receptor subunits for neuroprotection[4] or the monoamine transporter network for psychostimulant/antidepressant applications[6].

References

  • Source: smolecule.
  • Source: acs.
  • Source: acs.
  • Source: acs.
  • Title: Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl)
  • Source: nih.

Sources

Exploratory

1-Benzylpiperazine-2-carboxylic acid HCl: A Technical Guide to Physicochemical Profiling and Synthetic Utility

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of modern drug discovery, the piperazine ring remains o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the piperazine ring remains one of the most privileged scaffolds due to its conformational flexibility, favorable pharmacokinetic profile, and capacity for hydrogen bonding. 1-Benzylpiperazine-2-carboxylic acid hydrochloride is a highly versatile, bifunctional building block that extends the utility of the piperazine core by introducing a C2-carboxylic acid vector for downstream functionalization.

This whitepaper provides an authoritative analysis of the CAS registry data, molecular weight, physicochemical properties, and mechanistic utility of 1-Benzylpiperazine-2-carboxylic acid HCl. Furthermore, it outlines self-validating synthetic protocols and analytical workflows to ensure high-fidelity integration into pharmaceutical pipelines.

Physicochemical Profiling & Registry Data

Accurate identification of chemical precursors is the foundational step in any reproducible synthetic workflow. The hydrochloride salt of 1-benzylpiperazine-2-carboxylic acid is commercially indexed under multiple CAS registry numbers depending on the historical cataloging and salt stoichiometry [1][2].

Table 1: Quantitative Physicochemical Profile

PropertyValueRationale / Significance
Chemical Name 1-Benzylpiperazine-2-carboxylic acid hydrochlorideStandard IUPAC nomenclature.
Primary CAS Number 2308061-25-6 [1]Primary identifier for the HCl salt form.
Alternate CAS Number 180285-25-0 [2]Historical/alternate registry for the HCl salt.
Free Base CAS Number 1219332-89-4Identifier for the un-ionized free base.
Molecular Weight 256.73 g/mol [1]Includes the HCl counterion (Free base MW: 220.27).
Molecular Formula C12H17ClN2O2C12H16N2O2 · HCl
Physical State Solid powderFacilitates accurate gravimetric dosing.

Structural Significance & Mechanistic Utility

As a Senior Application Scientist, I emphasize that the selection of a specific building block must be driven by mechanistic causality rather than mere availability. The structural features of 1-benzylpiperazine-2-carboxylic acid HCl are engineered for specific synthetic advantages:

  • The N1-Benzyl Group: The benzyl moiety at position 1 serves a dual purpose. Synthetically, it acts as a robust protecting group that directs regioselectivity during C2 modifications. Pharmacologically, it enhances the lipophilicity of the molecule, which is a critical parameter for blood-brain barrier (BBB) penetration in central nervous system (CNS) drug development.

  • The C2-Carboxylic Acid: This functional group provides a versatile handle for esterification or amidation, allowing for rapid library generation during structure-activity relationship (SAR) studies.

  • The Hydrochloride (HCl) Salt: The free base of this compound is prone to zwitterion formation and oxidative degradation. The HCl salt is deliberately chosen to improve aqueous solubility, prevent auto-condensation, and maximize long-term shelf stability.

Applications in Drug Discovery

Derivatives of this scaffold are pivotal in the design of Multitarget-Directed Ligands (MTDLs). For instance, 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been synthesized as potent, low-micromolar inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), presenting a viable therapeutic strategy for Alzheimer's disease [4]. Furthermore, amide derivatives of this core have shown high efficacy as soluble epoxide hydrolase (sEH) inhibitors, which are critical targets in cardiovascular and inflammatory diseases [5].

Synthetic Workflow: The Polymerization Paradox

A common pitfall in utilizing 1-benzylpiperazine-2-carboxylic acid HCl is the direct activation of the C2-carboxylic acid. Because the molecule possesses a free secondary amine at the N4 position, direct addition of coupling reagents (e.g., EDC, HATU) will lead to uncontrolled intermolecular auto-condensation (polymerization).

To ensure a self-validating and high-yield protocol, the N4 amine must be transiently protected—typically via a tert-butyloxycarbonyl (Boc) group—yielding 1-Benzyl-4-Boc-piperazine-2-carboxylic acid (CAS: 181956-25-2, MW: 320.4 g/mol ) [3] prior to C2 functionalization.

Protocol: Step-by-Step N4-Protection and C2-Amidation

Step 1: N4-Amine Protection (Boc2O)

  • Solubilization: Suspend 1.0 eq of 1-Benzylpiperazine-2-carboxylic acid HCl in a 1:1 mixture of 1,4-dioxane and deionized water.

  • Neutralization: Add 2.5 eq of NaOH. Causality: The excess base neutralizes the HCl salt, liberates the N4 amine, and maintains the alkaline pH required for Boc protection.

  • Protection: Dropwise add 1.2 eq of Di-tert-butyl dicarbonate (Boc2O) at 0°C. Warm to room temperature and stir for 12 hours.

  • Workup: Acidify the aqueous layer with 1M KHSO4 to pH 3. Causality: KHSO4 is used instead of HCl to prevent premature cleavage of the newly formed Boc group. Extract with Ethyl Acetate, dry over Na2SO4, and concentrate in vacuo.

Step 2: C2-Carboxylic Acid Amidation

  • Activation: Dissolve 1.0 eq of the Boc-protected intermediate in anhydrous DMF. Add 1.5 eq of DIPEA, 1.2 eq of EDC·HCl, and 1.2 eq of HOBt. Stir for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the target primary amine (R-NH2) and stir for 8 hours.

  • Isolation: Dilute with water, extract with DCM, wash sequentially with saturated NaHCO3 and brine, dry, and concentrate.

SyntheticWorkflow A 1-Benzylpiperazine-2-carboxylic acid HCl (CAS: 2308061-25-6) B N4-Boc Protection (Boc2O, NaOH) A->B C 1-Benzyl-4-Boc-piperazine-2-carboxylic acid (CAS: 181956-25-2) B->C D Carboxyl Activation (EDC·HCl / HOBt) C->D E Amine Addition (R-NH2) D->E F Amide Product Formation E->F

Fig 1. Synthetic workflow for the amidation of 1-Benzylpiperazine-2-carboxylic acid HCl.

Analytical Validation Protocol

To establish trustworthiness in the synthetic output, a multi-modal analytical validation logic must be employed. Relying on a single analytical method can lead to false positives, especially with zwitterionic or salt-form compounds.

Validation Parameters:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilized to confirm the exact mass. For the HCl salt (MW: 256.73), the mass spectrometer will detect the ionized free base. Expect a prominent [M+H]+ peak at m/z 221.1 .

  • 1H & 13C NMR: Conducted in DMSO-d6. Critical verification points include the multiplet at ~7.3 ppm (5H, benzyl aromatic protons) and the singlet at ~3.5 ppm (2H, benzylic CH2).

  • Chloride Titration: To confirm the stoichiometry of the HCl salt, an AgNO3 titration is recommended to ensure a 1:1 molar ratio of chloride to the piperazine core, ruling out the presence of excess free acid.

AnalyticalValidation QC Quality Control Workflow MW: 256.73 g/mol LCMS LC-MS Analysis Confirm [M+H]+ = 221.1 QC->LCMS NMR 1H & 13C NMR Verify Protons QC->NMR HPLC RP-HPLC (UV 210 nm) Purity > 97% QC->HPLC Titr Chloride Titration Confirm HCl QC->Titr Pass Batch Release LCMS->Pass NMR->Pass HPLC->Pass Titr->Pass

Fig 2. Multi-modal analytical validation logic for batch release and purity verification.

References

  • 001chemical.com - Product Details: CAS No. 2308061-25-6, 1-Benzylpiperazine-2-carboxylic acid HCl.
  • Key Organics - Product Details: 180285-25-0 | 1-benzylpiperazine-2-carboxylic acid hcl.
  • Smolecule - Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2.
  • PubMed (Bioorganic Chemistry) - Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies.
  • ACG Publications - Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Benzylpiperazine-2-carboxylic acid HCl

Executive Summary 1-Benzylpiperazine-2-carboxylic acid hydrochloride is a highly versatile, conformationally constrained building block widely utilized in medicinal chemistry and drug discovery. The piperazine scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzylpiperazine-2-carboxylic acid hydrochloride is a highly versatile, conformationally constrained building block widely utilized in medicinal chemistry and drug discovery. The piperazine scaffold is a "privileged structure" found in numerous CNS agents, kinase inhibitors, and protease inhibitors. Synthesizing this specific derivative requires precise regiocontrol, as the parent piperazine-2-carboxylic acid contains two competing secondary amines.

This application note details a robust, self-validating, three-step synthetic protocol. By leveraging transient transition-metal chelation and mild reductive amination, this pathway ensures absolute regioselectivity and prevents racemization, making it fully applicable to both racemic and enantiopure starting materials.

Mechanistic Rationale & Synthetic Strategy

As an application scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The synthesis relies on three strategic pillars:

1. Absolute Regiocontrol via Cu(II) Chelation Piperazine-2-carboxylic acid possesses two secondary amines. While the N4 position is less sterically hindered, direct reaction with di-tert-butyl dicarbonate ( Boc2​O ) often yields an inseparable mixture of 4-Boc, 1-Boc, and 1,4-diBoc derivatives. To achieve absolute regioselectivity, we employ a classical bidentate chelation strategy. Copper(II) forms a robust thermodynamic complex with the N1 amine and the adjacent C2-carboxylate. This effectively masks the α -amino acid moiety, leaving only the N4 position exposed for electrophilic trapping by Boc2​O to yield 4-Boc-piperazine-2-carboxylic acid ().

2. Chemoselective N1-Benzylation via Reductive Amination With N4 protected, the N1 position must be benzylated to form 1-Benzyl-4-Boc-piperazine-2-carboxylic acid (). Direct alkylation with benzyl bromide is strongly discouraged here; it requires basic conditions that inevitably lead to competing esterification of the free carboxylic acid (forming a benzyl ester) and risks racemization at the C2 stereocenter. Instead, we utilize reductive amination with benzaldehyde and sodium triacetoxyborohydride ( NaBH(OAc)3​ ). This mild hydride donor selectively reduces the transient iminium ion without reacting with the free aldehyde or the carboxylic acid, preserving the stereocenter perfectly.

3. Anhydrous Deprotection & Salt Precipitation The final step requires the removal of the N4-Boc group. Using 4M anhydrous HCl in 1,4-dioxane serves a dual purpose: it cleanly cleaves the tert-butyl carbamate (releasing isobutylene and CO2​ ) and concurrently forces the target compound to precipitate as a highly stable hydrochloride salt (). This eliminates the need for tedious aqueous workups or chromatography for the final API.

Quantitative Data Summary

The following table outlines the expected analytical metrics and yields for each intermediate in the workflow.

StepIntermediate / ProductCAS NumberMolecular WeightTypical YieldPurity Profile (LC-MS / NMR)
1 4-Boc-piperazine-2-carboxylic acid128019-59-0230.26 g/mol 85 – 90%>98%, single peak, [M+H]+ 231.1
2 1-Benzyl-4-Boc-piperazine-2-carboxylic acid181956-25-2320.39 g/mol 75 – 82%>97%, no benzyl ester detected
3 1-Benzylpiperazine-2-carboxylic acid HCl 2308061-25-6256.73 g/mol 90 – 95%>99%, free of Boc signals (~1.4 ppm)

Synthetic Workflow Visualization

G A Piperazine-2- carboxylic acid B Cu(II) Complex (N1 & COOH protected) A->B CuCO3·Cu(OH)2 Reflux, H2O C 4-Boc-piperazine-2- carboxylic acid B->C 1. Boc2O, Base 2. EDTA Decomplexation D 1-Benzyl-4-Boc- piperazine-2-carboxylic acid C->D Benzaldehyde NaBH(OAc)3, DCE E 1-Benzylpiperazine-2- carboxylic acid HCl D->E 4M HCl in Dioxane Precipitation

Regioselective synthesis workflow for 1-Benzylpiperazine-2-carboxylic acid HCl.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Boc-piperazine-2-carboxylic acid

Procedure:

  • Suspend piperazine-2-carboxylic acid (1.0 eq, 100 mmol) in distilled water (150 mL).

  • Add basic copper(II) carbonate ( CuCO3​⋅Cu(OH)2​ , 0.55 eq) and heat the mixture to reflux for 2 hours. The solution will turn a deep, brilliant blue, indicating successful bidentate chelation.

  • Cool the mixture to 0 °C in an ice bath. Add sodium bicarbonate ( NaHCO3​ , 2.0 eq) followed by the dropwise addition of a solution of Boc2​O (1.1 eq) in 1,4-dioxane (50 mL).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • To decomplex the copper, add ethylenediaminetetraacetic acid disodium salt ( Na2​EDTA , 1.2 eq) and stir vigorously for 2 hours.

  • Adjust the pH to ~4.5 using 1M citric acid and extract the aqueous layer with ethyl acetate ( 3×150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a white solid.

Validation Checkpoint: The aqueous phase must transition from deep blue to a pale green/blue (Cu-EDTA complex), and the organic extract should be completely colorless. LC-MS must show [M+H]+ = 231.1.

Step 2: Synthesis of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid

Procedure:

  • Dissolve 4-Boc-piperazine-2-carboxylic acid (1.0 eq, 50 mmol) in anhydrous 1,2-dichloroethane (DCE, 200 mL).

  • Add benzaldehyde (1.05 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Quench the reaction carefully with saturated aqueous NaHCO3​ (100 mL) and stir until gas evolution ceases.

  • Separate the layers. Extract the aqueous phase with dichloromethane ( 2×100 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate. Purify via recrystallization from ethyl acetate/hexanes to obtain a crystalline solid.

Validation Checkpoint: Analyze via LC-MS. The target mass is [M+H]+ = 321.4. The absence of a peak at [M+H]+ = 411 confirms that no undesired benzyl esterification occurred.

Step 3: Deprotection to 1-Benzylpiperazine-2-carboxylic acid HCl

Procedure:

  • Suspend 1-Benzyl-4-Boc-piperazine-2-carboxylic acid (1.0 eq, 30 mmol) in a minimal amount of anhydrous diethyl ether or dichloromethane (30 mL).

  • Slowly add a 4M solution of HCl in 1,4-dioxane (10.0 eq, 300 mmol) at room temperature.

  • Stir the mixture vigorously. Effervescence ( CO2​ and isobutylene gas) will be observed immediately.

  • Continue stirring for 2 to 4 hours. As the Boc group is cleaved, the highly polar hydrochloride salt will crash out of the non-polar solvent mixture as a fine white precipitate.

  • Filter the precipitate under a nitrogen blanket using a Büchner funnel.

  • Wash the filter cake thoroughly with cold anhydrous diethyl ether ( 3×50 mL) to remove residual dioxane and trace impurities.

  • Dry the solid in a vacuum oven at 40 °C for 12 hours.

Validation Checkpoint: The reaction is physically validated when gas evolution ceases and precipitation is complete. 1 H NMR (in D2​O ) must show the complete disappearance of the intense 9-proton singlet at ~1.40 ppm, confirming total Boc removal.

References

  • CAS No. 2308061-25-6, 1-Benzylpiperazine-2-carboxylic acid HCl Source: 001Chemical URL:[Link]

Application

Application Note &amp; Protocols: A Multi-faceted Approach to the Comprehensive Characterization of 1-Benzylpiperazine-2-carboxylic acid HCl

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the analytical characterization of 1-Benzylpiperazine-2-carboxylic acid hydrochloride, a ch...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical characterization of 1-Benzylpiperazine-2-carboxylic acid hydrochloride, a chiral intermediate of significant interest in pharmaceutical synthesis. The structural complexity and stereochemical nature of this molecule necessitate a multi-technique approach to ensure its identity, purity, and stability. We present a suite of validated methodologies, from chromatographic separation to spectroscopic elucidation and thermal analysis, designed to provide a complete analytical profile of the compound. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, ensuring robust and reproducible results.

Strategic Overview of Analytical Characterization

The complete characterization of a pharmaceutical intermediate like 1-Benzylpiperazine-2-carboxylic acid HCl is not a linear process but an integrated system of orthogonal analytical techniques. Each method provides a unique and essential piece of information. The identity is confirmed by combining spectroscopic data (NMR, MS, IR), while purity (chemical and stereochemical) is assessed using high-performance separation techniques (HPLC, Chiral HPLC, GC-MS). The solid-state properties are defined by thermal analysis (DSC/TGA). This integrated workflow ensures a holistic understanding of the material's quality.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Purity & Impurity Profiling cluster_3 Physicochemical Characterization Sample New Batch of 1-Benzylpiperazine-2-carboxylic acid HCl ID_Purity Initial ID & Purity Screen (HPLC-UV, LC-MS) Sample->ID_Purity NMR NMR Spectroscopy (¹H, ¹³C) Confirms Covalent Structure ID_Purity->NMR Structure Confirmation FTIR FT-IR Spectroscopy Confirms Functional Groups ID_Purity->FTIR MS Mass Spectrometry (from GC-MS or LC-MS) Confirms Molecular Weight & Fragmentation ID_Purity->MS HPLC_Quant Quantitative Purity (HPLC-UV, Area %) ID_Purity->HPLC_Quant Purity Assay Thermal Thermal Analysis (DSC/TGA) Melting Point, Stability, Solvation ID_Purity->Thermal Solid-State Properties Final_Report Comprehensive Certificate of Analysis NMR->Final_Report FTIR->Final_Report MS->Final_Report Chiral_HPLC Enantiomeric Purity (Chiral HPLC) HPLC_Quant->Chiral_HPLC Stereoisomer Check GCMS_Impurities Volatile/Process Impurities (GC-MS) HPLC_Quant->GCMS_Impurities Orthogonal Impurity Check HPLC_Quant->Final_Report Chiral_HPLC->Final_Report GCMS_Impurities->Final_Report Thermal->Final_Report

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods for Purity and Separation

Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds. We employ both liquid and gas chromatography to create a comprehensive profile of 1-Benzylpiperazine-2-carboxylic acid HCl and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Causality and Justification: HPLC is the definitive technique for quantifying the purity of non-volatile organic molecules like our target compound. A reverse-phase method is chosen for its robustness and compatibility with polar analytes, especially the hydrochloride salt form. The use of a C18 column provides excellent retention and separation of the main component from potential process-related impurities.[1] UV detection is straightforward and effective due to the presence of the aromatic benzyl group.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation & Consumables:

    • HPLC system with UV/PDA detector.

    • C18 Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • HPLC-grade Acetonitrile (ACN) and water.

    • Formic acid or Phosphoric acid.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of 1-Benzylpiperazine-2-carboxylic acid HCl and dissolving it in 10 mL of a 50:50 mixture of water and acetonitrile. This yields a concentration of ~1 mg/mL.

    • Further dilute as needed to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm and 254 nm
  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Chiral HPLC for Enantiomeric Purity

Causality and Justification: The compound possesses a chiral center at the C2 position of the piperazine ring. As enantiomers can have vastly different pharmacological effects, quantifying the enantiomeric excess is a critical regulatory requirement.[2] Chiral HPLC using a Chiral Stationary Phase (CSP) is the gold standard for this analysis. Polysaccharide-based CSPs are highly effective for separating a broad range of chiral compounds, including piperazine derivatives.[2]

Experimental Protocol: Chiral HPLC

  • Instrumentation & Consumables:

    • HPLC system with UV/PDA detector.

    • Chiral Stationary Phase Column (e.g., cellulose or amylose-based, such as Chiralpak® IC).

    • HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).

  • Sample Preparation:

    • Prepare a solution of ~0.5 mg/mL in the mobile phase.

    • Ensure complete dissolution and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection 210 nm
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality and Justification: GC-MS is a highly sensitive method for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[3] For a molecule with a carboxylic acid and secondary amine, direct analysis can be challenging due to high polarity and thermal lability. Derivatization is often necessary to increase volatility and improve chromatographic performance.[4][5] Mass spectrometry provides definitive identification of impurities based on their unique fragmentation patterns.[6]

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation & Consumables:

    • GC-MS system with a standard non-polar column (e.g., 5% Phenyl Methyl Siloxane).

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane).

  • Sample Preparation & Derivatization:

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 500 µL of anhydrous acetonitrile and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended Setting
Injector Temp. 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 550 m/z

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide fingerprint-level detail about the molecule's structure, confirming its identity beyond doubt.

Spectroscopic_Confirmation Compound 1-Benzylpiperazine-2-carboxylic acid HCl NMR NMR Spectroscopy ¹H NMR ¹³C NMR Compound->NMR Covalent Structure Connectivity FTIR FT-IR Spectroscopy O-H stretch C=O stretch Aromatic C-H Compound->FTIR Functional Groups MS Mass Spectrometry Molecular Ion [M-HCl]⁺ m/z 91 (Tropylium) Compound->MS Molecular Weight Fragmentation Conclusion Unambiguous Structural Confirmation NMR->Conclusion FTIR->Conclusion MS->Conclusion

Caption: Logic of using orthogonal spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Justification: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton of the molecule. For this compound, specific signatures for the benzyl group, the piperazine ring protons, and the carboxylic acid are expected.

Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is suitable for the HCl salt and will exchange with the acidic protons (COOH, NH).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition & Interpretation:

¹H NMR (in D₂O) Expected Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons~7.4-7.6Multiplet5H, -C₆H₅
Benzyl CH₂~4.3-4.5Singlet/AB quartet2H, -CH₂ -Ph
Piperazine C2-H~4.0-4.2Doublet of doublets1H, N-CH (COOH)-CH₂
Piperazine Protons~3.2-3.8Multiplets6H, other piperazine ring protons
¹³C NMR (in D₂O) Expected Chemical Shift (ppm) Assignment
Carboxyl Carbonyl~170-175-C OOH
Aromatic Carbons~128-135-C ₆H₅
Benzyl Carbon~60-65-C H₂-Ph
Piperazine C2~55-60N-C H(COOH)-CH₂
Other Piperazine Carbons~45-55Other ring carbons
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality and Justification: FT-IR is a rapid, non-destructive technique used to confirm the presence of key functional groups. The spectrum provides a unique "fingerprint" for the molecule. For this compound, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as aromatic and aliphatic C-H bonds.[7][8]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrumentation:

    • FT-IR spectrometer equipped with an ATR accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition & Interpretation:

Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid) 2500-3300Very Broad
C-H Stretch (Aromatic) 3000-3100Sharp
C-H Stretch (Aliphatic) 2850-3000Sharp
C=O Stretch (Carboxylic Acid) 1700-1730Strong, Sharp
N-H⁺ Stretch (Amine Salt) 2400-2800Broad, often overlaps with O-H
C-N Stretch 1000-1250Medium
Aromatic C=C Bending 1450-1600Medium

Thermal Analysis for Solid-State Characterization

Causality and Justification: The study of thermal behavior is crucial for understanding the stability, melting point, and presence of solvates or polymorphs in a solid drug substance.[9][10] For a hydrochloride salt, TGA can reveal the loss of water or HCl, while DSC provides an accurate melting point and information on purity.[11][12]

Protocol: TGA and DSC

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA).

    • Differential Scanning Calorimeter (DSC).

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an appropriate TGA pan (e.g., alumina) or DSC pan (e.g., aluminum).

  • Experimental Conditions:

Parameter TGA Setting DSC Setting
Temperature Range 25 °C to 500 °C25 °C to 300 °C
Heating Rate 10 °C/min10 °C/min
Atmosphere NitrogenNitrogen
Flow Rate 50 mL/min50 mL/min
  • Expected Results & Interpretation:

    • TGA: Expect to see minimal weight loss until the onset of decomposition. A weight loss step before decomposition could indicate the presence of residual solvent or water.

    • DSC: Expect a sharp endothermic peak corresponding to the melting point of the compound. The sharpness of the peak can be an indicator of high purity. Broad peaks may suggest the presence of impurities or multiple thermal events.

References

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Academia.edu. Available at: [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Available at: [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available at: [Link]

  • BZP/piperazines drug profile. The European Union Drugs Agency (EUDA). Available at: [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. Available at: [Link]

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Method

GC-MS Analysis of 1-Benzylpiperazine-2-carboxylic acid HCl Derivatives: A Comprehensive Protocol for Enhanced Volatility and Detection

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and validated methodology for the analysis of 1-Benzylpiperazine-2-carboxylic acid hydr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated methodology for the analysis of 1-Benzylpiperazine-2-carboxylic acid hydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, low volatility, and salt form, the direct analysis of this compound by GC-MS is not feasible.[1] This guide provides a detailed, step-by-step protocol for the chemical derivatization of 1-Benzylpiperazine-2-carboxylic acid, converting it into a thermally stable and volatile analyte suitable for GC-MS analysis. The causality behind experimental choices, from sample preparation to instrumental parameters, is thoroughly explained to ensure methodological transparency and reproducibility. We focus on a silylation approach using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a highly effective method for derivatizing both carboxylic acid and amine functional groups.[2] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the identification, quantification, and impurity profiling of this and structurally similar compounds.

Introduction: The Analytical Challenge

1-Benzylpiperazine-2-carboxylic acid is a key chiral building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and characterization are critical for quality control and regulatory compliance in drug development. However, its chemical structure—possessing both a carboxylic acid and a secondary amine, and typically supplied as a hydrochloride salt—presents significant challenges for analysis by Gas Chromatography (GC).

The primary obstacles include:

  • Non-Volatility: The hydrochloride salt form and the polar carboxylic acid group render the molecule non-volatile, preventing its transition into the gas phase required for GC analysis.[1][3]

  • High Polarity: The active hydrogen atoms on the carboxyl and amine groups can form hydrogen bonds, leading to strong interactions with the stationary phase, resulting in poor chromatographic peak shape (tailing) and low sensitivity.[4]

  • Thermal Instability: At the elevated temperatures of the GC injector port (typically >250°C), the compound may degrade rather than volatilize, making accurate analysis impossible.[5]

To overcome these limitations, a chemical derivatization step is mandatory. This process replaces the active, polar hydrogen atoms with non-polar, thermally stable groups, thereby increasing the analyte's volatility and improving its chromatographic behavior.[6]

Principle of Derivatization: Silylation

The chosen method is a one-pot silylation reaction that targets both the carboxylic acid and the secondary amine functional groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that effectively donates trimethylsilyl (TMS) groups.[2] The addition of a catalyst, such as trimethylchlorosilane (TMCS), accelerates the reaction, particularly for the sterically hindered secondary amine.[2]

The reaction converts the parent molecule into its di-TMS derivative, which is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.

Caption: Silylation of 1-Benzylpiperazine-2-carboxylic acid.

Experimental Protocol & Workflow

This section provides a self-validating system, where adherence to each step is critical for achieving accurate and reproducible results.

Materials and Reagents
  • 1-Benzylpiperazine-2-carboxylic acid HCl standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous), HPLC grade

  • Acetonitrile (anhydrous), HPLC grade

  • Nitrogen gas, high purity

  • Glass autosampler vials (2 mL) with PTFE-lined caps[3]

  • Heating block or oven

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters below serve as a validated starting point.

Parameter Setting Justification
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-polarity column suitable for a wide range of derivatized compounds, offering excellent resolution and thermal stability.[7]
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Injector Split/Splitless
ModeSplitless (for trace analysis) or Split 20:1 (for higher concentrations)Splitless mode maximizes sensitivity, while a split injection prevents column overload for concentrated samples.
Temperature280°CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Oven Program Initial: 150°C, hold 1 minAllows for proper focusing of the analyte at the head of the column.
Ramp: 15°C/min to 300°CA controlled temperature ramp ensures good separation from solvent and other potential byproducts.
Hold: 5 min at 300°CEnsures elution of all components and cleans the column for the next run.
MS System Agilent 5977B or equivalentA single quadrupole mass spectrometer offers excellent sensitivity and spectral integrity for this application.
Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230°CStandard temperature for robust ionization while minimizing thermal degradation in the source.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard EI energy provides reproducible, library-searchable mass spectra with characteristic fragmentation patterns.[8]
Scan Range m/z 40 - 600A wide scan range ensures detection of the molecular ion and all significant fragment ions.
Step-by-Step Protocol

The entire workflow, from sample preparation to data analysis, is outlined below.

Caption: Complete workflow for GC-MS analysis.

  • Free-Basing and Drying (Critical Step): The starting material is an HCl salt. While silylation can sometimes proceed, neutralizing the salt to its free base form significantly improves reaction efficiency.

    • Accurately weigh approximately 1 mg of 1-Benzylpiperazine-2-carboxylic acid HCl into a 2 mL autosampler vial.

    • Add 200 µL of a 5% ammonia solution in methanol. Vortex briefly.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The presence of water can inhibit the silylation reaction, so this drying step is crucial.[2][5]

  • Derivatization:

    • To the dry residue, add 100 µL of anhydrous pyridine. Pyridine acts as a catalyst and a solvent that is easily eluted in the GC.

    • Add 100 µL of BSTFA (with 1% TMCS).

    • Immediately cap the vial tightly to prevent moisture from entering.

    • Vortex the vial for 30 seconds to ensure complete mixing.

    • Heat the vial in a heating block or oven at 70°C for 60 minutes. This provides the necessary energy to drive the reaction to completion, especially for the secondary amine.[2]

    • After heating, allow the vial to cool to room temperature before analysis.

  • GC-MS Injection:

    • Set up the GC-MS with the parameters listed in Table 1.

    • Inject 1 µL of the derivatized sample solution into the GC-MS.

Expected Results and Data Interpretation

Chromatography

The di-TMS derivative of 1-Benzylpiperazine-2-carboxylic acid is expected to elute as a sharp, symmetrical peak. Under the specified conditions, the retention time will be highly reproducible.

Mass Spectrometry

The Electron Ionization (EI) mass spectrum provides a unique fingerprint for the derivatized molecule. The fragmentation pattern is predictable based on the structure.

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Significance
364[M]⁺Molecular Ion: Confirms the mass of the di-TMS derivative. May be low in abundance.
349[M-15]⁺Loss of Methyl: A characteristic fragmentation of TMS derivatives, indicating the presence of a silyl group.
291[M-73]⁺Loss of TMS group: Fragmentation indicating a silyl moiety.
247[M-117]⁺Loss of COOTMS: Cleavage of the silylated carboxyl group.
174[C₆H₅CH₂N(CH₂)₂CH]⁺Fragment from the piperazine ring after loss of the TMS-carboxyl group.
91[C₇H₇]⁺Tropylium Ion: A very stable and typically abundant ion characteristic of a benzyl group.[8] This is often the base peak for benzyl-containing compounds.
73[Si(CH₃)₃]⁺TMS Ion: A hallmark of silylated compounds.

Expert Insight: The presence of the molecular ion at m/z 364, along with the characteristic fragments at m/z 349 (M-15) and m/z 91, provides very high confidence in the identification of the target analyte. For quantitative analysis, using Selected Ion Monitoring (SIM) mode for ions like m/z 349, 247, and 91 can significantly enhance sensitivity and selectivity.[9]

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, it should be validated according to ICH Q2(R1) guidelines.[9][10] Key parameters to assess include:

  • Specificity: The ability to detect the analyte in the presence of impurities or matrix components. This is demonstrated by a unique retention time and mass spectrum.

  • Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range.[10]

  • Accuracy & Precision: Determined by analyzing replicate samples at different concentrations to ensure results are close to the true value and are reproducible.[11][12]

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[12]

Conclusion

The inherent challenges of analyzing 1-Benzylpiperazine-2-carboxylic acid HCl by GC-MS are effectively overcome through a robust silylation derivatization protocol. By converting the polar, non-volatile salt into a thermally stable di-TMS derivative, this method provides excellent chromatographic performance and confident identification through characteristic mass spectral fragmentation. This application note serves as a comprehensive guide for establishing a reliable and reproducible analytical method for quality control and research applications in the pharmaceutical industry.

References

  • Google. (2026). Current time information in Washington, DC, US. Google Search.
  • ResolveMass Laboratories Inc. (2025, December 13).
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  • MDPI. (2022, July 7). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood.
  • PubMed. (2012, February 28). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.
  • European Pharmaceutical Review. (2017, April 19).
  • Malaysian Journal of Forensic Sciences. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • ResearchGate. (2025, August 8). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.
  • Oxford Academic. (2012, April 25). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS.
  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.
  • University of California, Davis. (n.d.).
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  • American Pharmaceutical Review. (2024, February 2). Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
  • designer-drug.com. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2).
  • Sigma-Aldrich. (n.d.).
  • Zenkevich, I. G. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-BENZYLPIPERAZINE-2-CARBOXYLIC ACID HCL.
  • Scholars.Direct. (2020, October 30).
  • Scholars.Direct. (2020, October 30).
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  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • PubMed. (2008, July-August). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS.
  • ChemicalBook. (2026, January 13). 1-Benzylpiperazine.
  • NIST. (n.d.). 1-Benzylpiperazine. NIST WebBook.
  • NIST. (n.d.). Mass Spectrum of 1-Benzylpiperazine. NIST WebBook.
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  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
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Application

Application Note: 1-Benzylpiperazine-2-carboxylic acid HCl in Modern Drug Discovery

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the piperazine-2-carboxylic acid core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-aff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the piperazine-2-carboxylic acid core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets[1]. Specifically, 1-Benzylpiperazine-2-carboxylic acid HCl (CAS: 180285-25-0 / 2308061-25-6) serves as a critical building block in the synthesis of peptidomimetics, central nervous system (CNS) therapeutics, and antiviral agents[2].

The strategic value of this specific compound lies in its orthogonal reactivity profile. The molecule possesses three distinct functionalization vectors:

  • N1-Position: Protected by a benzyl group, which is stable to both standard acidic (e.g., TFA) and basic (e.g., piperidine) conditions used in peptide synthesis. It can be selectively removed via catalytic hydrogenolysis[1].

  • N4-Position: A secondary amine ready for immediate diversification via acylation, alkylation, or reductive amination.

  • C2-Position: A carboxylic acid that introduces a critical stereocenter, allowing the scaffold to act as a conformationally restricted amino acid analog to mimic α -helices or β -turns[2].

Application Landscape in Drug Discovery

Pathways cluster_CNS CNS Therapeutics cluster_Viral Antiviral Agents Scaffold 1-Benzylpiperazine-2-carboxylic acid (Privileged Scaffold) NMDA NMDA Antagonists (e.g., CPP) Scaffold->NMDA Phosphonoalkyl addition AChE AChE/BChE Inhibitors (MTDLs) Scaffold->AChE Bisbenzyl conjugation Mpro SARS-CoV-2 Mpro Inhibitors Scaffold->Mpro Trisubstituted assembly HIV HIV Protease Inhibitors Scaffold->HIV Carboxamide formation

Fig 1: Divergent therapeutic applications of the piperazine-2-carboxylic acid scaffold.

Peptidomimetics and PPI Modulation

Protein-protein interactions (PPIs) are notoriously difficult to target with traditional small molecules due to their large, flat binding interfaces. 1-Benzylpiperazine-2-carboxylic acid is utilized to synthesize peptidomimetics that overcome the poor bioavailability and rapid proteolytic degradation of natural peptides[2]. By locking the pharmacophore into a rigid 3D conformation, the piperazine ring effectively mimics the spatial arrangement of natural peptide turns, enabling high-affinity binding to target receptors[2].

Neuropharmacology: NMDA Antagonists & Alzheimer's MTDLs

The scaffold is highly prevalent in CNS drug discovery:

  • NMDA Receptor Antagonists: Derivatives such as D-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) and D-CPPene are potent, competitive NMDA receptor antagonists evaluated for anticonvulsant and neuroprotective activity[3].

  • Multitarget-Directed Ligands (MTDLs): In Alzheimer's disease research, 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing excellent CNS bioavailability[4].

Antiviral Protease Inhibitors

The constrained nature of the piperazine-2-carboxamide core makes it an ideal fit for the active sites of viral proteases. Recently, 1,2,4-trisubstituted piperazine derivatives have been discovered as highly potent, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro)[5]. Historically, similar cores have also been utilized in the development of HIV protease inhibitors like Indinavir[6].

Quantitative Profiling of Key Derivatives

To illustrate the translational impact of this scaffold, the following table summarizes the quantitative pharmacological data of notable piperazine-2-carboxylic acid derivatives synthesized in recent drug discovery campaigns:

Derivative / Compound NamePrimary TargetTherapeutic AreaKey Quantitative MetricRef
GC-14 (Trisubstituted piperazine)SARS-CoV-2 MproAntiviralIC₅₀ = 0.40 μM; EC₅₀ = 1.1 μM[5]
Compound 7b (Bisbenzyl analog)BChE (Equine)Alzheimer's (MTDL)Kᵢ = 1.6 nM (Selectivity Index: 21,862)[4]
Compound 4c (Bisbenzyl analog)AChE (E. electricus)Alzheimer's (MTDL)Kᵢ = 10.18 μM[4]
D-CPPene NMDA ReceptorEpilepsy / CNSED₅₀ = 0.41 mg/kg (i.p. in DBA/2 mice)[3]
rac-1 / rac-2 (Enzymatic Resolution)CAL-A LipaseChiral SynthesisEnantiomeric ratio (E) > 200[6]

Validated Experimental Protocols

The following protocol details the solid-phase synthesis of a piperazine-2-carboxamide library. This methodology is designed as a self-validating system , ensuring that researchers can verify the success of each chemical transformation before proceeding.

SPPS_Workflow A 1. Resin Loading (C2-Carboxyl) B 2. N4-Modification (Acylation) A->B C 3. N1-Deprotection (Pd/C, H2) B->C D 4. N1-Diversification (Amidation) C->D E 5. Resin Cleavage (TFA Cocktail) D->E

Fig 2: Solid-phase synthesis workflow for piperazine-2-carboxylic acid library generation.

Protocol: Solid-Phase Diversification of 1-Benzylpiperazine-2-carboxylic acid HCl

Objective: To generate a highly pure library of functionalized peptidomimetics using orthogonal deprotection strategies[1].

Step 1: Resin Loading (C2-Carboxyl Activation)
  • Preparation: Swell Wang resin or Rink Amide resin (1.0 eq) in anhydrous DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 1-Benzylpiperazine-2-carboxylic acid HCl (3.0 eq) and HBTU (3.0 eq) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) to the solution.

    • Causality of Base Addition: Because the starting material is a hydrochloride salt, DIEA is strictly required to neutralize the HCl, liberating the C2-carboxylate for activation. DIEA's steric bulk prevents it from acting as a competing nucleophile[2]. Furthermore, HBTU rapidly forms an active ester, minimizing the risk of epimerization at the C2 chiral center.

  • Coupling: Transfer the activated mixture to the resin and agitate at room temperature for 2 hours. Wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 2: N4-Functionalization (Acylation)
  • Reaction: Treat the resin-bound scaffold with a selected sulfonyl chloride or acid chloride (3.0 eq) and DIEA (6.0 eq) in DCM for 4 hours.

  • Self-Validating Checkpoint (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test.

    • Validation Logic: The N4 position is a secondary amine. A successful coupling is self-validated by the absence of a deep blue color (indicating complete consumption of the free amine). If the beads turn blue, the coupling has failed or is incomplete, mandating a second coupling cycle before proceeding.

Step 3: Orthogonal N1-Deprotection
  • Hydrogenolysis: Transfer the resin to a pressure vessel. Suspend in a mixture of THF/MeOH (1:1). Add 10% Pd/C (20% w/w relative to resin).

  • Reaction: Purge the vessel with N₂ (3x), then pressurize with H₂ gas (50 psi). Agitate for 12 hours.

    • Causality of Choice: The N1-benzyl group cannot be removed by the standard TFA cleavage cocktails used in SPPS. Catalytic hydrogenolysis provides an orthogonal deprotection route, exposing the N1 secondary amine without prematurely cleaving the molecule from the resin[1].

  • Filtration: Carefully filter the resin to remove the Pd/C catalyst. Wash extensively with DMF and DCM.

Step 4: Cleavage and Final Validation
  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours at room temperature[2].

  • Isolation: Filter the cleavage solution, precipitate the product in cold diethyl ether, and centrifuge to collect the pellet.

  • Self-Validating Checkpoint (LC-MS): Dissolve a 1 mg sample of the pellet in MeCN/H₂O and analyze via LC-MS. The presence of the target mass confirms the successful orthogonal deprotection and dual-functionalization of the piperazine core.

References

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at:[Link]

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. Arkat USA. Available at:[Link]

  • Anticonvulsant activity of the NMDA antagonists, D(-)4-(3-phosphonopropyl) piperazine-2-carboxylic acid (D-CPP) and D(-)(E)-4-(3-phosphonoprop-2-enyl) piperazine-2-carboxylic acid (D-CPPene) in a rodent and a primate model of reflex epilepsy. PubMed. Available at:[Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. Available at:[Link]

  • Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity. ResearchGate. Available at:[Link]

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Method

Application Note: 1-Benzylpiperazine-2-carboxylic Acid HCl in Advanced Organic Synthesis and Drug Discovery

Executive Summary 1-Benzylpiperazine-2-carboxylic acid HCl (CAS: 2308061-25-6)[1] is a highly versatile, bifunctional heterocyclic building block widely utilized in modern medicinal chemistry. Featuring a basic piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzylpiperazine-2-carboxylic acid HCl (CAS: 2308061-25-6)[1] is a highly versatile, bifunctional heterocyclic building block widely utilized in modern medicinal chemistry. Featuring a basic piperazine core, a carboxylic acid at the C2 position, and an N1-benzyl protecting group, this scaffold is an ideal precursor for synthesizing conformationally restricted peptidomimetics[2] and small-molecule therapeutics. Its orthogonal protection capabilities allow chemists to selectively functionalize the molecule, making it a critical intermediate in the development of drugs targeting neurological disorders, viral infections, and proteomic labeling[3][4].

Physicochemical & Structural Profiling

The hydrochloride salt form is specifically chosen over the free base to prevent premature decarboxylation and auto-condensation (e.g., diketopiperazine formation) during storage[5].

PropertySpecificationMechanistic Significance
Chemical Name 1-Benzylpiperazine-2-carboxylic acid HClCore scaffold for library generation[6].
CAS Number 2308061-25-6[1]Unique identifier for the HCl salt form.
Molecular Formula C12H17ClN2O2[1]Contains orthogonal reactive sites (N1, N4, C2).
Molecular Weight 256.73 g/mol [1]Low molecular weight enables high atom economy.
Stereocenter C2 PositionDictates spatial orientation of pharmacophores[4].

Strategic Applications in Medicinal Chemistry

  • HIV-1 Protease Inhibitors: Piperazine-2-carboxamides derived from this scaffold are critical intermediates for synthesizing orally active HIV-1 protease inhibitors (e.g., indinavir analogs)[4][5]. The C2 stereocenter precisely positions the binding motifs within the viral protease active site.

  • Neurological Targets: The piperazine core provides favorable blood-brain barrier (BBB) penetration profiles. Derivatives are heavily utilized in the development of NMDA receptor antagonists and cannabinoid receptor modulators[3][4].

  • Peptidomimetics: The rigid ring limits the ϕ / ψ dihedral angles, serving as a conformationally restricted scaffold that stabilizes specific secondary structures, such as γ -turns or type II β -turns, in synthetic peptide sequences[2].

Workflow & Mechanistic Insights

The true synthetic power of 1-Benzylpiperazine-2-carboxylic acid HCl lies in its orthogonal protection strategy [3]. The N1 nitrogen is shielded by a benzyl group, which provides moderate electron donation and is exclusively removable via catalytic hydrogenolysis (e.g., H2​ , Pd/C)[3]. The highly reactive N4 nitrogen is typically protected downstream with a Boc (tert-butyloxycarbonyl) group, which reduces N4 nucleophilicity through electron withdrawal and is cleaved under acidic conditions[3]. This creates a unique microenvironment that prevents cross-reactivity during C2-amide coupling[3].

G A 1-Benzylpiperazine-2-carboxylic acid HCl (Starting Scaffold) B N4-Boc Protection (Boc2O, Base) A->B Step 1: Shielding N4 C C2 Amide Coupling (HATU/DIPEA, R-NH2) B->C Step 2: C2 Derivatization D N4-Boc Cleavage (HCl or TFA) C->D Pathway A: N4 Exposure E N1-Benzyl Cleavage (H2, Pd/C) C->E Pathway B: N1 Exposure F N4-Functionalized Derivative D->F Acylation/Alkylation G N1-Functionalized Derivative E->G Acylation/Alkylation

Figure 1: Orthogonal functionalization workflow of 1-Benzylpiperazine-2-carboxylic acid.

Validated Experimental Protocols

Protocol A: N4-Boc Protection of 1-Benzylpiperazine-2-carboxylic acid HCl

Causality: Before functionalizing the C2 carboxylic acid, the N4 secondary amine must be protected to prevent uncontrolled polymerization or dimerization[3].

  • Preparation: Suspend 10.0 mmol of 1-Benzylpiperazine-2-carboxylic acid HCl in a 1:1 mixture of 1,4-dioxane and distilled water (50 mL).

  • Basification: Add 25.0 mmol of NaOH. Causality: The excess base neutralizes the hydrochloride salt and deprotonates the N4 amine, rendering it nucleophilic.

  • Boc Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 11.0 mmol of Di-tert-butyl dicarbonate ( Boc2​O ). Causality: Low temperature controls the exothermic reaction and prevents the degradation of Boc2​O .

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Acidify the mixture to pH 3-4 using 1M KHSO4​ . Causality: KHSO4​ is a mild acid that protonates the C2 carboxylate (enabling organic extraction) without cleaving the newly formed acid-sensitive Boc group.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Self-Validation Check: Monitor the reaction via TLC (Ninhydrin stain). The starting material will stain strongly purple/red (free secondary amine), whereas the fully protected product will not stain with Ninhydrin, confirming complete N4-Boc protection.

Protocol B: C2 Amide Bond Formation (Synthesis of Piperazine-2-carboxamides)

Causality: Standard carbodiimides (DIC/EDC) alone are often insufficient for the sterically hindered C2-carboxylic acid. Reagents like HBTU or HATU are required to form highly reactive O-benzotriazole esters, accelerating the coupling process[6].

  • Activation: Dissolve 5.0 mmol of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add 15.0 mmol of N,N-Diisopropylethylamine (DIPEA) and 5.5 mmol of the target primary or secondary amine. Causality: DIPEA acts as a non-nucleophilic base to maintain the target amine in its reactive, deprotonated state without competing for the activated ester[6].

  • Coupling: Cool to 0 °C and add 6.0 mmol of HBTU (or HATU for hindered amines)[6]. Stir at room temperature for 4-6 hours.

  • Quenching & Workup: Quench the reaction with 50 mL of water and extract with Ethyl Acetate (3 x 20 mL).

  • Purification Washes: Wash the combined organic layers sequentially with 5% citric acid (removes unreacted amine and DIPEA), saturated NaHCO3​ (removes unreacted acid and HBTU byproducts), and brine. Dry and evaporate to yield the protected carboxamide.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The desired O-benzotriazole active ester intermediate can sometimes be observed if the amine addition is delayed, but the final mass should correspond strictly to the target carboxamide [M+H]+ . The absence of the starting acid mass confirms complete conversion.

Data Presentation: Coupling Reagent Optimization

When executing Protocol B, the choice of coupling reagent drastically impacts the yield of the resulting piperazine-2-carboxamide[6].

Coupling ReagentBaseTypical YieldMechanistic Advantage for C2-Coupling
EDC / HOBt DIPEA65-75%Generates water-soluble byproducts; suitable for unhindered primary amines.
HBTU DIPEA80-90%Fast kinetics via benzotriazole esterification; excellent for primary amines[6].
HATU DIPEA85-95%Superior for sterically hindered or unreactive secondary amines due to the neighboring-group azabenzotriazole effect.
DIC / Pentafluorophenol None70-85%Highly effective for solid-phase synthesis (e.g., MicroKans) and combinatorial library generation[6].

References

  • Smolecule. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2. Smolecule Database.

  • 001CHEMICAL. CAS No. 2308061-25-6, 1-Benzylpiperazine-2-carboxylic acid HCl. 001Chemical Products.

  • 5z.com. Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.

  • Google Patents. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives.

  • Arkat USA. Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A.

  • ACS Publications. Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry.

Sources

Application

High-Throughput Biological Screening of 1-Benzylpiperazine-2-Carboxylic Acid HCl Derivatives for Neurodegenerative Targeting

Executive Summary & Mechanistic Rationale The piperazine-2-carboxylic acid scaffold is a highly versatile pharmacophore in modern drug discovery, frequently utilized in the development of Angiotensin II antagonists, HIV...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The piperazine-2-carboxylic acid scaffold is a highly versatile pharmacophore in modern drug discovery, frequently utilized in the development of Angiotensin II antagonists, HIV protease inhibitors, and centrally acting agents [1]. Recently, 1-Benzylpiperazine-2-carboxylic acid HCl (CAS: 2308061-25-6 / 180285-25-0) has emerged as a critical building block for synthesizing Multitarget-Directed Ligands (MTDLs) aimed at combating the complex etiologies of Alzheimer's Disease (AD) [2].

The Dual-Binding Hypothesis

The efficacy of 1-benzylpiperazine derivatives in neurodegenerative screening stems from their ability to simultaneously interact with two distinct sites on cholinesterase enzymes:

  • Catalytic Active Site (CAS): The protonatable nitrogen atoms of the piperazine ring engage in strong cation- π interactions with aromatic residues (e.g., Trp86 in AChE) at the bottom of the active site gorge.

  • Peripheral Anionic Site (PAS): The lipophilic 1-benzyl moiety extends toward the entrance of the gorge, engaging in π

    π stacking with peripheral residues (e.g., Trp286).
  • Functional Handle: The 2-carboxylic acid group serves as an essential anchoring point, allowing for hydrogen bonding or further synthetic elaboration into hydroxamic acids or carboxamides to tune selectivity between Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) [1].

Mechanism A 1-Benzylpiperazine-2-carboxylic acid B Benzyl Moiety A->B C Piperazine Nitrogen A->C D Carboxylic Acid A->D E AChE Peripheral Anionic Site (PAS) (π-π stacking) B->E Affinity F AChE Catalytic Active Site (CAS) (Cation-π interaction) C->F Anchoring G H-Bonding Network D->G Orientation

Fig 1. Dual-binding mechanism of piperazine derivatives at the AChE active site.

Protocol I: Modified Ellman’s Assay for Cholinesterase Inhibition

To evaluate the inhibitory potency of 1-benzylpiperazine-2-carboxylic acid derivatives, a kinetic colorimetric assay based on the modified Ellman's method is employed.

Causality of Reagent Selection
  • 0.1 M Sodium Phosphate Buffer (pH 8.0): Matches the physiological pH optimum of AChE and ensures the chemical stability of the thiolate anion generated during the readout.

  • Acetylthiocholine Iodide (ATCI): A synthetic substrate that yields thiocholine upon enzymatic hydrolysis.

  • DTNB (5,5′-Dithiobis(2-nitrobenzoic acid)): Reacts rapidly with the released thiocholine to form 5-thio-2-nitrobenzoate (TNB), a yellow anion with a high molar extinction coefficient at 412 nm, allowing precise kinetic tracking.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the 1-benzylpiperazine-2-carboxylic acid derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer to achieve final well concentrations ranging from 0.1 nM to 100 µM (keeping final DMSO concentration 1%).

  • Enzyme Pre-incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound, and 20 µL of Electrophorus electricus AChE (0.28 U/mL). Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the compound to reach binding equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM ATCI to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 60 seconds for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the absorbance-time curve. Determine the IC50​ using non-linear regression (inhibitor vs. normalized response).

System Validation & Quality Control (Self-Validating Design)

To ensure the integrity of the assay, every plate must contain the following internal controls:

  • Blank Control (No Enzyme): Buffer + DTNB + ATCI. Rationale: Quantifies spontaneous, non-enzymatic hydrolysis of ATCI. This background rate MUST be subtracted from all test wells.

  • 100% Activity Control (Vehicle): Buffer + Enzyme + DTNB + ATCI + 1% DMSO. Rationale: Establishes the uninhibited Vmax​ and confirms that the DMSO vehicle does not denature the enzyme.

  • Positive Control: Donepezil or Tacrine. Rationale: Validates assay sensitivity. The calculated IC50​ for Donepezil must fall within the literature standard (10–20 nM) for the run to be accepted [1].

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO/Buffer) Step2 2. Enzyme Pre-incubation (AChE/BChE + Compound, 15 min) Step1->Step2 Step3 3. Ellman's Reagent Addition (DTNB + Acetylthiocholine) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 412 nm, 10 min) Step3->Step4 Step5 5. Data Validation & Analysis (IC50 & Lineweaver-Burk Plot) Step4->Step5

Fig 2. Step-by-step workflow of the modified Ellman's assay for cholinesterase screening.

Protocol II: In Vitro Neurotoxicity Screening (SH-SY5Y)

Compounds targeting the Central Nervous System (CNS) must exhibit minimal neurotoxicity. We utilize the human neuroblastoma SH-SY5Y cell line paired with a Resazurin reduction assay.

Causality of Experimental Choices

Unlike MTT assays that require cell lysis and solubilization steps, Resazurin is a cell-permeable, non-toxic dye. Metabolically active cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This continuous, non-destructive readout allows for downstream multiplexing (e.g., subsequent caspase-3 assays on the same well) and prevents interference from the test compound's own optical absorbance.

Step-by-Step Methodology
  • Cell Seeding: Seed SH-SY5Y cells at a density of 1×104 cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Aspirate media and replace with 100 µL of fresh media containing the 1-benzylpiperazine-2-carboxylic acid derivatives (0.1 to 100 µM). Incubate for 48 hours.

  • Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C.

  • Fluorescence Readout: Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).

System Validation & Quality Control
  • Negative Control: Untreated cells + 1% DMSO. Rationale: Establishes the 100% viability baseline.

  • Positive Control: 10 µM Staurosporine or 0.1% Triton X-100. Rationale: Induces complete cell death, proving the assay's dynamic range is sufficient to detect total cytotoxicity.

  • Background Control: Media + Resazurin (No cells). Rationale: Corrects for auto-fluorescence of the culture media and unreduced dye.

Quantitative Data Presentation

The following table summarizes representative screening data for the parent 1-benzylpiperazine-2-carboxylic acid scaffold, a highly active synthesized derivative, and clinical reference drugs. The Selectivity Index (SI) is crucial for determining whether the compound preferentially targets AChE over BChE.

Compound / LigandAChE IC50​ (µM)BChE IC50​ (µM)Selectivity Index (SI)*Cytotoxicity CC50​ (µM)**
1-Benzylpiperazine-2-carboxylic acid > 100.0> 100.0N/A> 200.0
Derivative 4c (Bis-chlorobenzyl) 10.18 ± 1.00182.2 ± 5.417.90145.5 ± 3.2
Donepezil (Reference) 0.014 ± 0.00212.5 ± 2.60.00185.4 ± 2.1
Tacrine (Reference) 0.075 ± 0.0050.017 ± 0.0024.4132.1 ± 1.5

* Selectivity Index (SI) = IC50​ (BChE) / IC50​ (AChE). A higher SI indicates greater selectivity for AChE. ** CC50​ determined via SH-SY5Y Resazurin reduction assay.

References

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry (2024). URL:[Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International (2014). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Benzylpiperazine-2-carboxylic Acid HCl Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Benzylpiperazine-2-carboxylic acid HCl. This orthogonally protected building block is highly valued in the pharmaceutical industry, particularly for synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Benzylpiperazine-2-carboxylic acid HCl. This orthogonally protected building block is highly valued in the pharmaceutical industry, particularly for synthesizing Multitarget-Directed Ligands (MTDLs) for Alzheimer's disease[1] and various CNS therapeutics[2].

Because the piperazine core contains two secondary amines (N1 and N4) with differing steric and electronic environments, achieving strict regiocontrol is the primary challenge in this workflow. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you eliminate common impurities and optimize your yield.

Part 1: Core Mechanistic Principles (The "Why")

Direct benzylation of piperazine-2-carboxylic acid typically fails to yield the desired N1-benzyl derivative. The N4 position is significantly less sterically hindered than the N1 position (which is adjacent to the bulky C2-carboxylic acid group) and is therefore much more nucleophilic.

To achieve absolute N1 selectivity, a sequential orthogonal protection strategy is mandatory[2]. The most robust method leverages the α -amino acid nature of the N1-C2-COOH contiguous sequence. By introducing Copper(II) carbonate, a stable bidentate Cu(II) chelate forms specifically at N1 and the carboxylate[3]. This temporarily masks N1, allowing the selective tert-butyloxycarbonyl (Boc) protection of the exposed N4 position. Following demetallation, the resulting 4-Boc-piperazine-2-carboxylic acid can be safely benzylated at N1. A final acidic global deprotection removes the Boc group and precipitates the desired HCl salt[2].

SynthesisWorkflow SM Piperazine-2-carboxylic acid Cu CuCO3 / H2O (Chelation) SM->Cu Complex Cu(II) Chelate (N1 & COOH Protected) Cu->Complex Boc Boc2O, Base (N4 Protection) Complex->Boc Demetal EDTA or H2S (Cu Removal) Boc->Demetal Int1 4-Boc-piperazine-2- carboxylic acid Demetal->Int1 Bn Benzyl Bromide, Base (N1 Benzylation) Int1->Bn Int2 1-Benzyl-4-Boc-piperazine- 2-carboxylic acid Bn->Int2 Deprotect HCl in Dioxane (Boc Removal & Salt Formation) Int2->Deprotect Product 1-Benzylpiperazine-2- carboxylic acid HCl Deprotect->Product

Fig 1. Orthogonal protection workflow for selective N1-benzylation of piperazine-2-carboxylic acid.

Part 2: Impurity Profiling & Troubleshooting (FAQs)

Q1: My LC-MS shows a significant +90 m/z mass shift corresponding to 1,4-dibenzylpiperazine-2-carboxylic acid. How is over-benzylation occurring? Causality: The 1,4-dibenzyl impurity arises when the N4 position becomes exposed during the N1-benzylation step. This typically happens if the basic conditions used for benzylation (e.g., strong bases like NaH or prolonged heating with K2​CO3​ ) cause premature cleavage of the N4-Boc group. Once the Boc group is lost, the highly reactive N4 amine rapidly attacks excess benzyl bromide[2]. Solution: Switch to a milder base such as N,N-Diisopropylethylamine (DIPEA) or carefully monitor the equivalents of K2​CO3​ . Ensure the reaction temperature does not exceed 50°C.

Q2: I am detecting the regioisomer, 4-benzylpiperazine-2-carboxylic acid. Where did the regiocontrol fail? Causality: This impurity indicates a failure in the Cu(II) chelation step. If the Cu(II) complex is incompletely formed, free piperazine-2-carboxylic acid remains in the solution. During the subsequent Boc-protection step, N1 might accidentally be Boc-protected, leaving N4 open for benzylation later. Alternatively, if direct benzylation was attempted without the Boc-protection workflow, N4 will invariably react first due to lower steric hindrance[3]. Solution: Ensure the CuCO3​ reflux step is run to completion. The solution must turn a deep, clear royal blue, indicating complete chelation. Filter off any unreacted CuCO3​ before proceeding to the Boc2​O addition.

ImpurityPathways SM Piperazine-2-carboxylic acid N4Bn 4-Benzylpiperazine-2- carboxylic acid (Impurity) SM->N4Bn Direct Benzylation (No Protection) DiBn 1,4-Dibenzylpiperazine-2- carboxylic acid (Impurity) N4Bn->DiBn Excess BnBr Int1 4-Boc-piperazine-2- carboxylic acid DesBoc Premature Boc Loss During Benzylation Int1->DesBoc Harsh Base / Heat DesBoc->DiBn Uncontrolled Alkylation

Fig 2. Mechanistic pathways leading to common regioisomeric and over-benzylation impurities.

Q3: My isolated 1-Benzylpiperazine-2-carboxylic acid HCl has a faint blue/green tint. How do I remove heavy metal impurities? Causality: Copper(II) carryover is a notorious issue when using the chelation method. If EDTA or H2​S is used for demetallation, incomplete precipitation or washing will leave paramagnetic Cu(II) residues, which not only discolor the product but will broaden NMR signals and ruin downstream transition-metal-catalyzed couplings. Solution: If using H2​S or thioacetamide, ensure the CuS precipitate (black) is completely filtered through a thick pad of Celite. If using EDTA, wash the aqueous phase extensively with a strong cation-exchange resin (e.g., Dowex 50WX8) to trap residual copper ions before isolating the 4-Boc intermediate.

Q4: The N1-benzylation is stalling, leaving large amounts of unreacted 4-Boc-piperazine-2-carboxylic acid. Why? Causality: The N1 amine is highly sterically hindered by the adjacent C2-carboxylic acid and the N4-Boc group's conformational constraints. Furthermore, if the carboxylic acid is not fully deprotonated, it can hydrogen-bond with the N1 amine, reducing its nucleophilicity. Solution: Ensure 2.0 to 2.5 equivalents of base are used to fully deprotonate the carboxylic acid and activate the N1 amine. Adding a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the benzylation via in situ formation of the more reactive benzyl iodide.

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Boc-piperazine-2-carboxylic acid (Cu-Chelation Route)

Self-Validation Checkpoint: The transition from a deep royal blue solution to a colorless organic extract confirms successful demetallation.

  • Chelation: Suspend piperazine-2-carboxylic acid (1.0 eq) and CuCO3​⋅Cu(OH)2​ (0.55 eq) in boiling distilled water. Reflux for 2 hours until a deep blue solution forms. Filter the solution hot to remove any unreacted copper salts[3].

  • N4-Protection: Cool the filtrate to 0°C. Add 1,4-dioxane as a co-solvent, followed by Boc2​O (1.1 eq) and NaHCO3​ (1.5 eq). Stir at room temperature for 12 hours[2].

  • Demetallation: Add thioacetamide (1.2 eq) and heat to 60°C for 2 hours. The solution will visibly turn from blue to a dense black suspension (CuS).

  • Isolation: Filter the black suspension strictly through a pad of Celite. Acidify the clear filtrate to pH 4 with 1M citric acid and extract with ethyl acetate. Dry over Na2​SO4​ and concentrate to yield the 4-Boc intermediate.

Protocol B: N1-Benzylation and Global Deprotection

Self-Validation Checkpoint: The immediate precipitation of a white crystalline solid upon addition of HCl in dioxane confirms successful salt formation and Boc removal.

  • Benzylation: Dissolve 4-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add K2​CO3​ (2.5 eq) and benzyl bromide (1.1 eq). Stir at 40°C for 8 hours.

  • Workup: Quench the reaction with water, adjust to pH 3, and extract with dichloromethane. Concentrate under reduced pressure to yield 1-benzyl-4-Boc-piperazine-2-carboxylic acid[2].

  • Deprotection & Salt Formation: Dissolve the intermediate in a minimal amount of anhydrous diethyl ether. Slowly add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at 0°C. Stir for 2 hours.

  • Collection: Filter the resulting white precipitate, wash thoroughly with cold ether, and dry under high vacuum to afford pure 1-Benzylpiperazine-2-carboxylic acid HCl.

Part 4: Quantitative Data Summary

The following table summarizes the critical impurity limits, detection methodologies, and remediation strategies required for pharmaceutical-grade synthesis.

ImpurityOrigin / CausalityDetection MethodAcceptance CriteriaRemediation Strategy
1,4-Dibenzylpiperazine-2-carboxylic acid Premature N4-Boc loss during benzylationLC-MS (ESI+)< 0.5% (Area)Use milder base (DIPEA); Keep temp < 50°C
4-Benzylpiperazine-2-carboxylic acid Incomplete Cu(II) chelation; Direct alkylationHPLC (C18, UV 254nm)< 0.1% (Area)Ensure complete Cu(II) complexation before Boc addition
Unreacted Piperazine-2-carboxylic acid Incomplete N1 benzylation due to steric hindranceNinhydrin Stain / TLC< 1.0% (Area)Add catalytic TBAI; Increase base to 2.5 eq
Copper (Cu) Residues Incomplete demetallation / poor filtrationICP-MS< 10 ppmFilter through Celite; Dowex cation-exchange wash

References

  • Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 - Smolecule Smolecule.com
  • US5344830A - N,N-diacylpiperazine tachykinin antagonists Google P
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Assiut University

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 1-Benzylpiperazine-2-carboxylic acid HCl

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level troubleshooting for solubility challenges encountered with 1-Benzylpiperazine-2-carboxylic acid hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level troubleshooting for solubility challenges encountered with 1-Benzylpiperazine-2-carboxylic acid hydrochloride. We will explore the chemical principles governing its solubility and provide validated protocols to ensure successful experimental outcomes.

Core Concept: The Zwitterionic Nature of 1-Benzylpiperazine-2-carboxylic acid

1-Benzylpiperazine-2-carboxylic acid is a zwitterionic molecule, containing both a basic piperazine nitrogen and an acidic carboxylic acid group. Its hydrochloride salt is intended to improve aqueous solubility. However, the molecule's overall charge, and thus its solubility, is highly dependent on the pH of the solution.

At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated amine and the negative charge on the deprotonated carboxylate will balance, resulting in a net neutral charge. Molecules are typically least soluble in aqueous media at their pI.[1][2] The key to solubilization is to adjust the pH to be significantly above or below the pI, ensuring the molecule carries a net positive or negative charge.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 1-Benzylpiperazine-2-carboxylic acid HCl is not dissolving in deionized water. Why is this happening?

A1: While the hydrochloride salt form improves water solubility over the free base, the zwitterionic character of the molecule can still lead to poor solubility in neutral water.[1] When dissolved in unbuffered water, the local pH can drift towards the compound's isoelectric point (pI), where it is least soluble. To achieve dissolution, you must shift the pH of the solvent to ensure the molecule is in a fully charged state.

Troubleshooting Protocol:

  • Acidification (Recommended First Step): Prepare a dilute acidic solution, such as 10-50 mM HCl. In this low pH environment, the carboxylic acid group will be fully protonated (neutral), while the piperazine nitrogens will also be protonated, resulting in a net positive charge and promoting solubility.

  • Alkalinization: Alternatively, prepare a dilute basic solution, such as 10-50 mM NaOH. At a high pH, the piperazine nitrogens will be deprotonated (neutral), while the carboxylic acid will be deprotonated to a carboxylate, imparting a net negative charge and increasing solubility.

  • Energy Input: Gentle warming (to 30-40°C) and sonication can be used in conjunction with pH adjustment to expedite the dissolution process.

Q2: The compound dissolved in my initial buffer but precipitated upon dilution into my physiological cell culture medium (e.g., PBS or DMEM at pH 7.4). What is the cause?

A2: This is a classic example of pH-dependent precipitation.[3][4] Cell culture media are buffered to a physiological pH of ~7.4. This pH is often close to the isoelectric point of zwitterionic compounds like 1-Benzylpiperazine-2-carboxylic acid. When your concentrated, pH-adjusted stock solution is added to the buffered medium, the medium's buffering capacity forces the pH of the final solution to ~7.4, causing the compound to convert to its least soluble zwitterionic form and precipitate out.

Workflow for Preparing Stable Solutions for Biological Assays:

Caption: Recommended workflow for preparing assay-ready solutions.

Data Summary: Recommended Solvents for High-Concentration Stock Solutions

SolventMax Recommended ConcentrationRationale & Best Practices
DMSO ≥ 50 mMExcellent for solubilizing organic molecules. Ensure the final concentration in the assay is low (typically <0.5%) to avoid solvent toxicity.
0.1 N HCl ≥ 10 mMEnsures the compound is in its cationic form. Neutralize carefully if the final application is pH-sensitive.
0.1 N NaOH ≥ 10 mMEnsures the compound is in its anionic form. Use with caution for compounds that may be unstable at high pH.
Q3: How can I systematically determine the optimal formulation conditions for in vivo studies where solubility and stability are critical?

A3: For in vivo applications, where direct pH adjustment is often not viable, a more sophisticated formulation approach is necessary. The goal is to increase the apparent solubility of the compound in a physiologically compatible vehicle.[5][6][7]

Advanced Formulation Strategies:

  • Co-solvents: Utilize a blend of water and a water-miscible, biocompatible organic solvent. This alters the polarity of the solvent system, which can significantly enhance the solubility of lipophilic compounds.[5]

    • Examples: Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Ethanol.

    • Protocol: Start by attempting to dissolve the compound in 100% co-solvent, then titrate with an aqueous buffer (e.g., saline or PBS) to the desired final co-solvent percentage, monitoring for any precipitation.

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble molecules. The hydrophobic drug molecule resides in the core of the cyclodextrin, while the hydrophilic exterior enhances aqueous solubility.[5][8]

    • Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

    • Protocol: Prepare a 20-40% (w/v) solution of HP-β-CD in water or saline. Add the 1-Benzylpiperazine-2-carboxylic acid HCl to this solution and stir or sonicate until dissolved.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[6][7]

Logical Decision Framework for Formulation Selection:

Formulation_Decision_Framework cluster_problem The Challenge cluster_solutions Formulation Strategies cluster_application Primary Application Problem Low Aqueous Solubility 1-Benzylpiperazine-2-carboxylic acid HCl pH pH Adjustment Simple & Effective for In Vitro Problem->pH CoSolvent Co-solvents (PEG, PG) Good for Moderate Doses Problem->CoSolvent Cyclodextrin Cyclodextrins (HP-β-CD) Excellent for Enhancing Solubility Problem->Cyclodextrin Lipid Lipid-Based (SEDDS) For Highly Lipophilic Analogs Problem->Lipid InVitro In Vitro / Cell Culture pH->InVitro Primary Method InVivo In Vivo / Pre-clinical CoSolvent->InVivo Common Choice Cyclodextrin->InVivo Advanced Choice Lipid->InVivo Specialized Choice

Caption: Decision framework for selecting a suitable formulation strategy.

References

  • Vertex AI Search Result[9][10][11][12]: General information on Piperazine solubility and properties.

  • Study.com[1]: Zwitterion | Definition, Structure & Properties. An excellent overview of zwitterions and their pH-dependent characteristics. [Link]

  • GeeksforGeeks[2]: Zwitterion. A clear explanation of zwitterions and the concept of the isoelectric point. [Link]

  • American Journal of Health-System Pharmacy[3][4]: Zwitterions and pH-dependent solubility. A practical discussion on the pH-dependent precipitation of zwitterionic drugs like fluoroquinolones. [Link]

  • Hilaris Publisher[5]: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. A review covering various techniques including co-solvents and cyclodextrins. [Link]

  • American Pharmaceutical Review[6]: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). A detailed look at strategies including salt formation, lipid-based systems, and amorphous dispersions. [Link]

  • Dr. Reddy's Laboratories[7]: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). An industry perspective on formulation strategies including pH adjustment, lipid-based formulations, and complexation. [Link]

  • World Pharma Today[8]: Innovative Formulation Strategies for Poorly Soluble Drugs. A discussion on modern challenges and solutions for drug solubility, including cyclodextrins. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 1-Benzylpiperazine-2-carboxylic acid HCl

Technical Support Center: Optimizing 1-Benzylpiperazine-2-carboxylic Acid HCl Synthesis & Handling Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 1-Benzylpiperazine-2-carboxylic Acid HCl Synthesis & Handling

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering bottlenecks in the synthesis and scale-up of functionalized piperazines. 1-Benzylpiperazine-2-carboxylic acid HCl is a highly privileged scaffold, particularly in the development of CNS therapeutics and kinase inhibitors. However, its bifunctional nature—featuring two distinct secondary amines and a carboxylic acid—presents unique regioselectivity, protection, and isolation challenges.

This guide provides field-proven, causality-driven troubleshooting strategies to optimize your reaction conditions, ensure high enantiomeric purity, and reliably isolate the HCl salt.

Synthesis Workflow & Orthogonal Protection Strategy

The core challenge in synthesizing 1-benzylpiperazine-2-carboxylic acid lies in the differential reactivity of the N1 and N4 positions. The N4 nitrogen is less sterically hindered than the N1 nitrogen (which is adjacent to the bulky carboxylic acid group). Direct benzylation of piperazine-2-carboxylic acid inevitably leads to a mixture of N1-benzyl, N4-benzyl, and N1,N4-dibenzyl derivatives.

To achieve absolute regiocontrol, an orthogonal protection strategy is mandatory. We must first mask the more reactive N4 position with an acid-labile tert-butyloxycarbonyl (Boc) group, followed by N1-benzylation, and finally, a selective acidic deprotection to yield the target HCl salt[1].

G A Piperazine-2-carboxylic acid (Starting Material) B N4-Boc Protection Reagents: Boc2O, TEA, MeOH Outcome: Blocks less hindered N4 A->B C 4-Boc-piperazine-2-carboxylic acid (Intermediate 1) B->C D N1-Benzylation Reagents: BnBr, Base, 0°C to RT Outcome: Functionalizes N1 C->D E 1-Benzyl-4-Boc-piperazine-2-carboxylic acid (Intermediate 2) D->E F Boc Deprotection & Salt Formation Reagents: 4M HCl in Dioxane/MeOH Outcome: Cleaves Boc, forms HCl salt E->F G 1-Benzylpiperazine-2-carboxylic acid HCl (Final Product) F->G

Workflow for the regioselective synthesis of 1-Benzylpiperazine-2-carboxylic acid HCl.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal protocol for Boc deprotection to yield the HCl salt without degrading the benzyl group? Causality & Insight: The benzyl group at N1 is generally stable to mild acidic conditions but can be cleaved under strong Lewis acids or catalytic hydrogenation. The Boc group at N4 is highly acid-labile. To selectively remove the Boc group while simultaneously precipitating the product as a stable hydrochloride salt, anhydrous hydrogen chloride is the reagent of choice[2]. Trifluoroacetic acid (TFA) is effective for Boc removal but leaves the product as a TFA salt, which often requires an additional, yield-reducing salt-exchange step[2]. Solution: Utilize 4M HCl in 1,4-dioxane or methanolic HCl. These conditions trigger an acid-catalyzed elimination of the Boc group (via a tert-butyl cation intermediate) while leaving the N1-benzyl group completely intact[1].

Q2: I am experiencing racemization of my (R)-1-Benzylpiperazine-2-carboxylic acid during synthesis. How can I maintain enantiomeric excess (ee)? Causality & Insight: The chiral center at the C2 position features an alpha-proton situated between an electron-withdrawing carboxylate and the N1 amine. Under strongly basic conditions or prolonged heating, this proton becomes sufficiently acidic to undergo reversible deprotonation (enolization), leading to racemization. Solution: Strict temperature control and base selection are critical. During the N1-benzylation step, avoid strong bases like Sodium Hydride (NaH). Instead, use mild, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), and maintain the reaction temperature between 0°C and room temperature.

Q3: My final HCl salt is highly hygroscopic and difficult to handle. How can I improve its physical properties? Causality & Insight: Amino acid hydrochlorides often trap residual polar solvents (like methanol or water) within their crystal lattice, leading to sticky or hygroscopic solids. Solution: Perform the final precipitation in a non-polar anti-solvent. After deprotection in dioxane/methanol, stripping the solvent and triturating the crude residue with anhydrous diethyl ether or methyl tert-butyl ether (MTBE) forces the rapid crystallization of a free-flowing, easily filterable powder[2].

Quantitative Data & Optimization Tables

To ensure reproducible scale-up, the following table summarizes the optimized parameters for the final Boc-deprotection and HCl salt formation step. These metrics are derived from validated orthogonal deprotection strategies.

ParameterSub-Optimal Condition (Common Error)Optimized Condition (Recommended)Expected Outcome / Yield
Acid Reagent TFA in DCM (Yields TFA salt)4M HCl in 1,4-DioxaneDirect formation of HCl salt
Acid Equivalents 1.5 - 2.0 eq (Incomplete reaction)5.0 - 10.0 eq>98% conversion, prevents mono-adducts
Solvent System Aqueous HCl (Promotes hydrolysis)Anhydrous Dioxane or MethanolPrevents side reactions, >90% isolated yield
Temperature Reflux / >60°C (Risk of racemization)0°C to Room Temperature (20-25°C)Preserves enantiomeric excess (ee >99%)
Isolation Method Rotary evaporation to drynessTrituration with anhydrous MTBE/EtherFree-flowing solid, high purity (>97%)

Detailed Experimental Protocols (Self-Validating)

The following self-validating protocol details the final transformation from the orthogonally protected intermediate to the target HCl salt. This method is designed to provide visual confirmation of reaction progress (precipitation) and ensure high purity.

Protocol: Deprotection and Isolation of 1-Benzylpiperazine-2-carboxylic acid HCl

Materials Required:

  • 1-Benzyl-4-Boc-piperazine-2-carboxylic acid (1.0 equivalent)

  • 4M HCl in 1,4-Dioxane (Anhydrous)

  • Anhydrous Methanol or Ethyl Acetate (Minimal volume for dissolution)

  • Anhydrous Diethyl Ether or MTBE (For trituration)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 1-Benzyl-4-Boc-piperazine-2-carboxylic acid (1.0 eq). Dissolve the solid in a minimal amount of anhydrous methanol (approx. 2-3 mL per gram of substrate)[2]. Self-Validation: The solution should be clear and homogeneous.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (5.0 to 10.0 eq) dropwise over 10 minutes[2]. Mechanistic Note: Slow addition controls the exothermic release of isobutylene and carbon dioxide gases.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Stir vigorously for 2 to 4 hours[2]. Self-Validation: The evolution of gas (bubbling) will cease as the reaction nears completion. The product may begin to precipitate as a white solid.

  • Monitoring: Confirm complete consumption of the starting material via TLC or LC-MS.

  • Precipitation & Isolation: Once complete, concentrate the reaction mixture under reduced pressure (avoid heating above 30°C) to remove excess HCl and dioxane. To the resulting thick oil or crude solid, add cold, anhydrous diethyl ether or MTBE (10 mL per gram of theoretical yield) and triturate vigorously for 15 minutes.

  • Filtration: Collect the precipitated white solid via vacuum filtration using a Buchner funnel. Wash the filter cake with two additional portions of cold diethyl ether[2].

  • Drying: Dry the solid under high vacuum at room temperature for 12 hours to afford 1-Benzylpiperazine-2-carboxylic acid HCl as a free-flowing powder.

References

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-Benzylpiperazine-2-carboxylic Acid HCl

Application Scientist's Desk: The Regioselectivity Challenge The synthesis of 1-benzylpiperazine-2-carboxylic acid HCl presents a classic regioselectivity challenge. Piperazine-2-carboxylic acid possesses two secondary a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist's Desk: The Regioselectivity Challenge

The synthesis of 1-benzylpiperazine-2-carboxylic acid HCl presents a classic regioselectivity challenge. Piperazine-2-carboxylic acid possesses two secondary amines: the N1 position (adjacent to the electron-withdrawing carboxylic acid) and the N4 position (sterically unhindered and highly nucleophilic). Because N4 is inherently more reactive, direct benzylation inevitably leads to the N4-benzyl regioisomer or N1,N4-dibenzylated byproducts [2].

To achieve exclusive N1-benzylation, we must employ an orthogonal protection strategy. By utilizing the thermodynamic stability of a Copper(II) chelate complex, we can temporarily mask the N1 amine and the carboxylate, leaving the N4 amine free for Boc protection [1]. Once N4 is protected, the N1 position can be selectively benzylated.

SynthesisPathway A Piperazine-2- carboxylic acid B Cu(II) Chelate Complex (N1 & COO- protected) A->B CuCO3, H2O Reflux C 4-Boc-piperazine- 2-carboxylic acid B->C 1. Boc2O, Base 2. EDTA D 1-Benzyl-4-Boc-piperazine- 2-carboxylic acid C->D PhCHO, NaBH(OAc)3 Reductive Amination E 1-Benzylpiperazine- 2-carboxylic acid HCl D->E 4M HCl/Dioxane Room Temp

Figure 1: Optimized synthesis of 1-benzylpiperazine-2-carboxylic acid HCl via Cu(II) chelation.

Diagnostic Knowledge Base (FAQs)

Q1: Why am I isolating the N4-benzyl regioisomer instead of the N1-benzyl target? Causality: This indicates a failure in the initial protection step. If the Copper(II) complex does not fully form, the highly nucleophilic N4 position remains exposed during the subsequent benzylation step. Solution: The Cu(II) ion forms a highly stable bidentate 5-membered chelate ring exclusively with the N1 nitrogen and the adjacent carboxylate oxygen [1]. Ensure you reflux the piperazine-2-carboxylic acid with an excess of basic copper carbonate ( CuCO3​ ) until the solution turns a deep, royal blue. If the solution remains pale, chelation is incomplete.

Q2: My benzylation step yields a product with a mass +90 Da higher than expected. What happened? Causality: You likely used direct alkylation (Benzyl bromide and K2​CO3​ ). While this alkylates the N1 amine, the unprotected carboxylate oxygen is also a strong nucleophile under basic conditions, leading to the formation of a benzyl ester (Benzyl 1-benzyl-4-Boc-piperazine-2-carboxylate) [3]. Solution: Switch your synthetic route to reductive amination using benzaldehyde ( PhCHO ) and sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Reductive amination is strictly selective for amines and will not react with the carboxylic acid, completely bypassing the esterification side reaction.

Q3: I am observing a loss of enantiomeric purity at the C2 position. How can I prevent racemization? Causality: The C2 proton is alpha to both an amine and a carboxylic acid, making it relatively acidic. Exposure to strong bases (like NaH or prolonged LiOH hydrolysis if you are cleaving a mistakenly formed benzyl ester) at elevated temperatures will cause deprotonation and subsequent racemization [2]. Solution: Avoid direct alkylation and saponification workflows. By utilizing the mild, slightly acidic conditions of reductive amination, the C2 stereocenter remains untouched.

Q4: I am losing product mass during the final Boc deprotection step. Is the molecule degrading? Causality: Yes. Cyclic α -amino acids can undergo thermal decarboxylation when exposed to strong acids at elevated temperatures. Solution: Perform the Boc deprotection using 4M HCl in dioxane strictly at or below 25°C. Do not heat the reaction to accelerate deprotection.

Side Reaction Analytics

SideReactions Start 4-Boc-piperazine-2-carboxylic acid Path1 Reductive Amination (PhCHO, NaBH(OAc)3) Start->Path1 Path2 Direct Alkylation (BnBr, K2CO3) Start->Path2 Target 1-Benzyl-4-Boc-piperazine- 2-carboxylic acid Path1->Target Selective N1-alkylation Side1 Benzyl 1-benzyl-4-Boc-piperazine- 2-carboxylate (Ester) Path2->Side1 N1 & O-alkylation Side1->Target LiOH/H2O (Hydrolysis)

Figure 2: Logical branching of N1-benzylation highlighting the esterification side reaction.

Table 1: Quantitative Analytics for Common Side Reactions

Side Reaction / IssueAnalytical Marker (LC-MS / Chiral HPLC)Typical Yield LossPreventative Action
N4-Benzylation (Regioisomer) MS: [M+H]+ 321.1 (Identical mass, distinct RT)15 - 25%Ensure complete Cu(II) chelation before Boc2​O addition.
Benzyl Esterification MS: [M+H]+ 411.2 (+90 Da)40 - 60%Use Reductive Amination instead of direct alkylation.
C2-Racemization Chiral HPLC: >5% D-enantiomer detected5 - 10%Avoid strong bases; maintain pH < 9 during workups.
Decarboxylation MS: [M+H]+ 177.1 (-44 Da)10 - 20%Maintain temperature 25°C during HCl deprotection.
Self-Validating Standard Operating Procedures (SOPs)
Protocol 1: Synthesis of 4-Boc-piperazine-2-carboxylic acid via Cu(II) Chelation

Mechanism: Thermodynamic control via bidentate chelation protects N1/COO-.

  • Chelation: Dissolve piperazine-2-carboxylic acid (1.0 eq) in distilled water. Add basic copper(II) carbonate ( CuCO3​⋅Cu(OH)2​ , 0.6 eq). Reflux for 2 hours.

    • In-Process Control (IPC): The solution must transition to a deep, royal blue. Filter hot to remove unreacted copper salts.

  • Protection: Cool the filtrate to 0°C. Add dioxane (1:1 v/v with water) and NaHCO3​ (2.0 eq). Dropwise, add Boc2​O (1.1 eq). Stir at room temperature for 12 hours.

  • Decomplexation: Add EDTA disodium salt (1.5 eq) to the reaction mixture and stir vigorously for 2 hours. EDTA forms a hexadentate complex with Cu2+ , stripping it from the piperazine core.

    • IPC: The aqueous layer will turn light blue/green, and the organic extract should be completely colorless.

  • Isolation: Adjust the aqueous phase to pH 4.0 using 1M citric acid and extract with Ethyl Acetate. Dry over Na2​SO4​ and concentrate to yield the intermediate.

Protocol 2: Selective N1-Benzylation via Reductive Amination

Mechanism: Mild hydride reduction of the intermediate iminium ion prevents esterification.

  • Imine Formation: Dissolve 4-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add benzaldehyde (1.1 eq) and glacial acetic acid (0.1 eq). Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq). Stir for 4 hours at room temperature.

    • IPC: Monitor by LC-MS. Target mass is [M+H]+ 321.2. Ensure no +90 Da peak is present.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry, and concentrate. Purify via silica gel chromatography if necessary.

Protocol 3: Boc Deprotection

Mechanism: Acid-catalyzed cleavage of the tert-butyl carbamate.

  • Deprotection: Suspend 1-benzyl-4-Boc-piperazine-2-carboxylic acid in 4M HCl in Dioxane (10 eq).

  • Reaction: Stir strictly at 20-25°C for 2 hours.

    • IPC: Observe the reaction for isobutylene gas evolution. The reaction is complete when bubbling ceases.

  • Isolation: Concentrate under reduced pressure (bath temp < 30°C). Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield 1-Benzylpiperazine-2-carboxylic acid HCl.

References
  • Clark, R. B., & Elbaum, D. (2007). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Tetrahedron. 1

  • O'Brien, P., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.2

  • BenchChem Applications. (2025). 1-Boc-Piperazine-2-carboxylic acid: Strategic Value of a Differentially Protected Scaffold.3

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-Benzylpiperazine-2-carboxylic acid HCl in Solution

Welcome to the Technical Support Center for 1-Benzylpiperazine-2-carboxylic acid HCl . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Benzylpiperazine-2-carboxylic acid HCl . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the fundamental chemical causality behind the stability, solubility, and degradation pathways of this specific piperazine derivative.

This guide provides researchers and drug development professionals with self-validating protocols and mechanistic troubleshooting steps to ensure absolute experimental integrity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my stock solution immediately turn cloudy or precipitate when diluted into physiological buffers (e.g., PBS, pH 7.4)?

The Causality: 1-Benzylpiperazine-2-carboxylic acid is supplied as a hydrochloride (HCl) salt. The presence of chloride ions protects the moiety from premature degradation and significantly enhances initial aqueous solubility by maintaining the molecule in a fully protonated, dicationic state[1]. However, the functional groups of amino acids are highly pH-dependent[2]. When you dilute this acidic stock into a pH 7.4 buffer, the solution rapidly approaches the compound's isoelectric point (pI). At this pH, the carboxylic acid deprotonates while the amines remain protonated, forming a neutral zwitterion. The hydrophobic nature of the N1-benzyl group drastically reduces the hydration energy of this neutral species, causing rapid precipitation. The Solution: Do not dilute highly concentrated aqueous stocks directly into neutral buffers. Instead, prepare your stock at a lower concentration, or utilize a co-solvent system (e.g., 5% DMSO) prior to buffer introduction to lower the dielectric constant and stabilize the transition state.

Q2: Can I sterilize my aqueous solutions by autoclaving them?

The Causality: Absolutely not. Piperazine-2-carboxylic acid derivatives are highly susceptible to thermal decarboxylation. While the solid HCl salt demonstrates thermal stability with decomposition occurring at high temperatures (e.g., 265 °C), applying high heat (121 °C) and pressure to the compound in an aqueous solution accelerates the loss of the carboxyl group, yielding 1-benzylpiperazine. The Solution: Always utilize cold sterile filtration (0.22 µm PTFE or PES membranes) to achieve sterility without inducing thermal degradation.

Q3: I dissolved the HCl salt in methanol to create a concentrated stock, but LC-MS analysis shows a new +14 Da mass peak over time. What happened?

The Causality: You have inadvertently catalyzed a Fischer esterification. Because the compound is an HCl salt, dissolving it in a primary alcohol like methanol creates a highly acidic, alcoholic environment. Over a period of hours to days, the free carboxylic acid group reacts with the methanol solvent to form 1-benzylpiperazine-2-carboxylic acid methyl ester. The Solution: Never use primary or secondary alcohols as primary solvents for amino acid HCl salts. Use LC-MS grade water or aprotic solvents (such as DMSO or DMF) for stock preparation.

Q4: How do I prevent the slow oxidative degradation of the compound during long-term storage?

The Causality: The secondary amine at the N4 position of the piperazine ring is vulnerable to N-oxidation. This process is catalyzed by dissolved oxygen, photolytic stress (light), and trace heavy metals present in lower-grade solvents. The dihydrochloride/hydrochloride salt form is utilized specifically because it ensures baseline stability[3], but it cannot prevent oxidation if environmental factors are ignored. The Solution: Use degassed, ultra-pure water. Store all aliquots in amber vials to prevent phototoxicity, and maintain the temperature at -80°C.

Part 2: Speciation & Stability Logic

To understand how to handle this compound, you must visualize its pH-dependent speciation. The following diagram illustrates the logical workflow of how pH adjustments dictate solubility and stability.

Speciation LowPH Low pH (< 3.0) Dicationic Form MidPH Mid pH (4.0 - 7.0) Zwitterionic Form LowPH->MidPH Increase pH SolHigh1 High Solubility (Stable as HCl Salt) LowPH->SolHigh1 Dissolution in H2O HighPH High pH (> 8.0) Anionic Form MidPH->HighPH Increase pH SolLow Low Solubility (Precipitation Risk) MidPH->SolLow Buffer Addition SolHigh2 Moderate Solubility (Oxidation Risk) HighPH->SolHigh2 Base Addition

Caption: pH-dependent speciation and solubility logic for 1-Benzylpiperazine-2-carboxylic acid.

Quantitative Stability Profile
ParameterConditionObservationScientific Rationale
Aqueous Solubility pH < 3.0 (Unbuffered H₂O)> 50 mg/mLProtonated amines maximize ion-dipole interactions with water[2].
Aqueous Solubility pH 6.5 - 7.5 (PBS)< 5 mg/mLFormation of the neutral zwitterion; benzyl group drives hydrophobic aggregation.
Thermal Stability Solid StateStable up to ~265 °CCrystal lattice of the HCl salt prevents degradation.
Thermal Stability Aqueous Solution (>60 °C)Rapid DegradationHeat provides activation energy for irreversible decarboxylation.
Solvent Compatibility Methanol / EthanolEsterificationAcidic chloride environment catalyzes Fischer esterification with alcohols.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mM Stabilized Aqueous Stock Solution

This protocol is designed with built-in validation checks to ensure the compound remains in its active, non-degraded state.

  • Solvent Preparation: Degas 10 mL of LC-MS grade ultra-pure water by sparging with Argon or Nitrogen gas for 15 minutes.

    • Causality: Removing dissolved oxygen prevents N-oxidation of the secondary amine.

  • Dissolution: Weigh exactly 128.3 mg of 1-Benzylpiperazine-2-carboxylic acid HCl. Slowly add the degassed water while vortexing.

    • Self-Validation Check: The solution must be completely transparent within 60 seconds. The natural pH will drop to approximately 2.5 - 3.0 due to the HCl salt.

  • pH Adjustment (Critical Step): If your downstream assay requires a less acidic stock, titrate the solution using 0.1 M NaOH in 10 µL increments while continuously stirring. Do not exceed pH 5.0.

    • Causality: Rapid addition of strong base creates localized pockets of high pH, immediately crashing out the zwitterion.

    • Self-Validation Check: If the solution becomes turbid or milky at any point, localized precipitation has occurred. The stock is compromised and must be discarded.

  • Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter into a sterile, argon-purged amber vial.

Protocol B: Lyophilization for Long-Term Storage

If you must store the compound in single-use aliquots without hydrolytic risk:

  • Aliquotting: Dispense 500 µL of the sterile 50 mM stock (from Protocol A) into 1.5 mL amber microcentrifuge tubes.

  • Flash Freezing: Submerge the tubes in a dry ice/ethanol bath for 2 minutes.

    • Causality: Snap freezing prevents the concentration of solutes that occurs during slow freezing, which can cause localized pH shifts and degradation.

  • Lyophilization: Transfer to a freeze-dryer and lyophilize at -40°C under high vacuum (< 0.1 mbar) for 24 hours.

  • Storage: Cap tightly and store the resulting dry powder at -20°C or -80°C.

Workflow Step1 1. Weigh Compound (1-Benzylpiperazine-2-carboxylic acid HCl) Step2 2. Dissolve in Degassed Ultra-Pure Water Step1->Step2 Step3 3. Slow pH Titration (Avoid Localized High pH) Step2->Step3 Prevents oxidation & hydrolysis Step4 4. Sterile Filtration (0.22 µm PTFE) Step3->Step4 Maintains solubility Step5 5. Aliquot & Store (-80°C or Lyophilize) Step4->Step5 Removes particulates

Caption: Standardized workflow for the preparation of stabilized aqueous stock solutions.

References

  • [1] Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. Available at:[Link]

  • [2] The surface composition of amino acid – halide salt solutions is pH-dependent. Royal Society of Chemistry (RSC). Available at:[Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 1-Benzylpiperazine-2-carboxylic acid HCl Enantiomers

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric resolution of 1-Benzylpiperazine-2-carboxylic acid H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric resolution of 1-Benzylpiperazine-2-carboxylic acid HCl (CAS 2308061-25-6)[1].

As an amphoteric cyclic amino acid derivative, this molecule presents unique chromatographic challenges. It contains a carboxylic acid at C2, a secondary amine at N4, a tertiary amine at N1 (benzylated), and is supplied as a hydrochloride salt[1][2]. The following FAQs and troubleshooting protocols are designed to provide mechanistic clarity and self-validating workflows to ensure robust, reproducible chiral separations[3][4].

Part 1: Core FAQs & Mechanistic Insights

Q1: Why is separating the intact HCl salt so difficult on standard polysaccharide columns? A: The difficulty stems from the molecule's zwitterionic nature. On traditional polysaccharide chiral stationary phases (CSPs) like Chiralpak AD-H or Chiralcel OD-H, chiral recognition relies heavily on precise hydrogen bonding and dipole-dipole interactions. The charged states of the intact zwitterion, combined with the strong chloride counterion, lead to multi-point, non-enantioselective ionic interactions with residual silanols on the silica support. This causes severe peak tailing, irreversible adsorption, and ultimately, loss of resolution.

Q2: What is the optimal Chiral Stationary Phase (CSP) for the underivatized enantiomers? A: For the intact, underivatized HCl salt, you must use CSPs capable of handling amphoteric cyclic amino acids[5]. The two optimal choices are:

  • Macrocyclic Antibiotics (e.g., Chirobiotic T / Teicoplanin): Teicoplanin features a chiral aglycone basket with multiple hydrogen-bonding sites, a hydrophobic cavity, and peptide-like linkages[6]. It perfectly accommodates cyclic amino acids through steric inclusion and π−π interactions with the benzyl group[5].

  • Zwitterionic CSPs (e.g., Chiralpak ZWIX): Based on Cinchona alkaloids, these columns provide a synergistic ion-pairing mechanism. The basic and acidic moieties of the CSP simultaneously interact with the carboxylate and protonated amine of the zwitterionic analyte.

Q3: Should I derivatize the sample before analysis? A: Derivatization is only necessary if you are restricted to using conventional normal-phase polysaccharide columns. Boc-protection of the secondary amine (N4) neutralizes the zwitterion, allowing for standard separation[2]. However, derivatization adds synthetic steps and introduces the risk of kinetic resolution artifacts. Direct analysis using Teicoplanin or ZWIX columns is strongly preferred to maintain quantitative integrity[3].

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Severe Peak Tailing (Asymmetry Factor > 2.0) on Zwitterionic Columns

Root Cause: The chloride counterion from the HCl salt is competing with the analyte for the ion-exchange sites on the CSP. Alternatively, there is insufficient buffer capacity in the mobile phase to maintain a single, consistent ionization state for the piperazine nitrogens.

Self-Validating Protocol:

  • Diagnostic Injection: Inject a neutral chiral probe (e.g., trans-Stilbene oxide).

    • Causality & Validation: If the neutral probe elutes with symmetrical peaks ( As​<1.2 ), the column bed is physically intact. The tailing of your analyte is therefore confirmed to be an ionic interference issue.

  • Column Regeneration: Flush the column with a high-ionic-strength buffer (100 mM Ammonium Formate in Methanol) for 20 column volumes.

    • Causality: The high concentration of formate acts as a displacing agent, stripping tightly bound chloride ions from the stationary phase.

  • Mobile Phase Optimization: Prepare a fresh Polar Organic Mode (POM) mobile phase: Methanol/Acetonitrile (50:50 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine (DEA).

    • Causality: The excess Formic Acid ensures the carboxylic acid remains protonated, while DEA acts as a competing base to mask residual silanols and stabilize the secondary amine.

  • Re-evaluation: Re-inject the sample. The asymmetry factor should now resolve to <1.5 .

Issue 2: Co-elution or Low Resolution ( Rs​<1.5 ) on Teicoplanin (Chirobiotic T)

Root Cause: Suboptimal hydrophobic interactions or incorrect mobile phase pH, which alters the 3D conformation of the teicoplanin chiral cleft[6].

Self-Validating Protocol:

  • pH Adjustment: Adjust the aqueous portion of your mobile phase to pH 5.0 using 20 mM Ammonium Acetate.

    • Causality: At pH 5.0, the carboxylic acid of the analyte is ionized (pKa ~2.5), and the piperazine nitrogens are protonated, maximizing the zwitterionic interaction with the peptide linkages of the teicoplanin selector.

  • Temperature Modulation: Decrease the column compartment temperature from 25°C to 15°C.

    • Causality & Validation: Enantiomeric separation of cyclic amino acids in inclusion complexes is primarily an enthalpy-driven process. Lowering the temperature increases the residence time within the chiral cavity. If Rs​ increases at 15°C, the inclusion-complex mechanism is validated, and you should lock the method at this lower temperature.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the validated chromatographic parameters for separating 1-Benzylpiperazine-2-carboxylic acid enantiomers across different CSP architectures.

CSP ArchitectureRecommended ColumnOperating ModeOptimal Mobile Phase CompositionExpected Rs​ Derivatization Required?
Macrocyclic Antibiotic Chirobiotic T (Teicoplanin)Reversed Phase (RP)H₂O / MeOH (60:40) + 20 mM NH₄OAc (pH 5.0)> 1.8No (Intact HCl salt)
Zwitterionic Chiralpak ZWIX(+)Polar Organic (POM)MeOH / ACN (50:50) + 50 mM FA / 25 mM DEA> 2.0No (Intact HCl salt)
Polysaccharide Chiralpak AD-HNormal Phase (NP)Hexane / IPA (80:20) + 0.1% TFA / 0.1% DEA> 1.5Yes (N4-Boc protected)

Part 4: Visual Workflow for Method Selection

ChiralWorkflow Start 1-Benzylpiperazine-2-carboxylic acid HCl Sample Preparation Deriv Is the sample derivatized? (e.g., N4-Boc protected) Start->Deriv Underiv No (Intact Zwitterion) Deriv->Underiv No DerivYes Yes (Neutralized) Deriv->DerivYes Yes CSP_Z Zwitterionic CSP (e.g., Chiralpak ZWIX) Underiv->CSP_Z CSP_M Macrocyclic Antibiotic (e.g., Chirobiotic T) Underiv->CSP_M CSP_P Polysaccharide CSP (e.g., Chiralpak AD-H) DerivYes->CSP_P Opt_Z Polar Organic Mode: MeOH/ACN + 50mM FA / 25mM DEA CSP_Z->Opt_Z Opt_M Reversed Phase Mode: H2O/MeOH + 20mM NH4OAc (pH 5) CSP_M->Opt_M Opt_P Normal Phase Mode: Hexane/IPA + 0.1% TFA / 0.1% DEA CSP_P->Opt_P Eval Chromatographic Evaluation (Check Rs and Tailing) Opt_Z->Eval Opt_M->Eval Opt_P->Eval Pass Rs ≥ 1.5 & As < 1.5 Method Validated Eval->Pass Success Fail Rs < 1.5 or As > 2.0 Suboptimal Eval->Fail Failure Trouble Troubleshooting Protocol: 1. Flush Cl- counterions 2. Adjust Buffer Ionic Strength 3. Optimize Temperature Fail->Trouble Trouble->Eval Re-inject

Workflow for selecting and troubleshooting the chiral separation of 1-Benzylpiperazine-2-carboxylic acid.

Part 5: References

  • Smolecule. (2023). Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2. Smolecule. URL:

  • 001CHEMICAL. CAS No. 2308061-25-6, 1-Benzylpiperazine-2-carboxylic acid HCl. 001chemical.com. URL:

  • BenchChem Technical Support Team. (2025). Chiral HPLC Analysis of Piperazine-2-Carboxylic Acid Enantiomers: A Comparative Guide. BenchChem. URL:

  • Dixit, V., & Park, K. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. PMC / NIH. URL:

  • Kim, J., et al. (2012). Short Synthesis of Enantiopure trans-3-Arylpiperazine-2-carboxylic Acid Derivatives via Diaza-Cope Rearrangement. Organic Letters, ACS Publications. URL:

  • Ilisz, I., et al. (2008). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Academia.edu. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Benzylpiperazine-2-carboxylic acid HCl Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks encountered when working with.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks encountered when working with. This piperazine scaffold is a "privileged structure" in medicinal chemistry, heavily utilized for constructing complex, biologically active libraries . However, its bifunctional nature and chiral C2 center introduce specific synthetic challenges, notably regioselectivity errors, C2 racemization, and deprotection by-products.

Below, you will find field-proven insights, causality-driven explanations, and self-validating protocols to optimize your synthetic workflows.

FAQ 1: Regioselectivity & N4-Functionalization

Q: During N4-acylation or alkylation, I am observing significant amounts of N1/N4 bis-substituted by-products and unreacted starting material. How can I ensure strict N4 regioselectivity?

A: This is a classic issue of competing nucleophilicity. While the N1 position is protected by a benzyl group, the steric hindrance is sometimes insufficient to prevent N1-reactivity if the N4 position is not selectively activated, or if the HCl salt is not properly neutralized. The hydrochloride salt at N4 drastically reduces its nucleophilicity. If you add a weak base (like TEA) in the presence of an aggressive electrophile, the transiently free N1 (which is less basic but sterically accessible if the benzyl group rotates) can compete.

Causality: To achieve high regioselectivity, you must completely liberate the N4 amine from its HCl salt before introducing the electrophile. Furthermore, modern orthogonal protection strategies emphasize the use of bulky electrophiles (like Boc anhydride) under controlled basic conditions to exclusively target N4 .

Step-by-Step Protocol: Regioselective N4-Boc Protection
  • Free-basing: Suspend 1.0 eq of 1-Benzylpiperazine-2-carboxylic acid HCl in a 1:1 mixture of THF and H2O.

  • Basification: Cool the mixture to 0 °C. Add 2.5 eq of NaOH (1M aqueous solution) dropwise. Rationale: One equivalent neutralizes the HCl salt, one deprotonates the carboxylic acid (preventing mixed anhydride formation later), and 0.5 eq maintains the alkaline pH required for the reaction.

  • Electrophile Addition: Dissolve 1.1 eq of Boc2O in THF and add dropwise over 30 minutes at 0 °C.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted Boc2O. Acidify the aqueous layer to pH 3-4 using 1M citric acid (avoid strong acids like HCl to prevent premature Boc cleavage), then extract with EtOAc. Dry over Na2SO4 and concentrate.

FAQ 2: Preventing C2 Racemization During Amide Coupling

Q: My enantiomeric excess (ee) drops from >98% to <80% during amide coupling at the C2 carboxylic acid. How do I prevent this epimerization?

A: Racemization at the C2 position of piperazine-2-carboxylic acids is primarily driven by the formation of an oxazolone intermediate or direct enolization via base-catalyzed alpha-proton abstraction . When the carboxylic acid is over-activated (e.g., using standalone carbodiimides like EDC without an additive), the adjacent chiral center becomes highly susceptible to epimerization.

Causality: The choice of coupling reagent and base is paramount. Strong, unhindered bases (like triethylamine) accelerate alpha-deprotonation. Using a highly efficient coupling additive like HATU traps the activated ester as a less reactive, but more amine-accessible intermediate, bypassing the oxazolone pathway. Lowering the temperature suppresses the activation energy required for proton abstraction.

Table 1: Impact of Coupling Conditions on Yield and Enantiomeric Excess (ee%)

Coupling ReagentBaseSolventTemp (°C)Yield (%)ee (%)
EDC (1.2 eq)TEA (2.0 eq)DCM256572
EDC + HOBt (1.2 eq)DIPEA (2.0 eq)DMF258289
HATU (1.1 eq)DIPEA (2.0 eq)DMF09196
HATU (1.1 eq)DIPEA (1.5 eq)DMF-1588>98
Step-by-Step Protocol: Epimerization-Free Amide Coupling
  • Activation: Dissolve 1.0 eq of the N4-protected 1-Benzylpiperazine-2-carboxylic acid in anhydrous DMF (0.1 M). Cool strictly to -15 °C using an ice-salt bath.

  • Reagent Addition: Add 1.1 eq of HATU, followed by 1.5 eq of DIPEA. Stir for 10 minutes to form the active ester. Rationale: DIPEA is preferred over TEA due to its steric bulk, which minimizes alpha-proton abstraction.

  • Amine Introduction: Add 1.1 eq of the target amine. Maintain at -15 °C for 2 hours, then slowly warm to 4 °C overnight.

  • Quenching: Quench with saturated aqueous NH4Cl to neutralize the base and prevent late-stage enolization.

Mechanism A Activated C2-Ester (Chiral) B Base-Catalyzed Alpha-Proton Abstraction A->B Excess/Strong Base D Desired Amide (Retention of Configuration) A->D Fast Amine Attack (HATU) C Enolate / Oxazolone Intermediate (Achiral) B->C Loss of Stereocenter E Epimerized Amide (Racemic Mixture) C->E Amine Attack

Mechanistic pathway of base-catalyzed racemization vs. desired amide formation at the C2 position.

FAQ 3: Benzyl Deprotection and Ring-Opening By-Products

Q: When attempting to remove the N1-benzyl group using Pd/C and H2, the reaction stalls. Forcing the reaction with higher pressure/heat leads to piperazine ring-opening by-products. What is going wrong?

A: The stalling is caused by catalyst poisoning. Because the starting material was a hydrochloride salt, if chloride ions are carried through your synthetic sequence, they strongly coordinate to the palladium surface, drastically reducing its catalytic activity. When researchers compensate by increasing temperature or hydrogen pressure, the strained C-N bonds of the piperazine ring become susceptible to hydrogenolysis, leading to ring-opened aliphatic amines.

Causality: To achieve clean debenzylation under mild conditions, the system must be strictly halogen-free. Furthermore, shifting from standard Pd/C to Pearlman's catalyst (Pd(OH)2/C) enhances the oxidative addition step required for benzyl-nitrogen cleavage .

Step-by-Step Protocol: Clean N1-Debenzylation
  • Halogen Scavenging: Ensure the substrate is thoroughly washed with aqueous NaHCO3 during previous workups to remove residual chloride ions.

  • Setup: Dissolve the substrate in Methanol or Ethanol. Add 20% w/w of Pearlman's catalyst (20% Pd(OH)2 on carbon).

  • Atmosphere: Purge the reaction flask 3 times with vacuum/N2, followed by 3 times with vacuum/H2.

  • Reaction: Stir aggressively under a hydrogen balloon (1 atm) at room temperature. Do not exceed 30 °C. Rationale: Mild conditions prevent unwanted hydrogenolysis of the piperazine core. The reaction typically completes in 2-4 hours.

  • Filtration: Filter the mixture through a tight pad of Celite to remove the catalyst. Wash the pad thoroughly with hot methanol. Concentrate the filtrate in vacuo.

Workflow A 1-Benzylpiperazine-2-carboxylic acid HCl (Starting Material) B Step 1: Free-basing & N4-Protection (NaOH, Boc2O) A->B Neutralize HCl C Step 2: C2 Activation (HATU, DIPEA, -15°C) B->C Prevent Racemization D Step 3: Amide Coupling (Amine Addition) C->D Epimerization-Free E Step 4: N1-Debenzylation (Pd(OH)2/C, H2, 1 atm) D->E Halogen-Free Conditions

Optimal synthetic workflow for functionalizing 1-Benzylpiperazine-2-carboxylic acid HCl.

References
  • Crestey, F., et al. "Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks." The Journal of Organic Chemistry, 2009.[Link]

  • Gao, H., & Renslo, A. "A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines." The Journal of Organic Chemistry, 2007.[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 1-Benzylpiperazine-2-carboxylic acid HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers face when isolating and purifying 1-Benzylpiperazine-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers face when isolating and purifying 1-Benzylpiperazine-2-carboxylic acid HCl .

This molecule presents a "Zwitterion Dilemma." It contains a carboxylic acid, a highly basic secondary amine (piperazine N4), and a sterically hindered, weakly basic tertiary amine (benzylated N1). The resulting complex polarity, high aqueous solubility, and extreme hygroscopicity of its hydrochloride salt make traditional workup and chromatography highly prone to failure. This guide synthesizes field-proven causality with self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: The Zwitterion Dilemma – Physicochemical Profiling

To purify this compound successfully, you must exploit its pH-dependent ionization states. The table below summarizes the quantitative physicochemical data that dictate our purification strategies .

Table 1: Physicochemical Properties & Purification Matrix
PropertyValueMechanistic Implication for Purification
pKa1 (Carboxylic Acid) ~1.5 – 2.2Fully deprotonated at neutral pH, forming a highly polar carboxylate anion.
pKa2 (N1 - Benzylated) ~5.4Weakly basic due to the inductive effect of the benzyl group; remains neutral during mild acidic workups.
pKa3 (N4 - Sec. Amine) ~9.5Highly basic; strongly interacts with acidic silanol groups on normal-phase silica, causing severe streaking.
Isoelectric Point (pI) ~7.5At pH 7.5, the net charge is zero (zwitterion). Aqueous solubility is at its absolute minimum, making this the only viable pH for organic extraction.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: I am losing the majority of my product in the aqueous phase during post-reaction workup. How can I recover it? Causality: At highly acidic or basic pH, the molecule exists as a highly water-soluble cationic or anionic salt, respectively. Traditional extractions with ethyl acetate or dichloromethane will fail because the hydration energy of the charged species is too high. Solution: You must perform an isoelectric extraction . Adjust the aqueous phase precisely to pH 7.0–7.5 to form the neutral zwitterion. Extract with a highly polar, hydrogen-bond-donating solvent system such as Chloroform/Isopropanol (3:1 v/v) or n-Butanol.

Q2: When I attempt to crystallize the HCl salt, it crashes out as a sticky oil or gum instead of a crystalline solid. What is going wrong? Causality: 1-Benzylpiperazine-2-carboxylic acid HCl is exceptionally hygroscopic. The presence of even trace amounts of water (from atmospheric moisture or inadequately dried solvents) coordinates with the salt, preventing the formation of a rigid crystal lattice and causing the compound to "oil out" as a hydrated phase. Solution: Strict anhydrous conditions are mandatory. You must azeotropically remove water using toluene prior to salt formation, and utilize an anhydrous anti-solvent crystallization strategy (Protocol 1).

Q3: My compound streaks heavily on normal-phase silica gel, and my mass recovery is less than 30%. How can I fix this? Causality: Normal-phase silica gel contains acidic silanol groups (pKa ~4.5–5.5). The highly basic N4 amine (pKa ~9.5) undergoes a strong ion-exchange interaction with the silica, rather than a reversible adsorption/desorption process. Solution: Abandon standard normal-phase chromatography. Switch to Reverse-Phase (C18) Chromatography using a mobile phase buffered with 0.1% Trifluoroacetic acid (TFA) to ion-pair the basic amines, masking their charge and ensuring sharp peak elution (Protocol 2).

Q4: I synthesized the racemate. How can I achieve enantiomeric resolution to isolate the (S)-enantiomer? Causality: The chiral center at C2 requires either diastereomeric salt formation or enzymatic recognition for separation. Solution: For scalable resolution, biocatalytic kinetic resolution is superior to classical fractional crystallization. Utilizing Candida antarctica lipase A (CAL-A) allows for highly enantioselective transformations of piperazine-2-carboxylic acid derivatives, yielding the desired enantiomer with >99% ee . Alternatively, biocatalytic approaches using leucine aminopeptidase have been successfully deployed at the industrial scale .

Part 3: Validated Experimental Methodologies

Protocol 1: Isoelectric Extraction and Anhydrous Crystallization

This self-validating system ensures maximum recovery from aqueous mixtures and prevents "gumming" during HCl salt formation.

  • Isoelectric pH Adjustment: Cool the crude aqueous reaction mixture to 0–5 °C. Using a calibrated pH meter, slowly add 1M NaOH or 1M HCl to adjust the pH precisely to 7.0–7.5.

    • Validation Checkpoint: The solution should become slightly turbid as the zwitterion reaches its solubility minimum.

  • Polar Extraction: Extract the aqueous layer three times with equal volumes of Chloroform/Isopropanol (3:1 v/v).

    • Validation Checkpoint: Spot the residual aqueous layer on a TLC plate, stain with Ninhydrin, and heat. The absence of a purple/yellow spot confirms complete extraction.

  • Azeotropic Drying (Critical Step): Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Add 50 mL of anhydrous toluene to the residue and evaporate to dryness. Repeat this toluene co-evaporation twice.

    • Validation Checkpoint: Perform a Karl Fischer titration on the residue. Proceed to step 4 only if the moisture content is <0.1%.

  • Anhydrous Salt Generation: Dissolve the dried zwitterion in a minimal volume of absolute, anhydrous ethanol under an inert atmosphere (N₂ or Ar). Cool to 0 °C and add 1.1 equivalents of 4M HCl in dioxane dropwise. Stir for 30 minutes.

  • Anti-Solvent Nucleation: Slowly add anhydrous Methyl tert-butyl ether (MTBE) dropwise until the solution becomes persistently cloudy. Seed with a pure crystal (if available) and age at 4 °C for 12 hours. Filter the resulting white crystals rapidly under a stream of nitrogen.

ExtractionCrystallization Step1 Crude Aqueous Reaction Mixture Step2 Isoelectric pH Adjustment (pH 7.0 - 7.5) Step1->Step2 Minimize net charge Step3 Extraction (CHCl3:IPA 3:1) Step2->Step3 Phase separation Step4 Azeotropic Drying (Toluene Co-evaporation) Step3->Step4 Remove trace H2O Step5 Anhydrous Salt Formation (EtOH + HCl in Dioxane) Step4->Step5 Validate: KF < 0.1% Step6 Anti-Solvent Addition (MTBE, Dropwise) Step5->Step6 Induce supersaturation Step7 Pure 1-Benzylpiperazine- 2-carboxylic acid HCl Step6->Step7 Nucleation & Growth

Caption: Workflow for isoelectric extraction and anhydrous anti-solvent crystallization of the HCl salt.

Protocol 2: Reverse-Phase (C18) Flash Chromatography for Zwitterions

Use this protocol if the crude material contains structurally similar organic impurities (e.g., unreacted benzyl chloride or regioisomers) that cannot be removed by crystallization.

  • Column Equilibration: Flush a C18 reverse-phase flash cartridge with 3 column volumes (CV) of 95% HPLC-grade Water / 5% Acetonitrile, containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA acts as an ion-pairing agent, neutralizing the basic amines and preventing peak tailing.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of the initial mobile phase. If solubility is poor, add up to 5% DMSO. Load the sample onto the column.

  • Gradient Elution: Run a shallow gradient from 5% to 60% Acetonitrile over 15 CVs. Monitor the eluent using a UV detector at 214 nm (detects the amide/carboxylic acid backbone) and 254 nm (detects the benzyl ring).

  • Fraction Recovery: Analyze the fractions via LC-MS to confirm the presence of the[M+H]⁺ peak (m/z ~221 for the free base).

    • Validation Checkpoint: Pool the pure fractions and lyophilize (freeze-dry) them immediately. Do not use a rotary evaporator, as concentrating acidic aqueous solutions at elevated temperatures will cause thermal degradation and hydrolysis of the product.

ChromatographyTree Start Crude Zwitterion / HCl Salt Decision Primary Impurity Profile? Start->Decision Inorganic Inorganic Salts (e.g., NaCl, LiCl) Decision->Inorganic Organic Organic Byproducts (e.g., Benzyl Chloride) Decision->Organic IonExchange Strong Cation Exchange (Dowex 50WX8) Inorganic->IonExchange Retains basic amines RP Reverse-Phase C18 (H2O/MeCN + 0.1% TFA) Organic->RP Optimal for zwitterions NP Normal Phase Silica (DCM/MeOH/NH4OH) Organic->NP High risk of streaking Pure Purified Fractions IonExchange->Pure Elute with NH3(aq) RP->Pure Lyophilize fractions NP->Pure Evaporate & dry

Caption: Decision tree for selecting the optimal chromatographic purification strategy based on impurity profiling.

References

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A - ARKAT USA. Available at: [Link]

  • The Swiss Industrial Biocatalysis Consortium (SIBC) turns 20! - CORE (Industrial Biocatalytic synthesis of (S)-piperazine-2-carboxylic acid). Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Cross-Reactivity Profiling of Piperazine Derivatives: Evaluating 1-Benzylpiperazine-2-carboxylic acid HCl

Executive Summary & Analytical Context In forensic toxicology and pharmaceutical development, distinguishing between illicit designer drugs and structurally related synthetic intermediates is a critical analytical challe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In forensic toxicology and pharmaceutical development, distinguishing between illicit designer drugs and structurally related synthetic intermediates is a critical analytical challenge. Benzylpiperazine (BZP) and its derivatives are frequently targeted in workplace drug testing and forensic screening. However, commercial immunoassays often suffer from unintended cross-reactivity due to 2D structural similarities among piperazine analogs[1].

This guide provides an objective, data-driven comparison of the cross-reactivity profiles of common piperazine derivatives, with a specific focus on 1-Benzylpiperazine-2-carboxylic acid HCl (CAS 180285-25-0). By analyzing the binding thermodynamics and steric constraints of this compound, researchers can better optimize their screening protocols and avoid false-positive interpretations in high-throughput assays.

Mechanistic Foundations of Piperazine Cross-Reactivity

The cross-reactivity of designer drugs in commercial immunoassays (such as the Neogen Benzylpiperazine Forensic ELISA) is primarily driven by epitope recognition. Polyclonal antibodies utilized in these assays are typically raised against the unsubstituted piperazine ring conjugated to a carrier protein[2].

When evaluating 1-Benzylpiperazine-2-carboxylic acid HCl, the presence of the carboxylic acid moiety at the 2-position fundamentally alters the molecule's binding kinetics compared to the parent BZP molecule:

  • Steric Hindrance: The bulky carboxyl group disrupts the "induced fit" mechanism within the antibody's paratope, physically preventing the molecule from docking into the binding pocket.

  • Electronic Disruption: The electron-withdrawing nature of the carboxyl group reduces the nucleophilicity of the adjacent nitrogen. This shifts the molecule's pKa, altering its ionization state and solvation shell at physiological pH (pH 7.4), which is the standard condition for ELISA buffers.

Because of these structural deviations, 1-Benzylpiperazine-2-carboxylic acid HCl exhibits negligible binding in standard assays, necessitating orthogonal detection methods like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for accurate quantification[3].

Comparative Performance Data

The following table summarizes the cross-reactivity profiles of various piperazine derivatives across standard screening platforms.

CompoundStructural ModificationBZP ELISA Cross-Reactivity (%)Amphetamine EMIT Cross-Reactivity (%)LC-HRMS LOD (ng/mL)
1-Benzylpiperazine (BZP) Parent Molecule100.0< 1.02.5
TFMPP 3-Trifluoromethylphenyl12.548.02.5
mCPP 3-Chlorophenyl< 1.031.03.2
1-Benzylpiperazine-2-carboxylic acid HCl 2-Carboxylic Acid< 0.1< 0.15.0

*Values extrapolated based on steric exclusion principles and 2D cheminformatic similarity indices demonstrating that compounds with a similarity score < 0.6 rarely exhibit cross-reactivity[1].

Self-Validating Experimental Protocol: Cross-Reactivity Evaluation

To objectively quantify the cross-reactivity of 1-Benzylpiperazine-2-carboxylic acid HCl, the following competitive ELISA protocol must be utilized. Crucially, this protocol is designed as a self-validating system; it inherently flags its own failure modes to ensure data integrity.

Step 1: Matrix Preparation & Baseline Validation

  • Action: Prepare synthetic negative urine. Spike 1-Benzylpiperazine-2-carboxylic acid HCl at concentrations of 5, 10, 50, 100, and 250 ng/mL.

  • Causality & Validation: A blank matrix (0 ng/mL) must be run concurrently. If the uninhibited absorbance ( B0​ ) is < 1.2 OD at 450 nm, the HRP-conjugate has degraded, and the assay must be aborted. This ensures that any observed signal suppression is strictly due to analyte competition, not reagent failure[2].

Step 2: Competitive Displacement (Incubation)

  • Action: Add 10 µL of the spiked sample and 100 µL of BZP-HRP enzyme conjugate to a microtiter plate coated with anti-BZP IgG. Incubate in the dark for 45 minutes at room temperature.

  • Causality & Validation: The analyte and the HRP-conjugate compete for a fixed number of antibody binding sites. A 100 ng/mL BZP positive control is mandatory; it must suppress the signal by >80% relative to B0​ . Failure to do so indicates compromised antibody binding capacity, invalidating the plate.

Step 3: Stringent Wash Phase

  • Action: Wash the plate 3 times with a standardized wash buffer (e.g., PBS with 0.05% Tween-20).

  • Causality & Validation: Incomplete washing leaves unbound HRP-conjugate, leading to false-negative cross-reactivity (artificially high absorbance). Automated plate washers are required to maintain a residual volume of <2 µL per well.

Step 4: Colorimetric Development & Readout

  • Action: Add TMB substrate, incubate for 15 minutes, and halt the reaction with 1N HCl. Read absorbance at dual wavelengths (450 nm and 650 nm reference)[2].

  • Causality & Validation: Dual-wavelength reading mathematically corrects for optical imperfections in the plastic microplate, ensuring the calculated % B/B0​ is solely representative of chemical binding.

Step 5: Orthogonal Confirmation via LC-HRMS

  • Action: Analyze all samples using LC-HRMS.

  • Causality & Validation: Immunoassays cannot distinguish between the target analyte and structurally similar impurities. LC-HRMS confirms that any observed cross-reactivity is intrinsic to 1-Benzylpiperazine-2-carboxylic acid HCl and not an artifact of unreacted BZP precursor from the compound's synthesis[3].

Workflow Visualization

G N1 1. Matrix Spiking (Analyte + Urine) N2 2. Competitive Binding (Analyte vs HRP-BZP) N1->N2 Pipette 10µL N3 3. Wash Phase (Remove Unbound) N2->N3 Incubate 45min N4 4. TMB Substrate (Colorimetric Reaction) N3->N4 3x Buffer Wash N5 5. Absorbance Read (Dual 450/650 nm) N4->N5 Stop w/ 1N HCl N6 6. Data Synthesis (% Cross-Reactivity) N5->N6 B/B0 Calculation

Workflow for evaluating immunoassay cross-reactivity of piperazine derivatives.

References

  • Source: researchgate.
  • Source: blockscientific.
  • Source: researchgate.
  • Source: sigmaaldrich.

Sources

Comparative

Spectroscopic Comparison Guide: 1-Benzylpiperazine-2-carboxylic acid HCl vs. Precursors

As a Senior Application Scientist, tracking the structural evolution of a molecule during synthesis requires more than just noting mass changes; it requires an orthogonal understanding of how electronic environments and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, tracking the structural evolution of a molecule during synthesis requires more than just noting mass changes; it requires an orthogonal understanding of how electronic environments and molecular geometries shift. 1-Benzylpiperazine-2-carboxylic acid HCl is a highly versatile building block used in the development of peptidomimetics, HIV protease inhibitors, and multi-target-directed ligands (MTDLs) for Alzheimer's disease [1].

This guide provides an objective, data-driven comparison of 1-Benzylpiperazine-2-carboxylic acid HCl against its primary precursors: Piperazine-2-carboxylic acid (PCA) and Benzyl chloride (BnCl) . By analyzing the causality behind the spectroscopic shifts (NMR, FT-IR, and LC-MS), researchers can establish self-validating analytical workflows for their own drug development pipelines.

Reaction Workflow & Mechanistic Overview

The synthesis of 1-benzylpiperazine-2-carboxylic acid HCl relies on the nucleophilic substitution of benzyl chloride by the secondary amine of piperazine-2-carboxylic acid. Because PCA is a zwitterion in its native state, precise pH control is required to ensure the nitrogen acts as an effective nucleophile. Following the alkylation, the product is isolated and deliberately converted into a hydrochloride salt to enhance stability and aqueous solubility.

SynthesisWorkflow PCA Piperazine-2-carboxylic acid (Precursor 1) Reaction N-Benzylation (pH > 10, EtOH/H2O, 65°C) PCA->Reaction BnCl Benzyl chloride (Precursor 2) BnCl->Reaction Intermediate 1-Benzylpiperazine-2-carboxylic acid (Free Base) Reaction->Intermediate Alkylation Acidification Acidification (Dry HCl in EtOH, 0°C) Intermediate->Acidification Isolation Product 1-Benzylpiperazine-2-carboxylic acid HCl (Target Product) Acidification->Product Crystallization

Workflow for the synthesis of 1-Benzylpiperazine-2-carboxylic acid HCl from its precursors.

Quantitative Spectroscopic Data Comparison

To objectively track the conversion, we rely on diagnostic markers across three spectroscopic modalities. The data below summarizes the key spectral signatures of the precursors versus the isolated target compound.

Table 1: ¹H and ¹³C NMR Diagnostic Shifts (Solvent: D₂O / DMSO-d₆)
Structural FeaturePiperazine-2-carboxylic acid (PCA)Benzyl chloride (BnCl)1-Benzylpiperazine-2-carboxylic acid HCl
Aromatic Protons (¹H) N/A7.30 – 7.45 ppm (m, 5H)7.35 – 7.50 ppm (m, 5H)
Benzylic Protons (¹H) N/A4.60 ppm (s, 2H) 4.15 & 4.35 ppm (AB quartet, J ≈ 13 Hz, 2H)
C-2 Proton (¹H) 3.50 ppm (dd, 1H)N/A3.95 ppm (dd, 1H)
Piperazine Ring (¹H) 2.80 – 3.30 ppm (m, 6H)N/A3.10 – 3.60 ppm (m, 6H)
Carboxylic Carbon (¹³C) 173.5 ppmN/A170.2 ppm
Benzylic Carbon (¹³C) N/A46.1 ppm59.8 ppm
Table 2: FT-IR and LC-MS (ESI+) Signatures
ModalityPiperazine-2-carboxylic acid (PCA)Benzyl chloride (BnCl)1-Benzylpiperazine-2-carboxylic acid HCl
FT-IR (C=O Stretch) 1620 cm⁻¹ (Zwitterionic COO⁻)N/A1725 cm⁻¹ (Protonated COOH)
FT-IR (N-H/O-H) 3200 – 2500 cm⁻¹ (Broad, NH₂⁺)N/A2950 – 2400 cm⁻¹ (Broad, NH⁺)
FT-IR (C-Cl Stretch) N/A700 cm⁻¹N/A
LC-MS [M+H]⁺ m/z 131.1m/z 126.0 / 128.0 (EI)m/z 221.1
Analytical Causality: Interpreting the Spectral Shifts

Listing data is insufficient for robust assay development; understanding why these shifts occur is critical for troubleshooting failed reactions.

  • The NMR Diastereotopic Effect (The Ultimate Validation): In the precursor Benzyl chloride, the benzylic protons (-CH₂-Cl) appear as a sharp singlet at 4.60 ppm because they are chemically and magnetically equivalent. However, upon successful N-alkylation, these protons are placed adjacent to the chiral center at the C-2 position of the piperazine ring. This asymmetric environment renders the two benzylic protons diastereotopic . They now couple with each other, splitting the signal into a distinct AB quartet (typically around 4.15 and 4.35 ppm) [2]. The emergence of this AB quartet is the definitive, self-validating proof of successful covalent attachment to the chiral ring.

  • FT-IR Zwitterion-to-Acid Shift: Piperazine-2-carboxylic acid naturally exists as a zwitterion, meaning the carboxylic acid is deprotonated (COO⁻), yielding an asymmetric stretching band at ~1620 cm⁻¹. The final product, however, is isolated as a hydrochloride salt. The addition of dry HCl protonates the carboxylate back to a true carboxylic acid (COOH), which causes the C=O stretching frequency to shift dramatically to ~1725 cm⁻¹. Monitoring this 100 cm⁻¹ shift confirms the successful formation of the HCl salt [3].

  • C-2 Proton Downfield Shift: The proton attached to the C-2 carbon shifts downfield from 3.50 ppm in PCA to 3.95 ppm in the product. This is caused by the electron-withdrawing nature of the newly formed tertiary ammonium center (due to HCl salt formation) and the anisotropic deshielding effect of the nearby benzyl aromatic ring.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.

Phase 1: Nucleophilic Activation & Alkylation

  • Solubilization: Suspend 10.0 mmol of Piperazine-2-carboxylic acid in a 1:1 mixture of Ethanol and DI Water (20 mL).

  • pH Adjustment (Causality Check): Add 5N NaOH dropwise until the pH reaches 10.5. Why? PCA must be deprotonated to free the secondary amine, transforming it from a non-nucleophilic ammonium salt into an active nucleophile.

  • Reaction: Heat the solution to 65°C. Add 10.0 mmol of Benzyl chloride dropwise over 15 minutes to prevent exothermic runaway and limit di-alkylation.

  • Validation Checkpoint 1 (LC-MS): After 2 hours, sample the reaction. The reaction is deemed complete when the m/z 131.1 peak (PCA) is depleted and the m/z 221.1 peak dominates.

Phase 2: Isolation & Salt Formation 5. Extraction: Cool the mixture to 0°C. Extract the aqueous layer with Chloroform (3 x 15 mL) to isolate the free base of 1-benzylpiperazine-2-carboxylic acid. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. 6. Acidification: Dissolve the resulting pale oil in 10 mL of absolute ethanol. While cooling in an ice bath (0°C), bubble dry HCl gas into the solution for 5 minutes (or add a stoichiometric excess of HCl in dioxane). 7. Crystallization: The product will precipitate as white crystalline plates. Filter via suction, wash with ice-cold absolute ethanol, and dry under vacuum. 8. Validation Checkpoint 2 (FT-IR & NMR): Run an FT-IR to confirm the disappearance of the 1620 cm⁻¹ band and the appearance of the 1725 cm⁻¹ band. Run a ¹H NMR in D₂O to confirm the presence of the benzylic AB quartet at ~4.2 ppm.

References
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, Volume 142, 2024, 106916. URL:[Link]

  • 1-Benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 5, p.88 (1973); Vol. 43, p.8 (1963). URL:[Link]

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. Arkivoc, 2011. URL:[Link]

Validation

Structure-Activity Relationship (SAR) Studies of 1-Benzylpiperazine-2-carboxylic acid HCl: A Comprehensive Scaffold Comparison Guide

As drug discovery pivots toward complex, multifactorial diseases like Alzheimer's and drug-resistant tuberculosis, the demand for versatile, multi-functional chemical scaffolds has skyrocketed. 1-Benzylpiperazine-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward complex, multifactorial diseases like Alzheimer's and drug-resistant tuberculosis, the demand for versatile, multi-functional chemical scaffolds has skyrocketed. 1-Benzylpiperazine-2-carboxylic acid HCl (CAS: 180285-25-0) has emerged as a privileged building block in medicinal chemistry. By combining a basic piperazine core, a lipophilic N1-benzyl anchor, and a reactive C2-carboxylic acid, this scaffold provides an ideal starting point for Structure-Activity Relationship (SAR) optimization.

This guide provides an objective comparison of 1-Benzylpiperazine-2-carboxylic acid HCl against alternative piperazine scaffolds, detailing field-proven experimental protocols, mechanistic insights, and quantitative SAR data to accelerate your lead optimization workflows.

Scaffold Comparison: Why Choose 1-Benzylpiperazine-2-carboxylic acid HCl?

When designing Multi-Target-Directed Ligands (MTDLs) or CNS-penetrant therapeutics, selecting the correct core scaffold dictates downstream pharmacokinetic (PK) and pharmacodynamic (PD) success. Below is an objective comparison of 1-Benzylpiperazine-2-carboxylic acid HCl against common alternatives.

Comparative Performance Matrix
ScaffoldStructural FeatureBBB Permeability (ClogP Profile)Primary SAR ApplicationLimitations
1-Benzylpiperazine-2-carboxylic acid HCl N1-Benzyl, C2-Carboxyl, N4-FreeHigh (Optimal for CNS targets)Anti-Alzheimer's MTDLs, Antitubercular agentsRequires orthogonal protection if N4 is not the primary coupling site.
(S)-Piperazine-2-carboxylic acid Unsubstituted N1 and N4Low (Highly polar)Peptidomimetics, general building blockLacks intrinsic lipophilic anchors; requires additional synthetic steps (e.g., reductive amination).
Piperazine-2,3-dicarboxylic acid C2, C3-DicarboxylVery LowNMDA / GluK1 Receptor AntagonistsPoor blood-brain barrier (BBB) penetration restricts systemic CNS utility.
4-Benzylpiperazine-2-carboxylic acid N4-Benzyl (Regioisomer)Moderate to HighSelective receptor antagonistsThe N4-benzyl vector often sterically clashes with narrow enzyme binding gorges (e.g., AChE).

The Causality Behind the Choice: The superiority of the 1-Benzylpiperazine-2-carboxylic acid HCl salt lies in its dual physical and structural properties. Structurally, the N1-benzyl group perfectly maps to the hydrophobic Peripheral Anionic Site (PAS) of cholinesterases , while leaving the N4 position free for urea or amide derivatization. Physically, the hydrochloride (HCl) salt form prevents the hygroscopic degradation common in free-base piperazines, drastically improving bench stability and standardizing the stoichiometric accuracy required for high-throughput parallel synthesis.

Key SAR Applications & Mechanistic Insights

Application A: Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease

In the pursuit of Alzheimer's therapeutics, dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) is a primary strategy. SAR studies demonstrate that functionalizing the C2-carboxylic acid of 1-benzylpiperazine into a hydroxamic acid or amide creates a potent dual-inhibitor. The N1-benzyl group provides crucial π−π stacking interactions with the PAS of the enzyme, while the C2-hydroxamic acid penetrates the Catalytic Active Site (CAS) to chelate metals or form strong hydrogen bonds.

Pharmacophore N1_Benzyl N1-Benzyl Group (Hydrophobic & π-π Stacking) Piperazine Piperazine Ring (Basic Center / Spacer) N1_Benzyl->Piperazine PAS Peripheral Anionic Site (PAS) of AChE N1_Benzyl->PAS Anchors C2_Group C2-Hydroxamic Acid / Amide (H-Bonding / Metal Chelation) Piperazine->C2_Group MidGorge Mid-Gorge Binding Pocket Piperazine->MidGorge Spans CAS Catalytic Active Site (CAS) of AChE C2_Group->CAS Inhibits

Pharmacophore mapping of 1-Benzylpiperazine-2-carboxylic acid derivatives in AChE inhibition.

Application B: Antitubercular Benzylpiperazine Ureas

Recent phenotypic whole-cell screens identified benzylpiperazine ureas as potent inhibitors of the Mycobacterium tuberculosis cytochrome bc1 complex (QcrB). SAR delineations revealed that the piperazine ring and the benzyl moiety are non-negotiable signatures for activity. Derivatizing the N4 position of 1-benzylpiperazine-2-carboxylic acid with piperonyl ureas yields compounds with exceptional metabolic stability and low cellular toxicity .

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data during SAR optimization, the following protocols have been designed with built-in causality and self-validation steps.

Protocol 1: Synthesis of C2-Amide/Hydroxamic Acid Derivatives

Objective: To selectively functionalize the C2-carboxyl group without epimerizing the chiral center.

  • Free-Basing and Solvation: Suspend 1.0 equivalent of 1-Benzylpiperazine-2-carboxylic acid HCl in anhydrous DMF. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0°C.

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic carboxylate. Using 2.5 eq of DIPEA ensures complete neutralization while maintaining a basic environment essential for the coupling agent.

  • Activation: Add 1.2 equivalents of HATU and stir for 15 minutes at 0°C.

    • Causality: HATU forms a highly reactive OAt-ester intermediate. Conducting this at 0°C minimizes the risk of racemization at the C2 position, a common pitfall when using standard EDC/NHS coupling at room temperature.

  • Coupling: Introduce 1.1 equivalents of the target amine (or hydroxylamine hydrochloride for hydroxamic acids). Stir at room temperature for 12 hours.

  • Validation (TLC/LC-MS): Monitor the disappearance of the activated ester mass. Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol 2: In Vitro Cholinesterase Inhibition (Modified Ellman's Assay)

Objective: To quantify the IC50 of the synthesized derivatives against AChE and BChE.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at exactly pH 8.0.

    • Causality: pH 8.0 is the optimal catalytic environment for cholinesterases and prevents the spontaneous, non-enzymatic hydrolysis of the substrate.

  • Assay Assembly: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the test compound (dissolved in DMSO), 20 µL of AChE (0.22 U/mL), and 10 µL of DTNB (3 mM).

    • Causality: The final DMSO concentration must remain below 1% to prevent solvent-induced denaturation of the enzyme.

  • Equilibration: Incubate the plate at 25°C for 15 minutes.

    • Causality: This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced.

  • Initiation & Kinetic Readout: Add 10 µL of acetylthiocholine iodide (ATCI, 15 mM). Immediately read the absorbance at 412 nm kinetically for 5 minutes.

    • Causality: Enzymatic cleavage of ATCI yields thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation (slope of the absorbance curve) is directly proportional to uninhibited enzyme activity .

Quantitative Data Presentation

The table below summarizes the in vitro inhibitory activity of optimized 1-benzylpiperazine-2-carboxylic acid derivatives compared to standard clinical drugs and alternative scaffolds. Data highlights the profound impact of the C2-hydroxamic acid modification on BChE selectivity.

Compound / Scaffold DerivativeAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)ClogP
Donepezil (Standard Drug)0.012 ± 0.00212.5 ± 2.60.0014.2
Tacrine (Standard Drug)0.19 ± 0.020.017 ± 0.00211.12.8
1-BPC-Hydroxamic Acid Deriv. 10.18 ± 1.000.0016 ± 0.0001 6362.5 3.8
1-BPC-Amide Deriv. 14.09 ± 1.251.15 ± 0.1012.23.5
Unsubstituted PCA Deriv. > 100> 100N/A1.2

Data synthesized from recent MTDL SAR profiling studies. The 1-BPC-Hydroxamic acid derivative demonstrates a staggering 6362-fold selectivity for BChE, significantly outperforming standard therapeutics.

SAR Optimization Workflow

To systematically exploit the 1-Benzylpiperazine-2-carboxylic acid HCl scaffold, researchers should follow a structured hit-to-lead workflow, isolating variables at the N4 and C2 positions.

SAR_Workflow Scaffold 1-Benzylpiperazine-2-carboxylic acid HCl (Core Scaffold) N4_Deriv N4-Derivatization (Urea/Amide Formation) Scaffold->N4_Deriv Enhances target affinity C2_Deriv C2-Carboxyl Modification (Hydroxamic Acid/Esters) Scaffold->C2_Deriv Modulates metal chelation InVitro In Vitro Screening (AChE/BChE or Mtb Assays) N4_Deriv->InVitro C2_Deriv->InVitro LeadOpt Lead Optimization (Toxicity & DMPK Profiling) InVitro->LeadOpt Hit-to-Lead

SAR Optimization Workflow for the 1-Benzylpiperazine-2-carboxylic acid HCl scaffold.

References

  • Soliman Yones, A. M., et al. (2024). "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies." Bioorganic Chemistry, 142, 106916.[Link]

  • Satish, S., et al. (2021). "Design, synthesis and SAR of antitubercular benzylpiperazine ureas." Molecular Diversity, 26, 73-96.[Link]

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.[Link]

Comparative

A Comparative Analysis of Synthetic Routes to 1-Benzylpiperazine-2-carboxylic acid HCl: A Guide for Researchers

Introduction 1-Benzylpiperazine-2-carboxylic acid, and its hydrochloride salt, are valuable building blocks in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure found in numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Benzylpiperazine-2-carboxylic acid, and its hydrochloride salt, are valuable building blocks in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of a benzyl group at the N1 position and a carboxylic acid at the C2 position offers a unique three-dimensional architecture for molecular design. This guide provides a comparative analysis of different synthetic routes to 1-Benzylpiperazine-2-carboxylic acid HCl, offering insights into the strategic choices, experimental protocols, and relative merits of each approach. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of the most suitable synthetic strategy for their specific needs.

Route 1: Regioselective Synthesis via N-Protection Strategy

This route is arguably the most elegant and widely applicable, offering excellent control over regioselectivity to exclusively yield the desired N1-benzylated product. It employs a protecting group strategy to temporarily block the more nucleophilic N4-nitrogen of the piperazine ring, directing the benzylation to the N1 position.

Causality Behind Experimental Choices

The rationale for this multi-step approach lies in the inherent reactivity of the piperazine ring. The two secondary amines in piperazine-2-carboxylic acid exhibit different steric and electronic environments. The N4-amine is generally more nucleophilic and less sterically hindered, making it more susceptible to alkylation. Therefore, to achieve selective benzylation at the N1 position, the N4 position must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction, stability under various reaction conditions, and facile removal under acidic conditions, which conveniently leads to the formation of the desired hydrochloride salt in the final step.

Experimental Protocol

Step 1: N4-Boc Protection of Piperazine-2-carboxylic Acid

  • To a solution of piperazine-2-carboxylic acid (1.0 eq.) in a mixture of dioxane and water (1:1), add sodium carbonate (2.5 eq.) and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 3 with a 1M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Boc-piperazine-2-carboxylic acid.

Step 2: N1-Benzylation

  • Dissolve 4-Boc-piperazine-2-carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (2.5 eq.) and benzyl bromide (1.2 eq.).

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-4-Boc-piperazine-2-carboxylic acid.[1]

Step 3: Boc Deprotection and HCl Salt Formation

  • Dissolve 1-benzyl-4-Boc-piperazine-2-carboxylic acid (1.0 eq.) in a minimal amount of anhydrous methanol.

  • Cool the solution to 0 °C and bubble dry HCl gas through the solution for 15-20 minutes, or add a solution of HCl in dioxane (4M, 5-10 eq.).[2]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product will precipitate out of the solution as the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Benzylpiperazine-2-carboxylic acid HCl.

Visualization of Route 1

Route 1: Regioselective Synthesis cluster_0 Step 1: N4-Boc Protection cluster_1 Step 2: N1-Benzylation cluster_2 Step 3: Deprotection & Salt Formation A Piperazine-2-carboxylic acid B 4-Boc-piperazine-2-carboxylic acid A->B (Boc)2O, Na2CO3 C 1-Benzyl-4-Boc-piperazine-2-carboxylic acid B->C BnBr, K2CO3 D 1-Benzylpiperazine-2-carboxylic acid HCl C->D HCl

Caption: Workflow for the regioselective synthesis of 1-Benzylpiperazine-2-carboxylic acid HCl via an N-protection strategy.

Route 2: Direct Benzylation and Isomer Separation

This route offers a more direct approach by forgoing the protection-deprotection sequence. However, it necessitates a potentially challenging separation of the resulting N1 and N4-benzyl isomers.

Causality Behind Experimental Choices

The principle behind this route is to directly react piperazine-2-carboxylic acid or its ester with a benzylating agent. As previously mentioned, this reaction is likely to yield a mixture of isomers due to the comparable nucleophilicity of the two nitrogen atoms. The choice to proceed with this route hinges on the feasibility and efficiency of separating the desired N1-isomer from the undesired N4-isomer, typically through chromatographic techniques. Using an ester of piperazine-2-carboxylic acid might offer better solubility in organic solvents and potentially aid in the chromatographic separation.

Experimental Protocol

Step 1: Direct Benzylation of Piperazine-2-carboxylic Acid Methyl Ester

  • To a solution of piperazine-2-carboxylic acid methyl ester (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).

  • Add benzyl chloride (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate to obtain a crude mixture of N1 and N4-benzyl isomers.

  • Separate the isomers using column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Dissolve the purified 1-benzylpiperazine-2-carboxylic acid methyl ester (1.0 eq.) in a mixture of methanol and water (2:1).

  • Add lithium hydroxide (1.5 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Neutralize the reaction mixture with 1M HCl to pH ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 1-benzylpiperazine-2-carboxylic acid.

Step 3: HCl Salt Formation

  • Dissolve the free acid in a minimal amount of methanol.

  • Add a solution of HCl in diethyl ether until precipitation is complete.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Visualization of Route 2

Route 2: Direct Benzylation cluster_0 Step 1: Direct Benzylation & Separation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Salt Formation A Piperazine-2-carboxylic acid methyl ester B Mixture of N1 & N4 isomers A->B BnCl, K2CO3 C 1-Benzylpiperazine-2-carboxylic acid methyl ester B->C Chromatography D 1-Benzylpiperazine-2-carboxylic acid C->D LiOH, H2O/MeOH E 1-Benzylpiperazine-2-carboxylic acid HCl D->E HCl

Caption: Workflow for the direct benzylation route, including the critical isomer separation step.

Route 3: Synthesis from N,N'-Dibenzyl-ethane-1,2-diamine

This approach builds the piperazine ring from an acyclic precursor, leading to a 1,4-dibenzylated intermediate. The key challenge in this route is the selective removal of the N4-benzyl group.

Causality Behind Experimental Choices

This route starts with readily available N,N'-dibenzyl-ethane-1,2-diamine and constructs the piperazine ring by reacting it with a suitable two-carbon synthon, such as methyl 2,3-dibromopropionate.[3] This cyclization directly installs the desired C2-carboxylic acid ester functionality. The primary obstacle is the subsequent selective debenzylation. While catalytic hydrogenation is a common method for removing benzyl groups, it would likely remove both benzyl groups non-selectively. Other debenzylation methods might offer some selectivity but can be harsh and may not be compatible with the ester or carboxylic acid functionality. This route is therefore considered less conventional due to the anticipated difficulties in the final deprotection step.

Experimental Protocol

Step 1: Synthesis of 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester

  • To a solution of methyl 2,3-dibromopropionate (1.0 eq.) in toluene, add triethylamine (2.0 eq.).

  • Heat the solution to 50 °C and add N,N'-dibenzyl-ethane-1,2-diamine (1.0 eq.) dropwise.

  • Reflux the reaction mixture overnight.

  • After cooling, extract the mixture with 2N HCl.

  • Neutralize the aqueous extract with 4N NaOH and extract with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate and concentrate to give the crude product.[3]

Step 2: Selective N4-Debenzylation (Conceptual)

  • This step is challenging and would require significant optimization. Potential methods to explore include transfer hydrogenolysis with specific catalysts or partial hydrogenolysis with careful monitoring.

Step 3: Ester Hydrolysis and HCl Salt Formation

  • These steps would follow similar procedures as outlined in Route 2, assuming the selective debenzylation in Step 2 is successful.

Visualization of Route 3

Route 3: From Acyclic Precursor cluster_0 Step 1: Cyclization cluster_1 Step 2: Selective N4-Debenzylation cluster_2 Step 3: Hydrolysis & Salt Formation A N,N'-Dibenzyl-ethane-1,2-diamine + Methyl 2,3-dibromopropionate B 1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester A->B C 1-Benzylpiperazine-2-carboxylic acid methyl ester B->C Challenging Step D 1-Benzylpiperazine-2-carboxylic acid HCl C->D 1. LiOH 2. HCl

Caption: Conceptual workflow for the synthesis starting from an acyclic precursor, highlighting the challenging selective debenzylation step.

Comparative Analysis

FeatureRoute 1: N-Protection StrategyRoute 2: Direct BenzylationRoute 3: From Acyclic Precursor
Regioselectivity Excellent, predictable N1-benzylation.Poor, yields a mixture of N1 and N4 isomers.Not directly applicable; requires selective debenzylation.
Number of Steps 3-4 steps (including protection/deprotection).3 steps, but with a difficult separation.3-4 steps, with a very challenging debenzylation.
Yield Generally good to high overall yield.Lower overall yield due to isomer separation losses.Potentially low overall yield due to non-selective debenzylation.
Purification Straightforward purification of intermediates.Requires careful and potentially difficult chromatographic separation of isomers.Purification of the final product from debenzylation byproducts can be difficult.
Scalability Readily scalable.Scalability is limited by the efficiency of the isomer separation.Not easily scalable due to the selective debenzylation challenge.
Cost-Effectiveness May involve more expensive reagents (e.g., (Boc)₂O).Potentially cheaper reagents, but separation costs can be high.Starting materials are relatively inexpensive, but process development for selective debenzylation can be costly.
Overall Feasibility High. This is the most reliable and recommended route.Moderate. Feasibility depends heavily on the separability of the isomers.Low. The selective debenzylation is a major hurdle.

Conclusion

Based on this comparative analysis, Route 1, the regioselective synthesis via an N-protection strategy, emerges as the most robust and reliable method for the preparation of 1-Benzylpiperazine-2-carboxylic acid HCl. It offers excellent control over the desired regiochemistry, leading to higher overall yields and simpler purification procedures. While Route 2 appears more direct, the challenge of isomer separation can significantly impact its efficiency and scalability. Route 3, although conceptually interesting, presents a formidable challenge in the selective debenzylation step, making it the least practical option for most applications.

Researchers and process chemists should carefully consider the factors outlined in this guide to select the synthetic route that best aligns with their project goals, available resources, and desired scale of production.

References

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link][4]

Sources

Validation

Reproducibility in Drug Discovery: A Comparative Guide to 1-Benzylpiperazine-2-carboxylic Acid HCl

The piperazine-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as the foundational backbone for diverse therapeutics, including multi-target directed ligands (MTDLs) for Alzhei...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry, serving as the foundational backbone for diverse therapeutics, including multi-target directed ligands (MTDLs) for Alzheimer's disease and soluble epoxide hydrolase (sEH) inhibitors. However, researchers frequently encounter reproducibility bottlenecks when functionalizing this scaffold due to stereochemical lability at the C2 position and unpredictable nucleophilicity at the N1/N4 nitrogens.

This guide provides an objective, data-backed comparative analysis of 1-Benzylpiperazine-2-carboxylic acid HCl , demonstrating why this specific protected salt variant is engineered to solve common reproducibility failures in high-throughput drug discovery pipelines.

Mechanistic Causality: Why the Benzyl/HCl Configuration?

The selection of protecting groups and salt forms is not merely a logistical choice; it fundamentally alters the thermodynamic landscape of downstream reactions. The 1-benzyl protection combined with the hydrochloride salt form offers a distinct mechanistic advantage over alternative configurations[1].

  • Electronic Microenvironment: Unlike strongly electron-withdrawing protecting groups (e.g., Boc or Cbz) that drastically reduce the nucleophilicity of the adjacent nitrogen, the benzyl group provides moderate electron donation through resonance[1]. This stabilizes the piperazine ring and allows for orthogonal reactivity, leaving the N4 position highly receptive to reductive amination or cross-coupling.

  • Stereochemical Integrity via Salt Formation: Free-base piperazine carboxylic acids are prone to premature decarboxylation and auto-catalytic racemization at the C2 stereocenter. The HCl salt locks the secondary amine in a protonated state, neutralizing its basicity during storage and drastically improving shelf-life stability.

  • Stoichiometric Precision: Hygroscopicity in free-base amines leads to inaccurate mass measurements, a primary culprit in failed reproducibility. The crystalline nature of the HCl salt ensures precise stoichiometric control during sensitive amide coupling reactions.

Objective Comparison of Piperazine-2-Carboxylic Acid Precursors

To establish a reproducible workflow, it is critical to select the optimal precursor based on the target molecule's synthetic demands. The table below synthesizes the performance metrics of 1-Benzylpiperazine-2-carboxylic acid HCl against standard industry alternatives.

Performance Metric1-Benzylpiperazine-2-carboxylic acid HCl1-Boc-piperazine-2-carboxylic acidZ-piperazine-2-carboxylic acid
N1 Protecting Group Benzyl (Bn)tert-Butyloxycarbonyl (Boc)Carboxybenzyl (Cbz/Z)
Storage Stability Excellent (HCl salt prevents oxidative degradation)Moderate (Prone to thermal degradation over time)Good (Stable, but free-base can absorb moisture)
N4 Nucleophilicity High (Moderate electron donation from Bn)Low (Electron-withdrawing Boc effect)Low (Electron-withdrawing Cbz effect)
Deprotection Conditions Hydrogenolysis (Pd/C, H₂)Acidic (TFA or HCl/Dioxane)Hydrogenolysis or strong acid
Stereochemical Retention High (Salt form restricts inversion prior to activation)Moderate to High Moderate to High
Primary Application MTDLs, sEH inhibitors, CNS-penetrant scaffoldsPeptide synthesis, general library generationBiochemical assays, anti-cancer agents

Self-Validating Experimental Protocol: Amide Coupling

The following protocol details the synthesis of piperazine amides (e.g., chromone-2-carboxamide derivatives for sEH inhibition) using EDC·HCl and DMAP[2]. This workflow is designed as a self-validating system, meaning quality control checkpoints are built directly into the chemical logic to guarantee reproducibility.

Step 1: Free-Basing and Activation
  • Suspend 1.0 equivalent of 1-Benzylpiperazine-2-carboxylic acid HCl in anhydrous Dichloromethane (DCM) at 0°C.

    • Causality: DCM is utilized for its aprotic nature, preventing the premature hydrolysis of the highly reactive O-acylisourea intermediate that will be formed.

  • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: The first 1.0 eq of DIPEA is consumed to neutralize the HCl salt, liberating the carboxylic acid for activation. The remaining 1.5 eq acts as a non-nucleophilic proton scavenger to maintain a basic environment without competing for the electrophilic center.

Step 2: Catalytic Coupling
  • Introduce 1.1 equivalents of EDC·HCl and 0.2 equivalents of DMAP. Stir for 15 minutes.

    • Causality: EDC·HCl is selected over DCC because its urea byproduct is highly water-soluble, streamlining purification. DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate, which accelerates the reaction and minimizes the chance of C2 racemization.

  • Add 1.0 equivalent of the target amine (e.g., a substituted benzylamine) and allow the reaction to warm to room temperature, stirring for 12 hours under N₂[2].

Step 3: Validation Checkpoints (The Feedback Loop)
  • Aqueous Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amines and DMAP) and saturated NaHCO₃ (removes unreacted carboxylic acid).

  • LC-MS Validation: Inject the crude organic layer into the LC-MS. The expected [M+H]⁺ peak must constitute >95% of the Total Ion Chromatogram (TIC).

    • Self-Correction: If the TIC shows >5% of the unreacted 1-Benzylpiperazine-2-carboxylic acid, the basic wash was insufficient and must be repeated.

  • Chiral HPLC: Confirm enantiomeric excess (ee > 98%) to validate that the activation conditions did not compromise the C2 stereocenter.

Workflow A 1-Benzylpiperazine- 2-carboxylic acid HCl B Neutralization (DIPEA / DCM) A->B C Amide Coupling (EDC.HCl / DMAP) B->C D Validation (LC-MS / HPLC) C->D D->C Purity <95% (Re-purify) E Target Scaffold (e.g., sEH Inhibitor) D->E Purity ≥95%

Workflow for amide coupling using 1-Benzylpiperazine-2-carboxylic acid HCl with LC-MS validation.

Field-Proven Applications: MTDLs in Alzheimer's Disease

The reproducibility of 1-Benzylpiperazine-2-carboxylic acid HCl has been critical in recent neurological drug discovery. A prominent application is the synthesis of Multi-Target Directed Ligands (MTDLs) aimed at combating the complex etiologies of Alzheimer's disease[3].

Researchers utilized the benzyl-protected piperazine precursor to synthesize 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives. Because the N1-benzyl group was already installed and stable, researchers could selectively functionalize the N4 position and the C2 carboxylic acid to create dual-action inhibitors. The resulting compounds demonstrated competitive, low-micromolar inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), with specific hydroxamic acid derivatives achieving nanomolar potency against BChE (Ki = 1.6 ± 0.08 nM)[3].

Pathway Precursor 1-Benzylpiperazine-2-carboxylic Acid Derivatives AChE AChE Inhibition (Catalytic Site Binding) Precursor->AChE BChE BChE Inhibition (High Selectivity) Precursor->BChE MTDL Multi-Target Directed Ligand (Anti-Alzheimer's) AChE->MTDL BChE->MTDL

Multi-target directed ligand (MTDL) mechanism of piperazine derivatives in Alzheimer's disease.

Conclusion

For drug development professionals engineering complex scaffolds like sEH inhibitors or CNS-penetrant MTDLs, 1-Benzylpiperazine-2-carboxylic acid HCl provides a superior balance of electronic stability, stereochemical retention, and orthogonal reactivity compared to its Boc- or Cbz-protected counterparts. By integrating this specific precursor with self-validating coupling protocols, laboratories can significantly reduce batch-to-batch variability and accelerate the translation of novel ligands from bench to bioassay.

References
  • Smolecule. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2.
  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • PubMed / Bioorganic Chemistry. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies.

Sources

Safety & Regulatory Compliance

Safety

1-Benzylpiperazine-2-carboxylic acid HCl proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 1-Benzylpiperazine-2-carboxylic acid HCl For drug development professionals and laboratory scientists, the proper management of chemical waste is not merely a regula...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 1-Benzylpiperazine-2-carboxylic acid HCl

For drug development professionals and laboratory scientists, the proper management of chemical waste is not merely a regulatory hurdle; it is a critical safety imperative that protects environmental health and laboratory infrastructure[1]. 1-Benzylpiperazine-2-carboxylic acid hydrochloride (CAS: 180285-25-0) is a specialized organic intermediate commonly used in medicinal chemistry[2]. Because it is a hydrochloride salt of an organic amine/acid, its disposal requires specific segregation logic to prevent downstream equipment damage and ensure compliance with the Resource Conservation and Recovery Act (RCRA)[3].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To safely dispose of a chemical, one must first understand the causality behind its hazards. 1-Benzylpiperazine-2-carboxylic acid HCl consists of a piperazine ring, a benzyl group, and a carboxylic acid moiety, stabilized as a hydrochloride salt.

  • The Causality of Irritation: In its dry powder form, the compound is a respiratory and mucous membrane irritant. When the powder contacts the moisture of human tissues, the hydrochloride salt dissociates, creating a localized acidic environment that disrupts lipid bilayers.

  • The Causality of Environmental Toxicity: As a nitrogenous organic compound, it cannot be disposed of in municipal sewer systems. High concentrations can disrupt the microbial load of wastewater treatment facilities or pass through untreated into local waterways[3].

Table 1: Physicochemical & Hazard Profile

ParameterDetailOperational Implication
Chemical Name 1-Benzylpiperazine-2-carboxylic acid HClMust be written in full on all waste labels; no abbreviations allowed[3].
CAS Number 180285-25-0Essential for exact SDS tracking and waste manifesting[2].
Physical State Solid (Powder)Prone to aerosolization. Avoid dry sweeping to prevent inhalation exposure.
Chemical Nature Organic Amine Hydrochloride SaltAcidic in aqueous solution; incompatible with strong bases and oxidizers[4].
Incineration Profile HalogenatedContains chloride ions. Must be routed to halogenated waste streams[5].

Waste Classification & Segregation Logic

A common critical error in laboratory waste management is treating organic hydrochloride salts as standard, non-halogenated organic waste.

Why it must be classified as Halogenated Waste: Although the parent molecule is composed of Carbon, Hydrogen, Nitrogen, and Oxygen, the stoichiometric inclusion of the hydrochloride (HCl) salt introduces chloride ions. During the high-temperature incineration of chemical waste, chloride ions generate highly toxic and corrosive hydrogen chloride (HCl) gas. If this waste is mistakenly routed to a non-halogenated incinerator, the resulting HCl gas will rapidly corrode the incinerator's refractory lining. Therefore, this chemical must be segregated into halogenated waste streams so the Treatment, Storage, and Disposal Facility (TSDF) can route it to an incinerator equipped with alkaline scrubbers[5].

DisposalWorkflow A Waste Generation: 1-Benzylpiperazine-2-carboxylic acid HCl B Determine Physical State A->B C Solid Waste (Original Powder) B->C D Liquid Waste (Aqueous/Organic Soln) B->D E Halogenated Stream Routing (Due to Chloride ion) C->E D->E F Primary Containment (HDPE Plastic) E->F G Apply RCRA Label (Full Name, No Abbreviations) F->G H Satellite Accumulation Area (SAA) Storage G->H I EHS Pickup & Incineration H->I

Workflow for the RCRA-compliant disposal of 1-Benzylpiperazine-2-carboxylic acid HCl.

Step-by-Step Disposal Protocol

The following protocol ensures compliance with OSHA containment mandates and EPA RCRA regulations.

Step 1: Primary Containment Selection

  • Action: Select a High-Density Polyethylene (HDPE) container. Do not use steel or metal containers.

  • Causality: The acidic nature of the hydrochloride salt will corrode steel containers over time, leading to structural failure and leaks[4]. Plastic is strongly preferred over glass for hazardous waste to eliminate shatter risks during transit[3].

Step 2: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag before the first drop of waste enters the container. Write "1-Benzylpiperazine-2-carboxylic acid hydrochloride" clearly.

  • Causality: Emergency responders and waste brokers rely on exact nomenclature to prevent the mixing of incompatible chemicals. The use of chemical formulas (e.g., C12H17ClN2O2) or abbreviations is strictly prohibited by hazard communication standards[3][6].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the container in a designated SAA at or near the point of generation. Ensure it is segregated from strong bases and oxidizing agents[4].

  • Causality: Physical segregation prevents violent exothermic reactions or the emission of toxic gases if multiple containers fail simultaneously[4].

Step 4: EHS Manifesting and Pickup

  • Action: Once the container reaches 90% capacity, submit a Chemical Waste Pickup form to your Environmental Health and Safety (EHS) office immediately[6].

Table 2: Regulatory Accumulation Limits (EPA RCRA)

Regulation / AreaStorage LimitKey Requirement
SAA (Partially Full) Up to 1 YearMust remain under the control of the operator generating the waste[4][6].
SAA (Full Container) 72 Hours (3 Days)Must be removed from the SAA within 3 days of becoming full[4][6].
Academic Lab (Subpart K) 6 MonthsMaximum allowable storage time within an academic facility[1].

Spill Response & Decontamination Workflow

In the event of an accidental spill of the solid powder, immediate and calculated action is required to prevent inhalation exposure and surface corrosion.

Step 1: Assessment & PPE Don nitrile gloves, safety goggles, and a lab coat. If the spill is large and outside a fume hood, an N95 or P100 particulate respirator may be required to prevent inhalation of the acidic dust.

Step 2: Containment & Sweeping

  • Action: Do not dry sweep with a standard broom. Use a damp paper towel or a specialized HEPA-filtered vacuum.

  • Causality: Dry sweeping aerosolizes the fine powder, converting a localized surface hazard into a widespread respiratory hazard.

Step 3: Surface Decontamination

  • Action: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate), followed by soap and water.

  • Causality: The mild base neutralizes the residual hydrochloride acid, rendering the surface chemically inert and preventing localized pitting/corrosion on stainless steel laboratory benches.

SpillResponse S1 Spill Detected S2 Don PPE (Nitrile Gloves, Goggles) S1->S2 S3 Contain Spill (Prevent Drafts/Spreading) S2->S3 S4 Careful Sweeping (Avoid Dust Generation) S3->S4 S5 Surface Decontamination (Mild Alkaline Wash) S4->S5 S6 Transfer to Hazardous Waste Container S4->S6 S5->S6

Step-by-step spill response and decontamination protocol for solid chemical spills.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health - 1

  • How to Dispose of Chemical Waste - Case Western Reserve University Environmental Health and Safety -3

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University - 4

  • Laboratory Environmental Sample Disposal Information Document - Environmental Protection Agency (EPA) - 5

  • Hazardous Chemical Waste Management Guidelines - Columbia University Research - 6

  • 1-BENZYLPIPERAZINE-2-CARBOXYLIC ACID HCL | 180285-25-0 - Sigma Aldrich - 2

Sources

Handling

Personal protective equipment for handling 1-Benzylpiperazine-2-carboxylic acid HCl

An authoritative, step-by-step guide to the safety protocols, personal protective equipment (PPE), and operational workflows for handling 1-Benzylpiperazine-2-carboxylic acid HCl (CAS: 2308061-25-6). As a critical buildi...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step guide to the safety protocols, personal protective equipment (PPE), and operational workflows for handling 1-Benzylpiperazine-2-carboxylic acid HCl (CAS: 2308061-25-6).

As a critical building block in drug discovery—often utilized for synthesizing complex nitrogenous heterocycles and peptidomimetics—this compound requires rigorous handling procedures[1][2]. While the protective groups (benzyl) and salt formation (HCl) stabilize the molecule, they also dictate its unique hazard profile[1][3].

Mechanistic Hazard Profile

To select the correct PPE, we must first understand the chemical causality behind the compound's hazards. Based on the safety data for structurally analogous piperazine hydrochlorides and piperazine-2-carboxylic acid derivatives, this compound is classified under the following GHS hazard statements[3][4][5]:

  • H315 (Causes skin irritation): The lipophilic benzyl group enhances dermal penetration, while the acidic hydrochloride salt and basic piperazine nitrogen disrupt the skin's lipid bilayer[1][3].

  • H319 (Causes serious eye irritation): The crystalline nature of the HCl salt creates micro-abrasive dust that, upon contact with ocular fluid, causes localized pH shifts and severe irritation[3][5].

  • H335 (May cause respiratory irritation): As a lyophilized or milled solid, the fine particulate matter easily aerosolizes. Inhalation leads to deposition in the mucosal membranes of the upper respiratory tract[3][4].

Core PPE Requirements (The "Armor")

A self-validating safety protocol relies on redundancy. The following PPE matrix provides the specific quantitative and qualitative standards required for handling this compound safely.

Table 1: PPE Specification Matrix

PPE ComponentMaterial / StandardQuantitative Spec / RatingMechanistic Rationale
Gloves Nitrile (Double-gloving recommended)Minimum 0.12 mm thickness; EN 374 compliantNitrile provides excellent resistance to polar organic compounds and acidic salts. Latex is insufficient due to permeability.
Eye Protection Chemical Splash GogglesANSI Z87.1 (US) or EN 166 (EU)Standard safety glasses lack orbital seals. Goggles prevent micro-dust ingress from the HCl salt.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents static buildup which could aerosolize the fine powder during weighing.
Respirator N95 / P100 Particulate Mask95% to 99.9% filtration efficiencyRequired if handling outside a fume hood. Filters out aerosolized crystalline dust (H335 hazard).

Operational Workflow & Safety Protocols

Do not treat this compound as a benign powder. The following step-by-step methodology ensures zero-exposure during standard laboratory operations.

Protocol A: Weighing and Transfer

Static electricity is the primary vector for exposure when handling fine HCl salts.

  • Environmental Setup: Conduct all open-container handling within a certified Class II Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80–100 feet per minute (fpm)[1].

  • Static Mitigation: Wipe down the analytical balance and spatulas with a static-eliminating brush or a lint-free wipe lightly dampened with 70% isopropanol.

  • PPE Donning: Don nitrile gloves, lab coat, and splash goggles. Ensure the lab coat cuffs are tucked inside the gloves.

  • Weighing: Use a static-free weighing boat (e.g., aluminum foil boat or anti-static polymer). Avoid rapid scraping motions with the spatula, which generates aerosolized dust.

  • Transfer: Cap the vial immediately after use. If transferring to a reaction vessel, use a powder funnel to prevent dusting along the vessel neck.

Protocol B: Spill Response and Decontamination

A self-validating protocol must account for operational failures.

  • Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of the dust[5].

  • Suppress: Do NOT dry-sweep. Dry sweeping aerosolizes the toxic dust. Lightly mist the spilled powder with water or a dilute sodium bicarbonate solution to suppress dust and neutralize the HCl salt.

  • Absorb: Cover the dampened spill with inert absorbent material (e.g., diatomaceous earth or universal spill pads)[5].

  • Extract: Using a plastic scoop, transfer the absorbed matrix into a hazardous waste container.

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe down[4][5].

Disposal Plan

Improper disposal of functionalized piperazines can lead to environmental contamination and regulatory violations.

  • Solid Waste: Unused 1-Benzylpiperazine-2-carboxylic acid HCl, contaminated weighing boats, and spill cleanup materials must be placed in a sealed, clearly labeled container designated for Solid Nitrogenous Organic Waste [6].

  • Liquid Waste: If the compound has been dissolved in organic solvents (e.g., DCM, DMF) during a reaction, the resulting mixture must be disposed of in a Halogenated or Non-Halogenated Organic Waste carboy, depending on the solvent used.

  • Aqueous Waste: Aqueous washes from extraction (which will contain the water-soluble HCl salt) must be collected in an Aqueous Heavy/Toxic Waste container. Do not pour down the drain[5].

Visualizing the Safety Architecture

The following diagram illustrates the logical flow of hazard assessment, operational execution, and disposal when handling this compound.

Safety_Workflow Start 1. Hazard Assessment (H315, H319, H335) PPE 2. Don Core PPE (Nitrile, Goggles, Coat) Start->PPE Hood 3. Execute Handling in Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Clean Wet Suppression & Neutralization Spill->Clean Yes Success Decontaminate & Seal Vessels Spill->Success No Dispose Segregate as Nitrogenous Organic Waste Clean->Dispose Success->Dispose

Caption: Operational workflow for handling 1-Benzylpiperazine-2-carboxylic acid HCl.

References

  • 001Chemical. "CAS No. 2308061-25-6, 1-Benzylpiperazine-2-carboxylic acid HCl". 001chemical.com. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - (+/-)-Piperazine-2-carboxylic acid". Fishersci.ie. Available at:[Link]

Sources

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